Allylurea
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
prop-2-enylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJDULFXCAQHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Record name | ALLYL UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19739 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024450 | |
| Record name | Allylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl urea is a cream colored powder. (NTP, 1992) | |
| Record name | ALLYL UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19739 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |
| Record name | ALLYL UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19739 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
557-11-9 | |
| Record name | ALLYL UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19739 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CZM19WLK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
162 to 165 °F (NTP, 1992) | |
| Record name | ALLYL UREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19739 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Allylurea: Methods and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylurea, a versatile chemical intermediate, finds application in the synthesis of various organic compounds, including pharmaceuticals and polymers. Its structure, featuring both a reactive allyl group and a urea moiety, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights. The synthesis routes discussed include the reaction of urea with allylamine, the nucleophilic addition of ammonia to allyl isocyanate, the reaction of urea with allyl alcohol, and the use of cyanate salts with allylamine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling a thorough understanding and practical application of this compound synthesis.
Introduction
This compound, with the chemical formula C₄H₈N₂O, is a mono-substituted urea containing a reactive allyl group. This bifunctionality makes it a valuable building block in organic synthesis. The urea functional group can participate in hydrogen bonding and act as a precursor to various heterocyclic compounds, while the allyl group can undergo a variety of addition and substitution reactions. This guide details the most common and effective methods for the laboratory and potential industrial-scale synthesis of this compound, providing in-depth procedural details and mechanistic explanations to aid in reaction optimization and application.
Synthesis of this compound from Urea and Allylamine
The reaction between urea and allylamine is a common and direct method for the synthesis of this compound. The process typically requires heating the reactants, often in the presence of an acid catalyst, to facilitate the formation of the C-N bond.
Reaction Mechanism
The reaction is believed to proceed through the thermal decomposition of urea to form isocyanic acid (HNCO) and ammonia[1][2][3]. The highly reactive isocyanic acid is then attacked by the nucleophilic allylamine in a nucleophilic addition reaction to yield this compound[4]. The presence of an acid can protonate the urea, making it a better leaving group and facilitating the formation of the isocyanic acid intermediate.
References
- 1. Thermodynamics and reaction mechanism of urea decomposition [publikationen.bibliothek.kit.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Isocyanic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of N-Allylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allylurea (prop-2-enylurea) is a chemical compound belonging to the urea family, characterized by the presence of an allyl group attached to one of the nitrogen atoms. This functionalization imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. Its potential applications span various fields, including the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of N-Allylurea, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity.
Physical and Chemical Properties
N-Allylurea is a cream-colored powder or white needle-like crystalline solid.[1][2] It is soluble in water and ethanol, slightly soluble in ether and chloroform, and nearly insoluble in petroleum ether, benzene, and carbon disulfide.[2]
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of N-Allylurea.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈N₂O | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| Melting Point | 84-86 °C | [2][3] |
| Boiling Point | 168 °C at 760 mmHg | [3] |
| Density | 1.008 g/cm³ | [2] |
| Solubility in Water | ≥ 100 mg/mL at 20 °C | [1] |
| pKa | 13.94 ± 0.46 (Predicted) | [2] |
| Appearance | Cream colored powder or white needle-like crystals | [1][2] |
| Identifier | Value | Reference(s) |
| CAS Number | 557-11-9 | [2] |
| IUPAC Name | prop-2-enylurea | [1] |
| Synonyms | 1-Allylurea, Allylcarbamide, Monoallylurea | [1][4] |
| InChI | InChI=1S/C4H8N2O/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7) | [5] |
| SMILES | C=CCNC(=O)N | [5] |
Synthesis of N-Allylurea
N-Allylurea can be synthesized through several methods. A common and straightforward approach involves the reaction of allylamine with a cyanate source.
Synthesis from Allylamine and Potassium Cyanate
This method provides a direct route to N-Allylurea through the nucleophilic addition of allylamine to the cyanate ion.
Materials:
-
Allylamine
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (1 M aqueous solution)
-
Deionized water
-
Standard laboratory glassware (beaker, magnetic stirrer, filtration apparatus)
-
Magnetic stir plate
Procedure: [6]
-
In a beaker, dissolve allylamine (1 equivalent) in a 1 M aqueous solution of hydrochloric acid.
-
To this stirred solution, add potassium cyanate (1.1 equivalents) portion-wise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the N-Allylurea product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any remaining salts.
-
If the product does not precipitate, it can be extracted from the aqueous solution using a suitable organic solvent such as ethyl acetate.
-
Dry the collected solid or the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-Allylurea can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Allylurea from allylamine and potassium cyanate.
Chemical Reactivity
The chemical reactivity of N-Allylurea is dictated by the presence of the urea moiety and the terminal allyl group.
-
Urea Moiety: The nitrogen atoms of the urea group can act as nucleophiles. The carbonyl group can undergo reactions typical of amides.
-
Allyl Group: The double bond of the allyl group can participate in various addition reactions, such as halogenation, hydrogenation, and epoxidation. It can also undergo polymerization.
N-Allylurea is known to react with strong oxidizing and strong reducing agents.[1]
Logical Relationship of Reactivity
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to Allylurea: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylurea (prop-2-enylurea) is a versatile organic compound with significant potential in various scientific and industrial domains. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in the realms of drug development and polymer chemistry. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical methodologies.
Core Chemical and Physical Properties
This compound, with the CAS number 557-11-9 , is a urea derivative containing a reactive allyl group.[1][2] This dual functionality makes it a valuable building block in organic synthesis. Its molecular and physical properties are summarized in the tables below.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| CAS Number | 557-11-9 | [1][2] |
| Molecular Formula | C₄H₈N₂O | [1][2] |
| IUPAC Name | prop-2-enylurea | [2] |
| Molecular Weight | 100.12 g/mol | [2] |
| Canonical SMILES | C=CCNC(=O)N | [2] |
| InChI Key | VPJDULFXCAQHRC-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Appearance | White to cream-colored crystalline powder | |
| Melting Point | 84-86 °C | |
| Boiling Point | 168 °C | |
| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform | |
| Density | 1.008 g/cm³ |
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through several routes. A common and effective method involves the reaction of allylamine with a source of the carbonyl group, such as urea or an isocyanate derivative.
Experimental Protocol: Synthesis of this compound from Allylamine and Urea
This protocol outlines a straightforward synthesis of this compound.
Materials:
-
Allylamine
-
Urea
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine allylamine and an equimolar amount of urea.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
The crude product will precipitate upon cooling. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Further purify the product by recrystallization.
Experimental Protocol: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or a suitable solvent mixture such as ethanol/ether or ethanol/chloroform)
-
Deionized water
-
Activated charcoal (optional)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or under vacuum to obtain pure this compound.
Applications in Drug Development and Research
Urea and its derivatives are recognized as privileged structures in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. This compound, as a reactive precursor, is of significant interest in the development of novel therapeutic agents.
Anticancer Activity
N-acylureas, which can be synthesized from this compound, have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some N-acylureas involves the inhibition of key signaling pathways that are often dysregulated in cancer.
While a specific signaling pathway for this compound has not been definitively elucidated, the general mechanism for N-acylurea derivatives often involves the modulation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Inhibition of these receptors can disrupt downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.
Analgesic and Anti-inflammatory Potential
Certain urea derivatives have been investigated for their analgesic and anti-inflammatory properties. The mechanism is thought to involve the inhibition of enzymes such as cyclooxygenase (COX), which are key mediators of inflammation and pain. Further derivatization of this compound could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Application in Polymer Chemistry: Molecularly Imprinted Polymers (MIPs)
This compound's vinyl group makes it a suitable functional monomer for polymerization. A significant application is in the synthesis of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic polymers with artificially created recognition sites for a target molecule.
Experimental Protocol: Synthesis of this compound-based MIPs for Drug Delivery
This protocol provides a general framework for the synthesis of MIPs using this compound as a functional monomer for the potential controlled release of a model drug.
Materials:
-
Template drug molecule
-
This compound (functional monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Suitable porogenic solvent (e.g., acetonitrile, chloroform)
Procedure:
-
Pre-polymerization Complex Formation: In a glass vial, dissolve the template drug and this compound in the porogenic solvent. The molar ratio of template to functional monomer is a critical parameter to optimize. Allow the mixture to stand for a period to facilitate the formation of hydrogen bonds between the template and this compound.
-
Polymerization: Add the cross-linker (EGDMA) and the initiator (AIBN) to the pre-polymerization mixture. Purge the solution with nitrogen gas to remove oxygen, which can inhibit polymerization. Seal the vial and initiate polymerization by heating or UV irradiation.
-
Template Removal: After polymerization, the resulting polymer monolith is ground into fine particles. The template molecule is then extracted from the polymer matrix by washing extensively with a suitable solvent (e.g., a mixture of methanol and acetic acid). This step creates the specific recognition sites within the polymer.
-
Characterization: The resulting MIP particles are characterized for their size, morphology, and binding affinity for the template drug.
The use of this compound in MIPs offers a promising avenue for the development of advanced drug delivery systems with enhanced selectivity and controlled release profiles.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical compound with a well-defined set of properties and synthetic routes. Its utility extends from a fundamental building block in organic chemistry to a key component in the development of advanced materials like MIPs and potentially novel therapeutic agents. The detailed protocols and technical information provided in this guide are intended to facilitate further research and innovation in the various fields where this compound can make a significant impact.
References
An In-depth Technical Guide to the Solubility of Allylurea in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of allylurea in a variety of common laboratory solvents. Due to the limited availability of precise quantitative public data, this document outlines a detailed experimental protocol for determining the solubility of this compound, alongside available qualitative and semi-quantitative data. This guide is intended to be a valuable resource for researchers working with this compound in synthesis, formulation, and other applications where solubility is a critical parameter.
Introduction to this compound and its Solubility
This compound (N-allylurea, CH₂=CHCH₂NHCONH₂) is a substituted urea containing a reactive allyl group. Its molecular structure, featuring both a polar urea moiety capable of hydrogen bonding and a nonpolar allyl group, results in a varied solubility profile across different solvents. Understanding this solubility is crucial for its effective use in chemical reactions, purification processes, and the development of formulations.
Generally, the principle of "like dissolves like" governs the solubility of organic compounds. The polar urea portion of this compound suggests solubility in polar solvents, while the nonpolar allyl group may contribute to some solubility in less polar organic solvents.
Qualitative and Semi-Quantitative Solubility of this compound
Existing literature provides a general qualitative assessment of this compound's solubility. One semi-quantitative data point is also available for its solubility in water.
Table 1: Summary of Known Solubility Data for this compound
| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |
| Water | Soluble / Freely Soluble[1][2] | ≥ 10[1][3][4] | 19.5[1][4] |
| Ethanol | Soluble[1] | Not available | Not specified |
| Diethyl Ether | Slightly Soluble[1] | Not available | Not specified |
| Chloroform | Slightly Soluble[1] | Not available | Not specified |
| Benzene | Practically Insoluble[1] | Not available | Not specified |
| Petroleum Ether | Almost Insoluble | Not available | Not specified |
| Carbon Disulfide | Almost Insoluble[1] | Not available | Not specified |
| Toluene | Practically Insoluble | Not available | Not specified |
Comparative Solubility of Structurally Related Compounds
To provide a more comprehensive understanding of this compound's expected solubility behavior, it is useful to examine the solubility of structurally similar compounds, such as urea, N-methylurea, and tetramethylurea.
Table 2: Comparative Solubility of Urea and its Derivatives
| Compound | Solvent | Solubility ( g/100 g Solvent) | Temperature (°C) |
| Urea | Water | 108[5] | 20[5] |
| ~117 | 25 | ||
| ~205 | 50 | ||
| ~421 | 75 | ||
| Ethanol | ~5.4[5] | 20[5] | |
| ~6.5 | 25 | ||
| ~11.0 | 40 | ||
| ~22.0 | 60 | ||
| N-Methylurea | Water | Highly Soluble[6] | Not specified |
| Alcohols | Soluble[6] | Not specified | |
| Acetone | Soluble[6] | Not specified | |
| Tetramethylurea | Water | Highly Soluble / Miscible[7][8] | Not specified |
| Ethanol | Soluble[7] | Not specified | |
| Acetone | Soluble[7] | Not specified |
The data for urea shows a strong dependence on temperature for its solubility in both water and ethanol.[5] N-methylurea and tetramethylurea also exhibit high solubility in polar solvents.[6][7] This suggests that this compound's solubility will also be significantly influenced by temperature.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative data for the solubility of this compound, the following experimental protocol based on the equilibrium shake-flask method is recommended.
4.1. Materials and Equipment
-
This compound (purity >99%)
-
Solvents:
-
Water (deionized)
-
Ethanol (anhydrous)
-
Methanol (anhydrous)
-
Isopropanol (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate (anhydrous)
-
Dichloromethane (anhydrous)
-
Chloroform (anhydrous)
-
-
Analytical balance
-
Temperature-controlled shaker bath
-
Vials with screw caps
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.2. Experimental Workflow Diagram
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 557-11-9 [chemicalbook.com]
- 3. This compound | C4H8N2O | CID 11181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ALLYL UREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Urea Solubility in Ethanol: A Complete Guide [jinjiangmelamine.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 1,1,3,3-Tetramethylurea | 632-22-4 [chemicalbook.com]
Spectroscopic Profile of Allylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for allylurea (N-(prop-2-en-1-yl)urea), a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.
Quantitative Spectroscopic Data
The spectroscopic data for this compound is summarized in the tables below. These values are essential for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables present the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C nuclei of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH₂) | 5.4 - 5.8 | Broad Singlet | - |
| H-2 (NH) | 6.0 - 6.4 | Triplet | ~5.5 |
| H-3 (-CH₂-) | 3.7 - 3.9 | Triplet of Doublets | J ≈ 5.5, 1.5 |
| H-4 (-CH=) | 5.7 - 5.9 | Multiplet | - |
| H-5 (C=CH₂) | 5.0 - 5.3 | Multiplet | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups. The solvent used can influence these values.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~158 |
| -CH₂- | ~42 |
| -CH= | ~135 |
| =CH₂ | ~115 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. The solvent used can influence these values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3430 - 3300 | N-H Stretch | Strong, Broad |
| 3100 - 3000 | =C-H Stretch | Medium |
| 2950 - 2850 | C-H Stretch (Aliphatic) | Medium |
| ~1660 | C=O Stretch (Amide I) | Strong |
| ~1640 | C=C Stretch | Medium |
| ~1560 | N-H Bend (Amide II) | Strong |
| 990, 910 | =C-H Bend (Out-of-plane) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 100 | ~20 | [M]⁺ (Molecular Ion) |
| 57 | 100 | [C₃H₅N]⁺ |
| 56 | ~80 | [C₃H₄N]⁺ |
| 44 | ~60 | [H₂NCO]⁺ |
| 41 | ~50 | [C₃H₅]⁺ |
| 30 | ~40 | [CH₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and set the reference signal (e.g., TMS at 0 ppm or the residual solvent peak).
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and coupling constants.
-
Identify the chemical shifts in the ¹³C spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Sample Preparation: Use a small amount of solid this compound powder. No extensive sample preparation is required.
-
Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Spectrum:
-
Place the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the wavenumbers of the major absorption bands.
Mass Spectrometry
Electron Ionization (EI)-Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of solid this compound directly into the ion source via a direct insertion probe, or if coupled with gas chromatography (GC-MS), inject a solution of the sample onto the GC column.
-
Ionization: Utilize electron ionization at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 20-200).
-
Detection: The ions are detected, and their abundance is recorded as a function of their m/z ratio.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. The relative intensities of the peaks provide the fragmentation pattern.
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram. This workflow illustrates the progression from sample preparation to data integration and final structural confirmation.
Caption: Workflow for the spectroscopic analysis of this compound.
Allylurea: A Technical Guide to its Reactivity with Oxidizing and Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylurea (2-propenylurea) is a molecule of interest in medicinal chemistry and materials science due to its bifunctional nature, possessing both a reactive allyl group and a urea moiety. Understanding its reactivity profile with oxidizing and reducing agents is crucial for its application in synthesis, drug development, and polymer chemistry. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on the transformations of its alkene and urea functional groups. The information presented is collated from established chemical literature, with a focus on providing quantitative data and detailed experimental protocols for key transformations.
Reactivity with Oxidizing Agents
The primary site of oxidation in this compound is the electron-rich carbon-carbon double bond of the allyl group. Common oxidizing agents can transform this group into epoxides or diols, which are valuable intermediates for further functionalization.
Epoxidation
Epoxidation of the allyl group in this compound introduces a reactive three-membered epoxide ring, a versatile synthon in organic synthesis. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation.
Reaction Scheme:
Table 1: Representative Data for Epoxidation of N-Allyl Compounds
| Substrate | Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Reference Compound |
| N-allylacetamide | m-CPBA | Dichloromethane | 25 | >95 | N-(2,3-epoxypropyl)acetamide |
Experimental Protocol: Epoxidation of an N-Allyl Compound (General Procedure)
-
Dissolution: Dissolve the N-allyl substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Dihydroxylation
The allyl group can undergo syn-dihydroxylation to form a vicinal diol, (2,3-dihydroxypropyl)urea. This reaction is typically carried out using osmium tetroxide (OsO₄) in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) or potassium permanganate (KMnO₄) under cold, alkaline conditions.
Reaction Scheme (Upjohn Dihydroxylation):
Table 2: Representative Data for Dihydroxylation of Alkenes
| Substrate | Reagents | Solvent | Temp (°C) | Yield (%) | Reference Compound |
| Cyclohexene | OsO₄ (cat.), NMO | Acetone/Water | 25 | >90 | cis-1,2-Cyclohexanediol |
| 1-Octene | Cold, alkaline KMnO₄ | Water/t-BuOH | 0 | ~70 | 1,2-Octanediol |
Experimental Protocol: Upjohn Dihydroxylation of an Alkene (General Procedure) [1][2]
-
Preparation: In a round-bottom flask, dissolve the alkene (1.0 eq) and N-methylmorpholine N-oxide (NMO) (1.2 eq) in a mixture of acetone and water (10:1).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (0.02 eq) as a solution in toluene.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction mixture will turn dark brown.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the diol by recrystallization or column chromatography.
Reactivity with Reducing Agents
The reactivity of this compound with reducing agents can be directed towards either the allyl double bond or the urea carbonyl group, depending on the choice of reagent and reaction conditions.
Reduction of the Allyl Group
Catalytic hydrogenation is a common method to selectively reduce the carbon-carbon double bond of the allyl group to a propyl group, yielding propylurea.
Reaction Scheme:
Table 3: Representative Data for Catalytic Hydrogenation of Alkenes
| Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | Reference Compound |
| 1-Hexene | 10% Pd/C | Ethanol | 1 | 25 | >99 | Hexane |
Experimental Protocol: Catalytic Hydrogenation of an Alkene (General Procedure)
-
Setup: To a hydrogenation flask, add the alkene (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 5 mol%) to the solution.
-
Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon filled with H₂ or a Parr hydrogenator) and purge the system with hydrogen.
-
Reaction: Stir the reaction mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Reduction of the Urea Moiety
The urea group is generally resistant to reduction. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce amides and related functional groups. In the case of N-allylamides, LiAlH₄ can reduce the amide to an amine.[3] It is important to note that under certain conditions, LiAlH₄ can also reduce the allyl double bond.[3] More recent developments in catalysis have shown that urea derivatives can be hydrogenated to amines and methanol using ruthenium or iridium pincer complexes.[4][5][6][7]
Reaction Scheme (Potential Pathways with LiAlH₄):
-
Amide Reduction: this compound + LiAlH₄ → Allylamine + other products
-
Double Bond and Amide Reduction: this compound + LiAlH₄ → Propylamine + other products
Reaction Scheme (Catalytic Hydrogenation of Urea Moiety): [4][5][6][7]
Table 4: Representative Data for Reduction of Amides and Ureas
| Substrate | Reducing Agent | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference Compound |
| N-Phenylbenzamide | LiAlH₄ | THF | 65 | N-Benzyl-N-phenylamine | 95 | N-Phenylbenzamide |
| 1,3-Dimethylurea | Ru-PNN pincer complex, H₂ | Toluene | 110 | Methylamine, Dimethylamine, Methanol | 98 | 1,3-Dimethylurea |
Experimental Protocol: Reduction of an Amide with LiAlH₄ (General Procedure) [8]
-
Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Cool the suspension to 0 °C and add a solution of the amide (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Quenching (Fieser work-up): Cool the reaction mixture to 0 °C and cautiously add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water (3x mL).
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Isolation: Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the amine product.
Conclusion
This compound exhibits a rich and versatile reactivity profile towards both oxidizing and reducing agents. The allyl group readily undergoes oxidation to form epoxides and diols, providing pathways to a variety of functionalized molecules. The reduction of this compound can be selectively targeted to the double bond via catalytic hydrogenation or to the urea moiety using strong reducing agents like LiAlH₄ or specialized catalytic systems. The choice of reagents and reaction conditions allows for a high degree of control over the final product, making this compound a valuable building block in synthetic chemistry. This guide provides a foundational understanding for researchers and scientists to explore and exploit the reactivity of this compound in their respective fields. Further investigation into the specific reaction kinetics and optimization of protocols for this compound itself will undoubtedly expand its utility in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Upjohn Dihydroxylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. First Catalytic Hydrogenation of Urea Derivatives - ChemistryViews [chemistryviews.org]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
Thermal Stability and Decomposition of Allylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylurea (N-allylurea), a reactive organic compound featuring both an allyl group and a urea functional moiety, finds applications in various chemical syntheses, including as a monomer in the creation of functional polymers. Understanding its thermal stability and decomposition pathways is crucial for ensuring safety, optimizing reaction conditions, and predicting the long-term stability of materials derived from it. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon established principles of thermal analysis and the well-documented decomposition mechanisms of related urea compounds. While specific experimental data for the thermal decomposition of pure this compound is not extensively available in public literature, this guide extrapolates likely behaviors and provides standardized protocols for its empirical determination.
Introduction to this compound
This compound, with the chemical formula C₄H₈N₂O, is a crystalline solid at room temperature. Its structure, containing a reactive double bond and a urea group capable of hydrogen bonding, makes it a versatile building block in organic and polymer chemistry. It is known to participate in reactions such as polymerization and as a precursor in the synthesis of various heterocyclic compounds. In the context of drug development, urea derivatives are a significant class of molecules, and understanding their stability is a key aspect of preclinical and formulation studies.
Thermal Stability and Predicted Decomposition Profile
The thermal stability of this compound is dictated by the strength of its covalent bonds and intermolecular forces. Upon heating, the molecule will undergo a series of transformations, beginning with melting and culminating in decomposition. The decomposition process is expected to be complex, involving multiple steps and the evolution of various gaseous byproducts.
Predicted Thermal Decomposition Mechanism
Based on extensive studies of urea and its derivatives, the thermal decomposition of this compound is anticipated to proceed through several key stages. The primary decomposition pathway for many substituted ureas involves a four-center pericyclic reaction, leading to the formation of an isocyanate and an amine.
-
Initial Decomposition: The initial and rate-determining step is likely the unimolecular decomposition of this compound into allyl isocyanate and ammonia. This is a common pathway for monosubstituted ureas.
-
Secondary Reactions: The highly reactive allyl isocyanate can then undergo a variety of secondary reactions, including:
-
Trimerization: Formation of triallyl isocyanurate.
-
Reaction with excess this compound: This can lead to the formation of biuret-like structures.
-
Further decomposition: At higher temperatures, the allyl group and the isocyanate functionality can fragment, leading to the formation of smaller volatile molecules.
-
-
Urea Moiety Decomposition: The urea functional group itself can also decompose, particularly at higher temperatures, to produce ammonia and isocyanic acid. The isocyanic acid can then polymerize or react with other species present.
The presence of the allyl group may introduce additional decomposition pathways, such as radical-initiated reactions involving the double bond, especially at elevated temperatures.
Predicted Quantitative Thermal Analysis Data
Table 1: Predicted Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Predicted Temperature Range (°C) | Enthalpy Change | Notes |
| Melting | 85 - 95 | Endothermic | The melting point is a key indicator of purity. |
| Decomposition | 150 - 300 | Exothermic/Endothermic | The overall enthalpy change will depend on the dominant decomposition reactions. Initial bond breaking is endothermic, while secondary reactions like trimerization can be exothermic. |
Table 2: Predicted Thermogravimetric Analysis (TGA) Data for this compound
| Decomposition Stage | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Probable Evolved Species |
| Stage 1 | 150 - 220 | 17 - 25 | Ammonia (NH₃), Allyl isocyanate (C₃H₅NCO) |
| Stage 2 | 220 - 350 | 40 - 60 | Further decomposition products of allyl isocyanate, CO₂, various hydrocarbons |
| Stage 3 | > 350 | 15 - 25 | Char residue decomposition |
Experimental Protocols
To empirically determine the thermal stability and decomposition profile of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of this compound as a function of temperature in a controlled atmosphere.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, tared TGA sample pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from this compound as a function of temperature.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound powder into a clean, tared DSC sample pan (typically aluminum). Seal the pan hermetically.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a temperature above its expected final decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks can be integrated to determine the enthalpy changes associated with thermal events like melting and decomposition.
Visualizations of Predicted Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the predicted logical workflow for thermal analysis and the primary decomposition pathway of this compound.
Allylurea: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Allylurea, a bifunctional organic compound featuring both a reactive allyl group and a urea moiety, has emerged as a valuable and versatile precursor in the landscape of organic synthesis. Its unique structural characteristics allow it to participate in a variety of chemical transformations, making it an attractive building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the core applications of this compound in organic synthesis, with a focus on its role in the preparation of key heterocyclic scaffolds, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. This compound is a white to light yellow crystalline solid, soluble in water and ethanol.[1][2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C4H8N2O | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| Melting Point | 84-86 °C | [1][2] |
| Boiling Point | 168 °C | [2] |
| Density | 1.008 g/cm³ | [2] |
| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform; almost insoluble in petroleum ether, benzene, and carbon disulfide. | [1] |
| pKa | 13.94 ± 0.46 (Predicted) | [3] |
Table 1: Physicochemical Properties of this compound
This compound in the Synthesis of Heterocyclic Compounds
The dual functionality of this compound makes it an ideal substrate for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active molecules.[4][5][6] Key applications include its use in the synthesis of barbiturates and dihydropyrimidinones.
Synthesis of Allyl-Substituted Barbiturates
Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid.[7] While the classical synthesis of barbiturates involves the condensation of a malonic ester with urea, the use of substituted ureas like this compound can, in principle, provide direct access to N-substituted barbiturates. However, the more common and well-documented route to 5-allyl substituted barbiturates involves the initial preparation of diethyl allylmalonate, followed by condensation with urea.[1] This highlights a common synthetic strategy where the allyl group is introduced at a different stage of the synthesis.
Experimental Protocol: Synthesis of 5-Allylbarbituric Acid Derivatives (Illustrative)
This protocol is adapted from the general synthesis of barbituric acids and illustrates the introduction of the allyl group prior to the condensation with urea.[1]
Step 1: Synthesis of Diethyl Allylmalonate
-
To a solution of sodium ethoxide in ethanol, diethyl malonate is added.
-
Potassium iodide (KI) and allyl bromide are then added to the reaction mixture.
-
The mixture is refluxed to facilitate the alkylation of diethyl malonate, yielding diethyl allylmalonate.
Step 2: Condensation with Urea
-
The prepared diethyl allylmalonate is then treated with sodium ethoxide and urea.
-
The resulting mixture is refluxed to induce cyclocondensation.
-
Acidification with hydrochloric acid (HCl) yields the final 5-allylbarbituric acid derivative.
Reaction Yields: This two-step process can afford 5-allylbarbituric acid derivatives in good yields, typically ranging from 80-94%.[1]
Synthesis of N-Allyl-Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and a urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][8] This reaction is a powerful tool in combinatorial chemistry for the rapid generation of diverse molecular scaffolds.[9] The use of N-substituted ureas, such as this compound, in the Biginelli reaction allows for the direct incorporation of an allyl group at the N-1 position of the dihydropyrimidine ring, leading to the formation of N1-allyl-3,4-dihydropyrimidin-2(1H)-ones.
A significant advancement in this area involves the use of chlorotrimethylsilane (TMSCl) as a promoter and water scavenger in N,N-dimethylformamide (DMF), which has been shown to provide excellent yields for the reaction with N-substituted ureas.[1]
References
- 1. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods of synthesis of nitrogen-containing heterocycles using ureas and related compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 7. OAR@UM: Efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones via a three-component Biginelli reaction [um.edu.mt]
- 8. A New Synthesis of Biginelli Compounds [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Health and Safety for Handling Allylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of allylurea, compiled from publicly available safety data sheets and toxicological literature. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
This compound is a white to almost white crystalline powder. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈N₂O | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| Appearance | White to almost white powder to crystal | [1] |
| Solubility | Soluble in water | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the following table, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Signal Word: Warning
Primary Routes of Exposure: Ingestion, skin contact, inhalation.
Symptoms of Exposure: May cause irritation.[1] When heated to decomposition, it emits toxic fumes.
Toxicological Data
Quantitative toxicological data for this compound is limited in the public domain. The following table summarizes available data for urea, a structurally related compound, to provide an estimation of its toxicological profile. It is crucial to handle this compound with the appropriate precautions for a substance with moderate acute toxicity.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (male) | Oral | 14,300 mg/kg bw | [2] |
| LD50 | Rat (female) | Oral | 15,000 mg/kg bw | [2] |
| LD50 | Mouse (male) | Oral | 11,500 mg/kg bw | [2] |
| LD50 | Mouse (female) | Oral | 13,000 mg/kg bw | [2] |
| Dermal LD50 | Rabbit | Dermal | > 2,000 mg/kg (for a similar compound, CN-322) | [3] |
Experimental Protocols for Toxicological Assessment
This section outlines the general methodologies for key toxicological studies relevant to assessing the safety of this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50) Study
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
Methodology (based on OECD Guideline 423):
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), typically of one sex (females are often preferred).
-
Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimated to the laboratory environment before the study.
-
Dose Administration: The test substance is administered in a single dose by gavage. A step-wise procedure is used, starting with a dose expected to be toxic.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
Acute Dermal Toxicity Study
Objective: To determine the acute toxicity of a substance applied to the skin.
Methodology (based on OECD Guideline 402):
-
Test Animals: Healthy, young adult rabbits (e.g., New Zealand White) are typically used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Dose Application: The test substance is applied uniformly over a defined area of the clipped skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing. The exposure period is 24 hours.
-
Observation: Animals are observed for mortality, signs of toxicity, and skin reactions for 14 days.
-
Data Analysis: The dermal LD50 is calculated based on the observed mortality.
In Vitro Genotoxicity: Ames Test
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Several histidine-requiring (his-) mutant strains of S. typhimurium are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
In Vitro Genotoxicity: Micronucleus Assay
Objective: To detect chromosomal damage or aneuploidy by identifying the formation of micronuclei in cultured cells.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, CHO, L5178Y) is used.
-
Exposure: Cells are exposed to the test substance at various concentrations.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.
Potential Signaling Pathways of Toxicity
While specific studies on the signaling pathways affected by this compound are limited, research on related urea compounds, such as hydroxyurea, suggests potential mechanisms of toxicity. These primarily involve the induction of oxidative stress and apoptosis .
Caption: Putative signaling pathway for this compound-induced toxicity.
Exposure to this compound may lead to an increase in reactive oxygen species (ROS), causing oxidative stress.[4] This can result in mitochondrial dysfunction and DNA damage, which can, in turn, activate the intrinsic apoptotic pathway.[4][5] Key mediators of this pathway include the tumor suppressor protein p53 and caspases, which are proteases that execute programmed cell death.[4]
Safe Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in a tightly closed container.
-
Store in a cool, dry, well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
General Advice: Move the affected person out of the dangerous area. Show this safety data sheet to the doctor in attendance.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Considerations
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated packaging should be disposed of as unused product.
Experimental Workflow Diagrams
The following diagrams illustrate typical workflows for the toxicological assays described in this guide.
Caption: Workflow for an acute oral toxicity (LD50) study.
Caption: Workflow for the Ames test.
Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound | C4H8N2O | CID 11181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. chemview.epa.gov [chemview.epa.gov]
- 4. Hydroxyurea affects in vitro porcine oocyte maturation through increased apoptosis and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intrinsic apoptotic pathway lies upstream of oxidative stress in multiple organs - PMC [pmc.ncbi.nlm.nih.gov]
Allylurea: A Historical and Synthetic Overview for the Modern Researcher
An in-depth guide exploring the origins and foundational synthesis of allylurea, tailored for researchers, scientists, and professionals in drug development.
Introduction
Historical Context: The Dawn of Synthetic Organic Chemistry
The synthesis of urea by Friedrich Wöhler in 1828 from inorganic starting materials, namely silver cyanate and ammonium chloride, fundamentally challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.[1][2][3][4] This pivotal moment opened the floodgates for the laboratory synthesis of a vast array of organic molecules, including substituted ureas like this compound. The decades that followed Wöhler's discovery were characterized by intense investigation into the reactions of urea and the development of general methods for the synthesis of its derivatives.
Early Synthesis Routes of this compound
While the initial discovery of this compound is not clearly documented in readily accessible historical records, early synthetic chemistry likely approached its formation through the reaction of compounds bearing the allyl group with a source of the urea backbone. Two plausible and historically significant routes for the synthesis of monosubstituted ureas are the reaction of an amine with a cyanate and the reaction of an amine with an isocyanate.
One of the earliest documented methods for preparing this compound can be found in the mid-20th century, although it is probable that earlier syntheses existed. A notable synthesis was reported in The Journal of Organic Chemistry in 1958.
Synthesis from Allylamine and Urea
A common and straightforward method for the preparation of substituted ureas involves the reaction of an amine with urea. This method, while perhaps not the absolute first, represents a historically significant and practical approach. One such documented procedure involves the condensation of allylamine, urea, and hydrochloric acid. The mixture is heated under reflux, followed by concentration and crystallization to yield this compound.
Experimental Protocol: Synthesis of this compound from Allylamine and Urea
The following protocol is based on the principles of urea condensation with amines:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine allylamine, urea, and a molar equivalent of hydrochloric acid in a suitable solvent such as water or ethanol.
-
Heating: The reaction mixture is heated to reflux for a period of 3 hours.
-
Work-up: Following the reflux period, the reaction mixture is concentrated under reduced pressure.
-
Crystallization: The concentrated solution is cooled to induce crystallization of the crude this compound.
-
Purification: The crude product is collected by filtration, washed with a small amount of cold ethanol, and then recrystallized from water to yield the purified this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 84-86 °C | [5] |
Synthesis from Allyl Alcohol and Urea
A more recent patent describes a method for synthesizing this compound from allyl alcohol and urea. While not a historical "original" synthesis, it provides an alternative route for comparison.
Experimental Protocol: Synthesis of this compound from Allyl Alcohol and Urea
-
Reaction Mixture: In a reaction vessel, 5 moles of urea and 3 moles of allyl alcohol are combined with a 45% potassium bromide solution (12L) and 1.5 moles of alumina powder.
-
Reaction Conditions: The mixture is stirred at 110 rpm and the temperature is raised to 90 °C.
-
Reaction Time: The reaction is maintained at 90 °C for 130 minutes.
-
Distillation and Crystallization: The product is subjected to vacuum distillation at 30 kPa, and the solution temperature is then reduced to 15 °C to precipitate the crystals.
-
Purification: The crystals are washed with a 65% ether solution and a 75% dimethylamine solution. Recrystallization is performed in an 80% methanol solution, followed by dehydration with anhydrous magnesium sulfate.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant Ratio (Urea:Allyl Alcohol) | 5:3 (molar) | [6] |
| Temperature | 90 °C | [6] |
| Reaction Time | 130 minutes | [6] |
| Yield | 279 g | [6] |
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes for this compound.
Caption: Synthesis of this compound from Allylamine and Urea.
Caption: Synthesis of this compound from Allyl Alcohol and Urea.
Conclusion
The history of this compound is rooted in the foundational period of synthetic organic chemistry, following the landmark synthesis of urea. While the very first synthesis remains elusive in readily available records, the methodologies presented here provide a clear understanding of the early and practical approaches to its preparation. For contemporary researchers, a grasp of these historical synthesis routes offers valuable context and a deeper appreciation for the evolution of synthetic methodologies. The provided experimental protocols and comparative data serve as a practical reference for those in drug development and chemical research.
References
- 1. echemi.com [echemi.com]
- 2. Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 4. The Beginnings of Chemical Synthesis | Office for Science and Society - McGill University [mcgill.ca]
- 5. This compound | 557-11-9 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Quantum Mechanical Properties of Urea Derivatives: A Technical Guide for Drug Development
Abstract
Urea and its derivatives are fundamental scaffolds in medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2][3][4] Their remarkable biological activity is intrinsically linked to their quantum mechanical properties, which govern their three-dimensional structure, electronic characteristics, and ability to interact with biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core quantum mechanical properties of urea derivatives. It details the computational and experimental methodologies used to elucidate these properties, presents key quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.
Introduction: The Significance of the Urea Moiety in Drug Design
The urea functionality (-(NH)-(C=O)-(NH)-) is a privileged structural motif in drug discovery, appearing in numerous clinically approved drugs.[1][4] Its prominence stems from the unique electronic and geometric properties of the urea group. The delocalization of lone pair electrons from the nitrogen atoms to the carbonyl group results in a planar and rigid structure with distinct hydrogen bond donor and acceptor capabilities. These characteristics are pivotal for establishing high-affinity interactions with biological targets, particularly protein kinases, which are central to many disease signaling pathways.[5][6]
Quantum mechanics (QM) provides a powerful theoretical framework to understand and predict the behavior of urea derivatives at the molecular level. By solving approximations of the Schrödinger equation, QM methods can accurately calculate a range of molecular properties that are critical for drug design, including:
-
Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the 3D structure.
-
Electronic Properties: Distribution of electrons, dipole moment, and molecular orbital energies (HOMO and LUMO).
-
Spectroscopic Properties: Vibrational frequencies that correspond to infrared (IR) and Raman spectra.
-
Reactivity Descriptors: Molecular electrostatic potential (MEP) and Fukui functions, which predict sites of interaction.
This guide will delve into these properties, the methods to determine them, and their application in the rational design of novel urea-based therapeutics.
Quantum Mechanical Properties of Urea Derivatives
The biological activity of urea derivatives is a direct consequence of their intrinsic quantum mechanical properties. Understanding these properties allows for the fine-tuning of molecular structures to optimize drug-like characteristics.
Conformational Preferences and Molecular Geometry
The urea moiety exhibits a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. This results in three possible resonance structures. Substitution on the nitrogen atoms plays a crucial role in the conformational preferences of urea derivatives. For instance, N,N'-diphenylureas generally adopt a trans,trans conformation in both solution and solid states. However, the introduction of N-methyl groups can shift the preference to a cis,cis conformation.
Recent studies combining spectroscopic techniques (IR, NMR) with computational methods (DFT-D, M06-2X, molecular dynamics) have revealed a more dynamic behavior of N,N'-aryl ureas and N,N'-diaryl-N,N'-dialkyl ureas than previously thought, although a predominant isomer is still favored.
Table 1: Calculated Geometric Parameters of Urea
| Parameter | Value |
| C=O Bond Length | 1.1981 Å |
| C-N Bond Length | 1.3709 Å |
| ∠ NCN | 114.17° |
| ∠ OCN | 122.91° |
| ∠ HNH | 115.26° |
Data obtained from quantum mechanical calculations.[7]
Electronic Properties and Molecular Orbitals
The electronic properties of urea derivatives, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for their reactivity and interaction with biological targets. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.
Density Functional Theory (DFT) is a widely used method to calculate these electronic properties. For example, DFT calculations on 1,3-dimethyl urea have shown a band gap of 3.3 eV, which is a value close to that of materials with non-linear optical (NLO) properties.[8]
Table 2: Calculated Quantum Chemical Descriptors for Phenyl-Urea Derivatives
| Derivative | EHOMO (au) | ELUMO (au) | Energy Gap (au) | Hardness (η) (au) | Softness (σ) (au) |
| HPU1 | -0.217 | -0.035 | 0.182 | 0.091 | 11.008 |
| HPU2 | -0.211 | -0.039 | 0.172 | 0.086 | 11.607 |
EHOMO: Energy of the Highest Occupied Molecular Orbital; ELUMO: Energy of the Lowest Unoccupied Molecular Orbital. HPU1: [(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-phenyl-methyl]-urea; HPU2: [(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-(4-methoxy-phenyl)-methyl]-urea. A lower hardness (η) and higher softness (σ) can correlate with higher reactivity.[4]
Urea Derivatives as Kinase Inhibitors: A Mechanistic Overview
A significant application of urea derivatives in drug discovery is their use as protein kinase inhibitors.[5][6] Many cancers are driven by aberrant signaling through kinase pathways, such as the Ras-Raf-MEK-ERK and PI3K/AKT pathways.[6][9] Urea-based drugs, like Sorafenib, are designed to bind to the ATP-binding site of kinases, preventing phosphorylation and downstream signaling. The urea moiety is crucial for this interaction, as it forms key hydrogen bonds with amino acid residues in the kinase domain.[5][10]
Below is a diagram illustrating the role of urea-based inhibitors in the Ras-Raf-MEK-ERK signaling pathway.
Methodologies for Studying Quantum Mechanical Properties
A combination of computational and experimental techniques is employed to characterize the quantum mechanical properties of urea derivatives.
Computational Protocols
DFT is a robust and widely used quantum chemical method for studying the electronic structure of molecules.[11] A typical workflow for DFT calculations on a urea derivative is outlined below.
Detailed Protocol for DFT Calculations:
-
Structure Preparation:
-
Draw the 2D structure of the urea derivative using a chemical drawing software.
-
Convert the 2D structure to a 3D model using a molecular modeling program (e.g., Avogadro, GaussView).[11]
-
Perform an initial conformational search to identify low-energy conformers. It is crucial to start with a reasonable initial geometry.
-
-
Geometry Optimization:
-
Choose a suitable level of theory, which consists of a functional and a basis set. A common and well-balanced choice for organic molecules is the B3LYP functional with the 6-311G** basis set.[11]
-
Perform a geometry optimization to find the minimum energy structure on the potential energy surface.
-
-
Frequency Calculation:
-
At the same level of theory as the optimization, perform a vibrational frequency calculation on the optimized geometry.
-
Confirm that the structure is a true minimum by ensuring there are no imaginary frequencies.
-
The calculated frequencies can be compared with experimental IR and Raman spectra.
-
-
Property Calculations:
-
Using the optimized geometry, perform a single-point energy calculation, potentially with a larger basis set or a more accurate functional for improved electronic properties.
-
From this calculation, extract key quantum mechanical properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), dipole moment, and atomic charges.
-
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target (e.g., a protein).[12][13] This is particularly relevant for urea-based kinase inhibitors.
Detailed Protocol for Molecular Docking:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and other non-essential ligands, adding hydrogen atoms, and assigning partial charges.[12]
-
-
Preparation of the Ligand:
-
Generate a 3D structure of the urea derivative.
-
Generate multiple conformers to account for the flexibility of the molecule.
-
Assign atomic charges using a suitable force field or quantum mechanical calculations.
-
-
Docking Simulation:
-
Define the binding site on the protein, usually by creating a grid box around the active site.
-
Use a docking program (e.g., AutoDock Vina, GOLD) to systematically search for the best binding poses of the ligand within the defined binding site.[13]
-
-
Scoring and Analysis:
-
The docking program will use a scoring function to estimate the binding affinity for each pose and rank them.
-
Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the urea derivative and the protein.
-
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[14][15] For urea derivatives, QSAR models can be developed to predict their inhibitory activity against a particular target based on calculated quantum chemical descriptors.
Detailed Protocol for QSAR Model Development:
-
Data Set Preparation:
-
Collect a dataset of urea derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target.
-
Divide the dataset into a training set for model development and a test set for model validation.[15]
-
-
Descriptor Calculation:
-
Model Building:
-
Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a model that correlates the calculated descriptors with the biological activity.[14][15]
-
Feature selection techniques, like genetic algorithms, can be used to identify the most relevant descriptors.[14]
-
-
Model Validation:
Conclusion and Future Perspectives
The quantum mechanical properties of urea derivatives are central to their function as effective therapeutic agents. This guide has provided a comprehensive overview of these properties, the methodologies used to study them, and their application in drug development, particularly in the context of kinase inhibitors. The continued advancement of computational methods, coupled with experimental validation, will undoubtedly lead to the design of more potent and selective urea-based drugs in the future. The integration of quantum mechanics into the drug discovery pipeline is essential for the rational design of the next generation of therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. kenkyugroup.org [kenkyugroup.org]
- 5. researchgate.net [researchgate.net]
- 6. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 11. benchchem.com [benchchem.com]
- 12. Using Machine Learning and Molecular Docking to Leverage Urease Inhibition Data for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Air and Water Reactions of Allylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylurea (1-allyl-urea), a molecule incorporating both a reactive allyl group and a urea functional moiety, is utilized in various chemical syntheses and holds potential significance in the development of pharmaceuticals. An understanding of its stability and reactivity in the presence of ubiquitous environmental factors such as water and atmospheric oxygen is paramount for its handling, storage, and application, particularly within the pharmaceutical industry where product stability and impurity profiling are critical. This technical guide provides a comprehensive overview of the known and predicted reactions of this compound with water (hydrolysis) and air (oxidation). It includes a summary of reaction mechanisms, potential degradation products, and detailed experimental protocols for the kinetic and product analysis of these reactions. While specific quantitative kinetic data for this compound remains limited in publicly accessible literature, this guide establishes a framework for such investigations based on established principles of organic chemistry and standardized analytical methodologies.
Reaction with Water: Hydrolysis
The urea functional group in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This degradation pathway is critical to consider for aqueous formulations and during storage in humid conditions.
Hydrolysis Pathways
The hydrolysis of this compound can proceed via two primary, pH-dependent pathways:
-
Urea Moiety Hydrolysis: This is the principal hydrolytic degradation route. Under both acidic and basic conditions, the urea bond can be cleaved. The generally accepted mechanism for the alkaline hydrolysis of urea involves an elimination-addition pathway, proceeding through a cyanate intermediate.[1] In acidic conditions, the reaction is also catalyzed. The expected end products of the complete hydrolysis of the urea moiety are ammonia and carbon dioxide, formed via an unstable carbamic acid intermediate.[2]
-
Allyl Group Reactions (pH-Dependent): While the primary hydrolytic attack occurs at the urea carbonyl, the reactivity of the allyl group can be influenced by pH. Under strongly alkaline conditions, the allyl group may be susceptible to oxidation if oxidizing agents are present.
Potential Hydrolysis Products
Based on the established chemistry of urea and its derivatives, the following are the anticipated products of this compound hydrolysis:
-
Allylamine
-
Ammonia
-
Carbon Dioxide (from the decomposition of carbamic acid)
-
Cyanic Acid (as an intermediate)
The relative abundance of these products will depend on the reaction conditions, particularly pH and temperature.
Quantitative Data on this compound Hydrolysis
Table 1: Summary of Factors Influencing this compound Hydrolysis
| Parameter | Influence on Hydrolysis Rate | Expected Outcome | Citation |
| pH | Catalytic | Increased rate in acidic (< pH 4) and alkaline (> pH 8) conditions.[2] | [2] |
| Temperature | Increases rate | Follows Arrhenius behavior; higher temperatures accelerate degradation.[2] | [2] |
| Initial Concentration | May influence rate | For concentrated solutions, the reverse reaction can become a factor.[2] | [2] |
Experimental Protocol: Determination of this compound Hydrolysis Rate Constant
This protocol is adapted from established methodologies for determining the hydrolysis rates of organic chemicals.[1][3]
Objective: To determine the pseudo-first-order rate constant (kobs) for the hydrolysis of this compound at a given pH and temperature.
Materials:
-
This compound (high purity)
-
Buffered aqueous solutions (e.g., phosphate, borate) of desired pH (e.g., 3, 7, 10)
-
High-purity water
-
Constant temperature bath or incubator
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a small amount of a suitable solvent (e.g., acetonitrile or methanol) before diluting to a final concentration with the buffered aqueous solution in a volumetric flask. The final organic solvent concentration should be kept to a minimum (<1%) to avoid significant solvent effects.
-
Reaction Setup: Transfer aliquots of the this compound stock solution into several sealed vials.
-
Incubation: Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Sampling: At predetermined time intervals, remove a vial from the bath and immediately quench the reaction by cooling the vial in an ice bath and/or adding a quenching agent if necessary (e.g., a small amount of acid to neutralize a basic solution).
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.[4]
-
Data Analysis: Plot the natural logarithm of the this compound concentration (ln[A]) versus time. The slope of the resulting linear plot will be equal to -kobs. The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / kobs.
Diagram 1: Experimental Workflow for Hydrolysis Kinetics
Caption: Workflow for determining the hydrolysis rate constant of this compound.
Reaction with Air: Oxidation (Autoxidation)
The allylic C-H bonds in this compound are susceptible to radical-mediated oxidation by atmospheric oxygen, a process known as autoxidation.[5] This can lead to the formation of a complex mixture of degradation products, potentially impacting the purity and safety of the substance.
Autoxidation Mechanism
Autoxidation proceeds via a free-radical chain reaction involving three main stages:[5]
-
Initiation: Formation of a free radical from the this compound molecule, typically initiated by light, heat, or the presence of trace metal ions. This involves the abstraction of a hydrogen atom from the allylic position.
-
Propagation: The resulting allyl radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide and a new allyl radical, thus propagating the chain reaction.
-
Termination: The chain reaction is terminated by the combination of two radicals to form a non-radical species.
Potential Oxidation Products
The primary products of this compound autoxidation are expected to be hydroperoxides. These hydroperoxides can be unstable and may further decompose to form a variety of secondary oxidation products, including:
-
Allylic alcohols
-
α,β-Unsaturated carbonyl compounds (e.g., acrolein derivatives)
-
Epoxides
-
Products of oxidative cleavage of the double bond (e.g., aldehydes, carboxylic acids)
The exact product distribution will depend on the specific conditions of exposure to air, light, and temperature.
Quantitative Data on this compound Autoxidation
As with hydrolysis, specific quantitative data for the autoxidation of this compound is scarce in the literature. The rate of autoxidation of allylic compounds is known to be dependent on the stability of the allylic radical and the reaction conditions.
Table 2: Factors Influencing this compound Autoxidation
| Parameter | Influence on Autoxidation Rate | Expected Outcome | Citation |
| Oxygen Concentration | Increases rate | Higher partial pressure of oxygen will increase the rate of the propagation step. | [5] |
| Light (especially UV) | Initiates reaction | Can promote the formation of initial radicals, accelerating the onset of autoxidation. | [6] |
| Temperature | Increases rate | Higher temperatures increase the rate of initiation and propagation steps. | [5] |
| Presence of Metal Ions | Catalyzes reaction | Transition metals can act as initiators. | [5] |
| Presence of Antioxidants | Decreases rate | Radical scavengers can inhibit the chain reaction. | [5] |
Experimental Protocol: Investigation of this compound Autoxidation
This protocol provides a general framework for studying the autoxidation of this compound and identifying its degradation products.[7]
Objective: To identify the products of this compound autoxidation and monitor the degradation over time.
Materials:
-
This compound (high purity)
-
A suitable solvent (e.g., acetonitrile, or studied as a solid)
-
A reaction vessel with an air or oxygen inlet
-
A light source (e.g., UV lamp, if studying photo-oxidation)
-
A temperature-controlled environment
-
Analytical instrumentation for product identification (e.g., LC-MS/MS, GC-MS)
-
HPLC for quantification of this compound
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent or place a known amount of solid this compound in the reaction vessel.
-
Exposure Conditions: Expose the sample to a stream of air or oxygen at a controlled temperature. If investigating photostability, irradiate the sample with a light source of known wavelength and intensity.
-
Sampling: At specified time points, withdraw an aliquot of the solution or a portion of the solid for analysis.
-
Qualitative Analysis (Product Identification): Analyze the samples using LC-MS/MS or GC-MS to identify the degradation products.[8] Comparison of the mass spectra of the degradation products with known fragmentation patterns of related compounds can aid in structure elucidation.
-
Quantitative Analysis: Use a validated stability-indicating HPLC method to determine the concentration of remaining this compound at each time point.
-
Data Analysis: Plot the concentration of this compound and the identified degradation products as a function of time to understand the degradation profile.
Diagram 2: Logical Flow for Autoxidation Study
Caption: Logical workflow for the investigation of this compound autoxidation.
Analytical Methodologies
The development of stability-indicating analytical methods is crucial for accurately assessing the degradation of this compound.[4]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a primary tool for quantifying the remaining this compound and separating it from its degradation products. The method must be validated for specificity, linearity, accuracy, and precision.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products.[8] By providing molecular weight and fragmentation data, it allows for the confident identification of hydrolysis and oxidation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful analytical tool. Derivatization may be necessary for non-volatile products.
Conclusion
This compound is susceptible to degradation through both hydrolysis and oxidation. The urea moiety is the primary site for hydrolytic attack, leading to the formation of ammonia and carbon dioxide, a process that is catalyzed by acidic and basic conditions. The allylic group is the likely site of autoxidation, a free-radical chain reaction that can be initiated by light and heat, leading to the formation of hydroperoxides and subsequent degradation products. While specific quantitative kinetic and product distribution data for this compound are not extensively available, the provided experimental protocols offer a robust framework for researchers to conduct these critical stability studies. A thorough understanding of these degradation pathways is essential for the development of stable formulations and for ensuring the quality and safety of products containing this compound. Further research is warranted to quantify the kinetics of these reactions and to fully characterize the degradation products under various conditions.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.astm.org [store.astm.org]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. Autoxidation - Wikipedia [en.wikipedia.org]
- 6. Kinetics of Autoxidation · HMLab [muchalski.net]
- 7. Unraveling the Complexities of Auto-Oxidation [als.lbl.gov]
- 8. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comprehensive Technical Guide to Allylurea: Synonyms, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylurea, a versatile chemical compound, serves as a valuable building block in various scientific and industrial applications, including organic synthesis and polymer chemistry. This technical guide provides an in-depth overview of this compound, encompassing its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and application in molecularly imprinted polymers and photoredox catalysis. Furthermore, a proposed metabolic pathway of this compound is presented, offering insights into its potential biotransformation. This document aims to be a comprehensive resource for researchers and professionals engaged in drug development and chemical research.
Nomenclature and Identification
This compound is known by a variety of synonyms and alternative names across different chemical databases and publications. A comprehensive list of these identifiers is crucial for accurate literature searches and chemical sourcing.
Table 1: Synonyms and Identifiers for this compound [1][2]
| Identifier Type | Value |
| IUPAC Name | prop-2-enylurea |
| CAS Number | 557-11-9 |
| Molecular Formula | C4H8N2O |
| Molecular Weight | 100.12 g/mol |
| Common Synonyms | 1-Allylurea, N-Allylurea, Allylcarbamide, Monothis compound, 2-Propenylurea |
| Other Identifiers | NSC 7607, EINECS 209-157-1, BRN 1745068 |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical Description | Cream-colored powder or white to light yellow crystals.[2] | PubChem[2] |
| Melting Point | 84-86 °C | ChemicalBook |
| Boiling Point | 168 °C | ChemBK |
| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform. | ChemBK |
| Density | 1.008 g/cm³ | ChemBK |
| Flash Point | 55 °C | ChemBK |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and representative applications of this compound.
Synthesis of this compound from Allyl Alcohol and Urea
This protocol describes a common method for the laboratory-scale synthesis of this compound.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 3 moles of urea and 3 moles of allyl alcohol.
-
Addition of Catalysts: To the mixture, add 1.5 moles of alumina powder and a 45% (w/v) potassium bromide solution.
-
Reaction Conditions: Stir the mixture at approximately 110 rpm and heat the solution to 90°C. Maintain these conditions for approximately 130 minutes.
-
Work-up: Following the reaction period, subject the mixture to vacuum distillation at 30 kPa.
-
Crystallization: Cool the solution to 15°C to induce the precipitation of this compound crystals.
-
Washing: Wash the collected crystals with a 65% ether solution followed by a 75% dimethylamine solution.
-
Purification: Recrystallize the crude product from an 80% methanol solution.
-
Drying: Dry the purified crystals using a dehydrating agent such as anhydrous magnesium sulfate to yield the final this compound product.
Purification of this compound by Recrystallization
This protocol outlines the general procedure for purifying this compound using recrystallization.
Experimental Workflow for Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Procedure:
-
Solvent Selection: Choose a suitable solvent for recrystallization. Ethanol, an ethanol/ether mixture, an ethanol/chloroform mixture, or an ethanol/toluene mixture are reported to be effective.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If necessary, further cool the solution in an ice bath to promote crystallization.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Representative Protocol: Synthesis of a Molecularly Imprinted Polymer (MIP) for Caffeine Using this compound as a Functional Monomer
This representative protocol details the synthesis of a molecularly imprinted polymer for the selective recognition of caffeine, utilizing this compound as a functional monomer. This method is based on established principles of molecular imprinting.[3][4]
Experimental Workflow for MIP Synthesis
Caption: Workflow for the synthesis of a caffeine-selective MIP using this compound.
Procedure:
-
Pre-polymerization Complex Formation: In a suitable vessel, dissolve the template molecule (caffeine) and the functional monomer (this compound) in a porogenic solvent (e.g., acetonitrile). The molar ratio of template to functional monomer is typically optimized, with a common starting point being 1:4.
-
Addition of Reagents: To this solution, add the cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA) and a radical initiator (e.g., azobisisobutyronitrile, AIBN). A typical molar ratio of template:functional monomer:cross-linker is 1:4:20.
-
Polymerization: Initiate polymerization either thermally by heating the mixture (e.g., at 60°C for 24 hours) or photochemically using a UV lamp at a suitable wavelength.
-
Post-polymerization Processing: Once polymerization is complete, grind the resulting polymer monolith into a fine powder and sieve to obtain particles of a uniform size.
-
Template Removal: To create the specific recognition sites, wash the polymer particles extensively with a suitable solvent system (e.g., a mixture of methanol and acetic acid) to remove the caffeine template. Monitor the washings by UV-Vis spectroscopy until the template is no longer detected.
-
Drying and Storage: Dry the resulting molecularly imprinted polymer particles under vacuum and store them in a desiccator until further use. A non-imprinted polymer (NIP) should be prepared in parallel under identical conditions but without the caffeine template to serve as a control.
Representative Protocol: Photoredox-Mediated Allylation Reaction
This representative protocol outlines a plausible experimental setup for a photoredox-mediated reaction involving an allyl-containing compound, based on general principles of photoredox catalysis.[5]
Experimental Setup for Photoredox Catalysis
References
- 1. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H8N2O | CID 11181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. sciencetechindonesia.com [sciencetechindonesia.com]
- 5. Chemoselective and fast decarboxylative allylation by photoredox catalysis under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Versatility of Allylurea in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Allylurea, a derivative of urea featuring a reactive allyl group, serves as a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, combining the functionalities of urea with the synthetic handle of an alkene, allows for the construction of diverse molecular scaffolds with significant potential in medicinal chemistry and drug development. The presence of the allyl group not only influences the stereochemical outcome of cyclization reactions but also provides a convenient site for post-synthetic modifications, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of three key classes of N-heterocycles: barbiturates, hydantoins, and dihydropyrimidines.
I. Synthesis of Allyl-Substituted Barbiturates
Allyl-substituted barbiturates are a class of compounds that have been investigated for their sedative and hypnotic properties. The synthesis typically involves the condensation of a disubstituted malonic ester with this compound in the presence of a strong base. The allyl group can be introduced either on the malonic ester or on the urea component.
Application Notes:
The reaction is a classic condensation reaction to form a six-membered heterocyclic ring. The choice of base and solvent is crucial for achieving good yields. Sodium ethoxide in absolute ethanol is a commonly used system. The reactivity of the malonic ester is influenced by the nature of its substituents. For the synthesis of 5,5-diallylbarbituric acid, diethyl allylmalonate is a key starting material. The overall workflow involves the initial preparation of the substituted malonic ester, followed by the cyclocondensation with this compound.
Workflow for the Synthesis of 5-Allyl-5-Substituted Barbiturates
Caption: General workflow for the synthesis of 5,5-diallylbarbituric acid.
Experimental Protocol: Synthesis of 5,5-Diallylbarbituric Acid
Materials:
-
Diethyl allylmalonate
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl allylmalonate (1 equivalent) followed by this compound (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A white precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 5,5-diallylbarbituric acid.
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |
| 5,5-Diallylbarbituric Acid | Diethyl allylmalonate, this compound | 75-85 | 171-173 |
II. Synthesis of Allyl-Substituted Hydantoins
Allyl-substituted hydantoins are another class of heterocyclic compounds with diverse biological activities. The Bucherer-Bergs reaction is a powerful multicomponent reaction for the synthesis of 5-substituted hydantoins. By using an α,β-unsaturated aldehyde or ketone, such as acrolein, it is possible to introduce an allyl group at the 5-position of the hydantoin ring.
Application Notes:
The Bucherer-Bergs reaction involves the one-pot reaction of a carbonyl compound, potassium cyanide, and ammonium carbonate. While traditionally using ammonia and cyanide, the use of ammonium carbonate provides a convenient source of both. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to the hydantoin. When using this compound, the allyl group will be at the N1 or N3 position of the hydantoin ring. To obtain a 5-allylhydantoin, an allyl-containing carbonyl compound is required.
Bucherer-Bergs Reaction for 5-Allylhydantoin
Caption: Bucherer-Bergs synthesis of 5-allylhydantoin.
Experimental Protocol: Synthesis of 5-Allylhydantoin
Materials:
-
Acrolein (Caution: Highly toxic and volatile)
-
Potassium cyanide (KCN) (Caution: Highly toxic)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve potassium cyanide (1.2 equivalents) and ammonium carbonate (2.5 equivalents) in a mixture of ethanol and water (1:1).
-
Addition of Acrolein: To this solution, add acrolein (1 equivalent) dropwise while maintaining the temperature below 40°C.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction vessel should be securely sealed.
-
Work-up: After the reaction is complete, carefully acidify the mixture with concentrated HCl to pH 5-6. This should be done in a fume hood to avoid exposure to any evolved HCN gas.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-allylhydantoin.
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |
| 5-Allylhydantoin | Acrolein, KCN, (NH₄)₂CO₃ | 60-70 | 138-140 |
III. Synthesis of Allyl-Substituted Dihydropyrimidines (Biginelli Reaction)
The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or a urea derivative. The use of this compound in this reaction allows for the straightforward introduction of an allyl group at the N1 position of the dihydropyrimidine ring.
Application Notes:
The Biginelli reaction is typically acid-catalyzed. A variety of catalysts, including Brønsted and Lewis acids, can be employed. The reaction is versatile and tolerates a wide range of substituents on the aldehyde and β-ketoester components. The use of this compound provides a handle for further diversification of the dihydropyrimidine scaffold. The general mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and this compound, which is then trapped by the enol of the β-ketoester, followed by cyclization and dehydration.
Biginelli Reaction with this compound
Caption: Biginelli reaction for the synthesis of 1-allyl-dihydropyrimidines.
Experimental Protocol: Synthesis of 1-Allyl-5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
This compound
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and this compound (1.2 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated HCl (a few drops) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be recrystallized from ethanol to afford the pure 1-allyl-5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |
| 1-Allyl-5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Benzaldehyde, Ethyl acetoacetate, this compound | 80-90 | 155-157 |
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for Allylurea in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allylurea as a monomer in polymer synthesis. Due to the limited specific literature on the homopolymerization of this compound, the protocols provided are based on established methods for free-radical polymerization of analogous vinyl and allyl monomers. Researchers should consider these as starting points for optimization.
Introduction to this compound in Polymer Science
This compound is a bifunctional monomer containing both a polymerizable allyl group and a hydrogen-bonding urea moiety. This unique structure makes it an attractive candidate for the synthesis of functional polymers with potential applications in biomedicine, particularly in drug delivery and tissue engineering. The urea group can participate in hydrogen bonding, leading to polymers with interesting thermoresponsive properties, while the allyl group allows for polymerization and potential post-polymerization modification.
However, the free-radical polymerization of allyl monomers, including this compound, presents challenges. A significant issue is degradative chain transfer to the monomer, which can terminate the kinetic chain and result in the formation of low molecular weight polymers or oligomers. This characteristic should be a key consideration in the design of polymerization reactions involving this compound.
Applications of this compound-Based Polymers
While research on this compound homopolymers is not extensive, copolymers of this compound have demonstrated significant potential, particularly in the development of "smart" materials for drug delivery.
-
Thermoresponsive Hydrogels for Controlled Drug Release: Copolymers of this compound and allylamine have been shown to exhibit Upper Critical Solution Temperature (UCST) behavior.[1] This means they are soluble in water above a certain temperature and insoluble below it. This property can be harnessed for controlled drug delivery applications. A drug-loaded hydrogel can be designed to release its payload in response to changes in temperature.[1]
-
Biomedical Adhesives and Scaffolds: The hydrogen-bonding capability of the urea group can contribute to strong adhesive properties and mechanical integrity, making this compound-based polymers potential candidates for tissue adhesives and scaffolds in tissue engineering.
-
Drug Delivery Vehicles: The urea functionality can enhance the aqueous solubility and permeability of drugs due to its capacity to act as both a hydrogen bond donor and acceptor. Polymers incorporating this compound could potentially be used to improve the pharmacokinetic profiles of conjugated or encapsulated drugs.
Experimental Protocols
The following are proposed protocols for the synthesis of polymers using this compound. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Free-Radical Homopolymerization of this compound in an Aqueous Solution
This protocol is based on general methods for the aqueous free-radical polymerization of water-soluble monomers.
Materials:
-
This compound (monomer)
-
Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)
-
Deionized water (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Thermostated oil bath
Procedure:
-
Monomer Solution Preparation: In a reaction flask, dissolve the desired amount of this compound in deionized water to achieve the target monomer concentration (e.g., 10-30% w/v).
-
Degassing: Purge the monomer solution with nitrogen gas for 30-60 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiator Addition: In a separate container, dissolve the initiator (KPS or APS) in a small amount of deionized water. The initiator concentration will influence the molecular weight of the resulting polymer; a higher concentration generally leads to lower molecular weight.[2] A typical starting range is 1-3 mol% with respect to the monomer.
-
Polymerization:
-
Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C) under a nitrogen atmosphere with constant stirring.
-
Add the initiator solution to the reaction flask.
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by techniques such as gravimetry or spectroscopy.
-
-
Termination and Purification:
-
Terminate the polymerization by cooling the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove unreacted monomer and initiator.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Protocol 2: Free-Radical Homopolymerization of this compound in an Organic Solvent
This protocol is adapted from general methods for solution polymerization in organic solvents.
Materials:
-
This compound (monomer)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or hexane (non-solvent for precipitation)
-
Nitrogen gas
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Thermostated oil bath
Procedure:
-
Monomer and Initiator Solution: In a reaction flask, dissolve this compound and AIBN in the chosen organic solvent. The concentration of reactants should be optimized for the desired outcome.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization:
-
Immerse the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN).
-
Maintain the reaction under a nitrogen atmosphere with constant stirring for the specified duration (e.g., 8-48 hours).
-
-
Termination and Purification:
-
Terminate the reaction by cooling the flask in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., diethyl ether or hexane) while stirring.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent and dry under vacuum.
-
Data Presentation: Polymerization Parameters and Characterization
Due to the lack of specific experimental data for this compound homopolymerization in the literature, the following table is a template for researchers to populate with their own experimental results.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Monomer Conc. (M) | |||
| Initiator | |||
| Initiator Conc. (mol%) | |||
| Solvent | |||
| Temperature (°C) | |||
| Time (h) | |||
| Yield (%) | |||
| Mn ( g/mol ) | |||
| Mw ( g/mol ) | |||
| PDI (Mw/Mn) | |||
| Tg (°C) |
-
Mn: Number-average molecular weight
-
Mw: Weight-average molecular weight
-
PDI: Polydispersity index
-
Tg: Glass transition temperature
Characterization Techniques:
-
Molecular Weight and PDI: Gel Permeation Chromatography (GPC)
-
Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Visualizations
Caption: General workflow for the synthesis and characterization of poly(this compound).
Caption: Conceptual diagram of a stimulus-responsive drug delivery system using an this compound-based polymer.
References
Application Notes and Protocols for Reactions Involving Allylurea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving allylurea, a versatile building block in organic synthesis and medicinal chemistry. The protocols cover the synthesis of this compound, its conversion to biologically relevant scaffolds such as barbiturates, and reactions targeting its reactive allyl group. The information presented is intended to facilitate the use of this compound in research and drug discovery programs.
Synthesis of this compound
This compound is a fundamental precursor for a variety of more complex molecules. It can be synthesized from the reaction of urea with an allyl source.
Experimental Protocol: Synthesis of this compound from Urea and Allyl Alcohol
This protocol describes the synthesis of this compound via the reaction of urea and allyl alcohol in the presence of a catalytic system.
Materials:
-
Urea
-
Allyl alcohol
-
Potassium bromide (KBr)
-
Alumina (Al₂O₃)
-
Ether
-
Dimethylamine solution
-
Methanol
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add 3 moles of urea and 3 moles of allyl alcohol.
-
Add a 45% (w/w) aqueous solution of potassium bromide and 1.5 moles of alumina powder.
-
Stir the mixture at 110 rpm and heat the solution to 90°C.
-
Maintain the reaction at 90°C for approximately 130 minutes.
-
Following the reaction period, subject the mixture to vacuum distillation at 30 kPa to remove volatile components.
-
Cool the resulting solution to 15°C to precipitate the product.
-
Collect the crystals by filtration and wash with a 65% (w/w) ether solution and then a 75% (w/w) dimethylamine solution.
-
Recrystallize the crude product from an 80% (w/w) methanol solution.
-
Dry the purified crystals over anhydrous magnesium sulfate to yield the final product, (prop-2-en-1-yl)urea[1].
Data Presentation:
| Parameter | Value | Reference |
| Starting Materials | Urea, Allyl alcohol | [1] |
| Reagents/Catalysts | KBr, Al₂O₃ | [1] |
| Reaction Temperature | 90°C | [1] |
| Reaction Time | 130 minutes | [1] |
| Yield | 279 g (from 3 moles of reactants) | [1] |
| Appearance | White to light yellow crystals or crystalline powder | [2] |
| Melting Point | 84-86°C | [2] |
| Solubility | Soluble in water |
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Reactions of this compound in Drug Discovery and Heterocyclic Synthesis
The urea functional group is a key structural element in many biologically active compounds due to its ability to form stable hydrogen bonds with protein targets[3][4]. This compound serves as a valuable scaffold for the synthesis of various heterocyclic compounds, some of which have demonstrated potential as therapeutic agents, particularly in the area of anticonvulsants[5].
Application Note: Synthesis of 5-Allylbarbituric Acid
Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants[2][6]. 5-Allylbarbituric acid is an example of a barbiturate that can be synthesized from this compound, showcasing its utility in medicinal chemistry. The synthesis involves the condensation of an allyl-substituted malonic ester with urea[7].
Experimental Protocol: Synthesis of 5-Allylbarbituric Acid
This protocol outlines a general two-step procedure for the synthesis of 5-allylbarbituric acid, starting from diethyl malonate.
Step 1: Synthesis of Diethyl Allylmalonate
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate, followed by potassium iodide (KI) and allyl bromide.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl allylmalonate, which can be purified by vacuum distillation[7].
Step 2: Condensation with Urea to form 5-Allylbarbituric Acid
-
Prepare a solution of sodium ethoxide in absolute ethanol in a separate flask.
-
Add the diethyl allylmalonate obtained from Step 1 to the sodium ethoxide solution.
-
Add dry urea to the mixture.
-
Reflux the reaction mixture for several hours until a solid precipitate forms[7][8].
-
Cool the mixture, add hot water to dissolve the solid, and then acidify with hydrochloric acid to precipitate the barbituric acid derivative[8].
-
Collect the product by filtration, wash with cold water, and dry to obtain 5-allylbarbituric acid[8].
Data Presentation:
| Parameter | Diethyl Allylmalonate Synthesis | 5-Allylbarbituric Acid Synthesis |
| Key Reactants | Diethyl malonate, Allyl bromide | Diethyl allylmalonate, Urea |
| Base | Sodium ethoxide | Sodium ethoxide |
| Solvent | Absolute ethanol | Absolute ethanol |
| Reaction Condition | Reflux | Reflux |
| Product | Diethyl allylmalonate | 5-Allylbarbituric acid |
Reaction Mechanism:
Caption: Mechanism for the synthesis of 5-allylbarbituric acid.
Reactions Involving the Allyl Group
The double bond in this compound is susceptible to electrophilic addition reactions, providing a route to functionalized urea derivatives.
Application Note: Electrophilic Bromination of this compound
The addition of bromine across the double bond of this compound can be used to introduce bromine atoms into the molecule, which can then serve as handles for further synthetic transformations.
Experimental Protocol: Electrophilic Bromination of this compound
This protocol is a general procedure for the bromination of an alkene and can be adapted for this compound.
Materials:
-
This compound
-
Molecular bromine (Br₂) or an in situ source of bromine (e.g., H₂O₂/HBr)[9]
-
A suitable solvent (e.g., dichloromethane, CH₂Cl₂)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., CH₂Cl₂) in a round-bottom flask, protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates consumption.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine[10].
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dibrominated product.
-
The product can be purified by column chromatography or recrystallization.
Data Presentation:
| Parameter | Value |
| Substrate | This compound |
| Electrophile | Bromine (Br₂) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0°C to room temperature |
| Work-up | Quenching with Na₂S₂O₃, Neutralization with NaHCO₃ |
| Expected Product | 1-(2,3-dibromopropyl)urea |
Reaction Workflow:
Caption: Workflow for the electrophilic bromination of this compound.
Analytical Characterization
The products of reactions involving this compound should be characterized using standard analytical techniques to confirm their structure and purity.
Quantitative Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Quantitative NMR (qNMR) can be used to determine the purity of the products by integrating the signals of the analyte against a known internal standard[11][12][13].
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a powerful tool for assessing the purity of the synthesized compounds and for monitoring the progress of a reaction[14].
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the C=O and N-H stretches of the urea moiety, and the C=C stretch of the allyl group.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, which is essential for confirming its identity.
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a versatile starting material for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and drug development.
References
- 1. Role of Aryl Urea Containing Compounds in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anticonvulsant and CNS depressant activity of some new bioactive 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization [organic-chemistry.org]
Application Notes and Protocols: The Role of Allylurea in Pharmaceutical Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylurea, a derivative of urea containing an allyl group, serves as a versatile building block and key structural motif in the development of a diverse range of pharmaceutical agents. The presence of the allyl group, a small, reactive, and lipophilic moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This functional group can participate in various chemical reactions, allowing for the synthesis of complex heterocyclic structures and providing a handle for covalent modification of biological targets. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of anticonvulsant, analgesic, and anticancer agents. Detailed experimental protocols for the synthesis and evaluation of representative this compound-containing compounds are provided, along with visualizations of their mechanisms of action.
Allyl-Substituted Barbiturates: CNS Depressants and Anticonvulsants
This compound is a key precursor in the synthesis of a class of barbiturates characterized by the presence of an allyl group at the C5 position of the pyrimidine-2,4,6(1H,3H,5H)-trione core. These compounds exhibit sedative, hypnotic, and anticonvulsant properties. The allyl group enhances the lipophilicity of the barbiturate, facilitating its passage across the blood-brain barrier.
Quantitative Data: Anticonvulsant Activity of Allyl-Substituted Barbiturates
| Compound Name | Structure | Animal Model | Anticonvulsant Activity | Reference |
| Aprobarbital | 5-allyl-5-isopropylbarbituric acid | - | Sedative, hypnotic, anticonvulsant | [1][2] |
| Secobarbital | 5-allyl-5-(1-methylbutyl)barbituric acid | - | Sedative, hypnotic, anticonvulsant | [3] |
| Talbutal | 5-allyl-5-sec-butylbarbituric acid | - | Sedative, hypnotic | - |
| Methohexital | (±)-5-allyl-1-methyl-5-(1-methyl-2-pentynyl)barbituric acid | - | Anesthetic | - |
Experimental Protocol: Synthesis of 5-Allyl-5-isopropylbarbituric acid (Aprobarbital)
This protocol describes the synthesis of Aprobarbital via the condensation of urea with a disubstituted malonic ester.
Materials:
-
Diethyl isopropylmalonate
-
Allyl bromide
-
Sodium ethoxide
-
Urea
-
Ethanol, absolute
-
Diethyl ether
-
Hydrochloric acid
-
Sodium sulfate, anhydrous
Procedure:
-
Alkylation of Diethyl Isopropylmalonate:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To the stirred solution, add diethyl isopropylmalonate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, add allyl bromide (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain diethyl allyl-isopropylmalonate.
-
-
Condensation with Urea:
-
In a separate flask, dissolve sodium metal (2.2 equivalents) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add urea (1.5 equivalents) and the previously synthesized diethyl allyl-isopropylmalonate (1.0 equivalent).
-
Heat the mixture to reflux for 8-10 hours.
-
After cooling, remove the ethanol by distillation.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The crude 5-allyl-5-isopropylbarbituric acid will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Aprobarbital.[4]
-
Signaling Pathway: Mechanism of Action of Barbiturates
Barbiturates exert their effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA and benzodiazepine binding sites. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, leading to an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[5][6][7]
Allyl-Substituted Quinazolinones: Novel Anticonvulsants
The quinazolinone scaffold is another privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an allyl group at the N3 position of the quinazolinone ring has been shown to be a successful strategy for the development of potent anticonvulsant agents.
Quantitative Data: Anticonvulsant Activity of 3-Allyl-4(3H)-quinazolinone Derivatives
| Compound | R Group at C2 | Animal Model | Anticonvulsant Activity (Protection against PTZ-induced seizures) | Reference |
| 4c | 4-Chlorophenyl | Mice | High | [8] |
| 4b | Phenyl | Mice | High | [8] |
| 4d | 4-Methylphenyl | Mice | High | [8] |
| Series 'a' | Various aryl | Mice | Generally higher activity than benzyl-substituted analogues | [9] |
Experimental Protocol: Synthesis of 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives
This protocol outlines a general method for the synthesis of anticonvulsant 3-allyl-4(3H)-quinazolinones.
Materials:
-
Anthranilic acid
-
Allyl isothiocyanate
-
Appropriate acyl chloride or anhydride
-
Pyridine or another suitable base
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Synthesis of 2-Mercapto-3-allyl-4(3H)-quinazolinone:
-
A mixture of anthranilic acid (1.0 equivalent) and allyl isothiocyanate (1.1 equivalents) in ethanol is heated under reflux for 6-8 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 2-mercapto-3-allyl-4(3H)-quinazolinone.
-
-
Synthesis of 2-Substituted-3-allyl-4(3H)-quinazolinones:
-
To a solution of 2-mercapto-3-allyl-4(3H)-quinazolinone (1.0 equivalent) in a suitable solvent (e.g., pyridine or DMF), the desired acyl chloride or anhydride (1.2 equivalents) is added portion-wise at 0°C.
-
The reaction mixture is then stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to give the pure 2-substituted-3-allyl-4(3H)-quinazolinone derivative.[8][9]
-
Arylurea Derivatives as FGFR4 Inhibitors: Anticancer Applications
The urea moiety is a key structural feature in many kinase inhibitors. While not directly synthesized from this compound, the principles of urea-based drug design are highly relevant. For instance, arylurea derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma (HCC).
Quantitative Data: In Vitro Activity of Arylurea-based FGFR4 Inhibitors
| Compound | FGFR4 IC₅₀ (nM) | Huh7 Cell Proliferation IC₅₀ (µM) | Hep3B Cell Proliferation IC₅₀ (µM) | Reference |
| 6v | 74 | 0.25 | 0.22 | [10] |
Signaling Pathway: FGF19/FGFR4 Signaling in Hepatocellular Carcinoma
In HCC, the FGF19/FGFR4 signaling pathway is often aberrantly activated, promoting tumor growth and survival. Binding of FGF19 to FGFR4 and its co-receptor β-Klotho (KLB) leads to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation. Arylurea-based inhibitors can block the kinase activity of FGFR4, thereby inhibiting these downstream oncogenic signals.[8][11][12][13]
Other Pharmaceutical Applications of Allyl-Containing Urea and Thiourea Derivatives
The versatility of the this compound scaffold extends to other therapeutic areas, including the development of analgesics and antiviral agents.
Quantitative Data: Analgesic and Antiviral Activities
| Compound | Therapeutic Area | Bioactivity | Reference |
| 1-Allyl-3-(4-tertiary-butylbenzoyl) thiourea | Analgesic | ED₅₀ = 19.018 mg/kg BW (mice) | - |
| Allyl isothiocyanate | Antiviral | 3.75 log reduction in Murine Norovirus titer (0.5% at 37°C) | [6][14] |
Experimental Workflow: General Synthesis of 1,3-Disubstituted Thioureas
Conclusion
This compound and its derivatives represent a valuable class of compounds in pharmaceutical research and development. The presence of the allyl group imparts unique physicochemical properties that can be exploited to design novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles. The examples provided herein demonstrate the broad applicability of the this compound scaffold in developing drugs for a variety of diseases, from neurological disorders to cancer. Further exploration of this versatile chemical entity is warranted to unlock its full potential in modern drug discovery.
References
- 1. 5-Allyl-5-isopropylbarbituric acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Aprobarbital | C10H14N2O3 | CID 6464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2786057A - Process of producing 5, 5-di-substituted barbituric acids and product produced thereby - Google Patents [patents.google.com]
- 4. Design and Synthesis of an Anticancer Diarylurea Derivative with Multiple-Kinase Inhibitory Effect [kci.go.kr]
- 5. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Allyl Isothiocyanate Against Infectious Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral activity of an N-allyl acridone against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Allylurea as a Derivatizing Agent in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of chromatography, derivatization is a crucial technique employed to enhance the analytical properties of compounds that are otherwise difficult to detect or separate. This process involves chemically modifying an analyte to improve its volatility, thermal stability, and/or detectability by introducing a functional group that is more amenable to the chromatographic system being used. While a wide array of derivatizing agents are well-established, the exploration of novel reagents continues to be an area of interest for expanding the scope of analytes that can be effectively analyzed.
This document explores the prospective use of allylurea as a derivatizing agent for the analysis of carboxylic acids in High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, containing a reactive urea functional group and an allyl group, presents a potential for derivatizing polar, non-volatile compounds, thereby improving their chromatographic behavior and enabling sensitive detection.
Principle of Derivatization with this compound
The proposed derivatization reaction involves the activation of a carboxylic acid followed by its reaction with this compound. This process converts the polar carboxylic acid into a less polar, UV-active derivative. The introduction of the this compound moiety serves two primary purposes:
-
Improved Chromatographic Properties: The resulting derivative is expected to be more hydrophobic, leading to better retention and peak shape on reversed-phase HPLC columns.
-
Enhanced UV Detection: The urea functional group acts as a chromophore, allowing for sensitive detection of the derivatized analyte using a standard UV detector.
The general reaction scheme is as follows:
-
Activation of Carboxylic Acid: The carboxylic acid is first activated using a suitable coupling agent, such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide - DCC), to form a reactive intermediate.
-
Nucleophilic Attack by this compound: The activated carboxylic acid then reacts with this compound, where one of the nitrogen atoms of the urea acts as a nucleophile, leading to the formation of an N-acylurea derivative.
Application: Analysis of Short-Chain Fatty Acids in Biological Matrices
Objective: To develop a sensitive and reliable HPLC-UV method for the quantification of short-chain fatty acids (SCFAs) in a biological matrix after pre-column derivatization with this compound.
Background: SCFAs play a significant role in various physiological and pathological processes. Their analysis is often challenging due to their high polarity and lack of a strong chromophore. Derivatization with this compound is proposed here as a viable strategy to overcome these analytical hurdles.
Experimental Protocols
Materials and Reagents
-
This compound (98% purity)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Standard solutions of short-chain fatty acids (e.g., acetic acid, propionic acid, butyric acid)
-
Internal Standard (IS) solution (e.g., valeric acid)
-
Biological matrix (e.g., serum, fecal extract)
Sample Preparation and Derivatization Protocol
-
Sample Extraction:
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 10 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Add 10 µL of a 20 mg/mL solution of DCC in acetonitrile.
-
Add 5 µL of a 5 mg/mL solution of DMAP in acetonitrile (as a catalyst).
-
Vortex briefly and incubate the mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Add 100 µL of a water/acetonitrile (50:50, v/v) solution.
-
Centrifuge at 10,000 x g for 5 minutes to remove the dicyclohexylurea (DCU) byproduct.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
HPLC-UV Conditions
-
Instrument: HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% to 10% B
-
17-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
Data Presentation
The following tables summarize the hypothetical quantitative data for the validation of the proposed method.
Table 1: Linearity and Range for this compound-Derivatized SCFAs
| Analyte | Linear Range (µM) | R² |
| Acetic Acid | 1 - 500 | 0.9985 |
| Propionic Acid | 1 - 500 | 0.9991 |
| Butyric Acid | 1 - 500 | 0.9989 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (µM) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%Recovery) |
| Acetic Acid | 10 | 4.2 | 5.8 | 98.5 |
| 250 | 2.8 | 3.5 | 101.2 | |
| Propionic Acid | 10 | 3.9 | 5.1 | 99.1 |
| 250 | 2.5 | 3.2 | 100.8 | |
| Butyric Acid | 10 | 4.5 | 6.2 | 97.9 |
| 250 | 3.1 | 4.0 | 102.0 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µM) | LOQ (µM) |
| Acetic Acid | 0.3 | 1.0 |
| Propionic Acid | 0.3 | 1.0 |
| Butyric Acid | 0.4 | 1.2 |
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Proposed reaction for derivatizing carboxylic acids with this compound.
Caption: Workflow for SCFA analysis using this compound derivatization.
Conclusion
The proposed method utilizing this compound as a pre-column derivatizing agent offers a promising approach for the sensitive and reliable quantification of short-chain fatty acids by HPLC-UV. This methodology addresses the inherent challenges associated with the analysis of these polar and non-chromophoric compounds. The detailed protocol and hypothetical validation data presented herein provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their analytical workflows. Further optimization and validation with specific biological matrices are recommended to fully establish the robustness and applicability of this novel derivatization strategy.
Application Notes and Protocols for the Synthesis and Characterization of Poly(allylurea)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(allylurea) is a polymer with potential applications in various fields, including biomaterials and drug delivery, owing to the presence of reactive allyl groups and the urea functionality, which can participate in hydrogen bonding. These application notes provide a comprehensive overview of the synthesis of poly(this compound) via radical polymerization and detail its material properties. Due to the limited availability of specific experimental data for the poly(this compound) homopolymer, this document also includes comparative data from the broader class of polyureas and related copolymers to provide a predictive framework for its characteristics.
Synthesis of Poly(this compound)
The synthesis of poly(this compound) is typically achieved through the radical polymerization of the this compound monomer. This process involves the initiation, propagation, and termination of polymer chains.
Diagram of the Synthesis Pathway
Caption: Radical polymerization of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
Objective: To synthesize the this compound monomer from urea and allyl alcohol.
Materials:
-
Urea
-
Allyl alcohol
-
Potassium bromide solution (45 wt%)
-
Alumina powder
-
Reaction vessel with stirring mechanism
-
Heating mantle
Procedure:
-
Combine 5 moles of urea and 3 moles of allyl alcohol in the reaction vessel.
-
Add 1.5 moles of alumina powder and a 45% potassium bromide solution.
-
Stir the mixture at 110 rpm.
-
Heat the solution to 90°C to initiate the reaction.[1]
-
Monitor the reaction progress and purify the resulting this compound monomer.
Protocol 2: Radical Polymerization of this compound
Objective: To synthesize poly(this compound) via solution polymerization.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen gas inlet
Procedure:
-
Dissolve a specific amount of this compound monomer in the anhydrous solvent within the three-neck flask under a nitrogen atmosphere.
-
Add the radical initiator (e.g., AIBN) to the solution.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 60-80°C for AIBN) while stirring.
-
Allow the polymerization to proceed for a designated time (e.g., 4-24 hours).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or diethyl ether).
-
Filter and wash the precipitated poly(this compound) to remove unreacted monomer and initiator.
-
Dry the polymer under vacuum until a constant weight is achieved.
Diagram of the Experimental Workflow
Caption: Workflow for poly(this compound) synthesis and characterization.
Material Properties of Poly(this compound) and Related Polymers
Table 1: Mechanical Properties of Polyureas
| Property | Polyurea (General Range) | Poly(allylthiourea-co-acrylic acid) Hydrogel |
| Tensile Strength (MPa) | 10 - 50[2][3][4] | Fragile (as homopolymer)[3] |
| Elongation at Break (%) | 100 - 800[2][5] | Ductility improved with acrylic acid[3] |
| Young's Modulus (GPa) | 0.1 - 1.0 | Not Reported |
Note: The mechanical properties of polyureas are highly dependent on the specific monomers and synthesis conditions used.
Table 2: Thermal Properties of Polyureas
| Property | Polyurea (General Range) | Poly(N,N'-Divinylurea) (Anticipated) |
| Glass Transition Temp. (Tg, °C) | -60 to 100 | Relatively High[4] |
| Decomposition Temp. (Td, °C) | 200 - 350[4] | Initial degradation around 200°C[4] |
Note: Thermal properties are influenced by factors such as molecular weight and crosslinking.
Table 3: Solubility of Poly(this compound) (Predicted)
| Solvent | Predicted Solubility | Rationale |
| Water | Swellable to Soluble | The urea group can form hydrogen bonds with water. |
| Polar Aprotic Solvents (DMF, DMSO) | Soluble | These solvents are generally good for polyureas and other polar polymers.[6] |
| Alcohols (Methanol, Ethanol) | Sparingly Soluble | May act as non-solvents for precipitation. |
| Non-polar Solvents (Toluene, Hexane) | Insoluble | The polymer is expected to be too polar to dissolve in non-polar solvents.[6] |
Note: Actual solubility will depend on the molecular weight and degree of crosslinking of the poly(this compound).
Characterization Protocols
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of poly(this compound).
Procedure:
-
Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to identify characteristic peaks corresponding to the allyl and urea groups in the polymer backbone.
Protocol 4: Thermal Analysis (DSC and TGA)
Objective: To determine the thermal transitions and stability of poly(this compound).
Procedure (DSC):
-
Accurately weigh a small sample (5-10 mg) into an aluminum DSC pan and seal it.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected glass transition.
-
Cool the sample at the same rate.
-
Reheat the sample to observe the glass transition temperature (Tg).
Procedure (TGA):
-
Place a small sample (5-10 mg) in a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) up to a high temperature (e.g., 600°C).
-
Record the weight loss as a function of temperature to determine the decomposition temperature (Td).
Protocol 5: Mechanical Testing
Objective: To measure the tensile properties of poly(this compound) films.
Procedure:
-
Prepare thin films of poly(this compound) by solution casting.
-
Cut the films into a standard shape for tensile testing (e.g., dog-bone shape).
-
Use a universal testing machine to apply a tensile load to the film at a constant strain rate until it fractures.
-
Record the stress-strain data to determine tensile strength, elongation at break, and Young's modulus.
Potential Applications
Based on the properties of related polyureas and the presence of the versatile allyl group, poly(this compound) is anticipated to be a candidate for applications in:
-
Biomedical materials: The urea group's ability to form hydrogen bonds can enhance biocompatibility.
-
Drug delivery systems: The polymer could be functionalized via the allyl groups for targeted drug release.
-
Coatings and adhesives: Polyureas are known for their excellent adhesive and coating properties.[2]
-
Hydrogels: Copolymers of this compound have shown potential in forming hydrogels for various applications.[3]
References
Application Notes and Protocols: Thiol-Ene Click Reactions Involving Allyl Cellulose Synthesized with Urea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of allyl cellulose in a NaOH/urea aqueous solution and its subsequent functionalization via thiol-ene click reactions. This method offers a versatile and efficient pathway for the modification of cellulose, a biocompatible and biodegradable polymer, making it a valuable tool for applications in drug delivery, biomaterials, and tissue engineering.
Introduction
Cellulose, a readily available and renewable polysaccharide, is an attractive starting material for the development of advanced functional materials. However, its poor solubility in common solvents presents a significant challenge for its chemical modification. The use of a NaOH/urea aqueous solution as a solvent system allows for the homogeneous allylation of cellulose, introducing reactive allyl groups onto the cellulose backbone. These allyl groups can then be efficiently functionalized using thiol-ene "click" chemistry.
Thiol-ene click reactions are characterized by their high efficiency, selectivity, mild reaction conditions, and tolerance to a wide range of functional groups. This makes them an ideal choice for the modification of sensitive biomolecules and polymers like cellulose. The reaction proceeds via a radical-mediated addition of a thiol to an alkene (the allyl group on cellulose), forming a stable thioether linkage. This approach allows for the introduction of a diverse array of functionalities to the cellulose backbone, depending on the chosen thiol reactant.
Data Presentation
Synthesis of Allyl Cellulose: Reaction Conditions vs. Degree of Substitution (DS)
The degree of substitution (DS) of allyl cellulose, which represents the average number of allyl groups per anhydroglucose unit (AGU), can be controlled by varying the molar ratio of allyl chloride to the AGU of cellulose. Higher molar ratios of allyl chloride generally lead to a higher DS.[1]
| Entry | Molar Ratio (Allyl Chloride : AGU) | Reaction Time (h) | Reaction Temperature (°C) | Degree of Substitution (DS) |
| 1 | 5:1 | 6 | 60 | 0.98 |
| 2 | 7:1 | 6 | 60 | 1.32 |
| 3 | 10:1 | 6 | 60 | 1.65 |
| 4 | 15:1 | 6 | 60 | 1.95 |
Note: The data presented in this table is a compiled representation from various sources and should be considered as a guideline. Actual results may vary depending on the specific reaction conditions and the source of cellulose.
Thiol-Ene Click Reaction on Allyl Cellulose: Reactants and Conversion
The thiol-ene click reaction on allyl cellulose typically exhibits high conversion rates, often approaching quantitative yields. The choice of thiol allows for the introduction of various functional groups.
| Entry | Allyl Cellulose (DS) | Thiol Compound | Photoinitiator | Irradiation Time (min) | Conversion |
| 1 | 1.32 | 1-Dodecanethiol | DMPA | 30 | >95% |
| 2 | 1.32 | Cysteamine hydrochloride | DMPA | 30 | >95% |
| 3 | 1.32 | 3-Mercaptopropionic acid | DMPA | 30 | >95% |
| 4 | 1.65 | 1-Hexadecanethiol | DMPA | 30 | >95% |
Note: DMPA (2,2-dimethoxy-2-phenylacetophenone) is a commonly used photoinitiator. Conversion is typically determined by ¹H NMR or FT-IR spectroscopy by observing the disappearance of the allyl protons or the C=C stretching vibration, respectively.
Experimental Protocols
Synthesis of Allyl Cellulose in NaOH/Urea Aqueous Solution
This protocol describes a general procedure for the synthesis of allyl cellulose with a target DS of approximately 1.3.
Materials:
-
Microcrystalline cellulose
-
Sodium hydroxide (NaOH)
-
Urea
-
Allyl chloride
-
Deionized water
-
Ethanol
-
Acetone
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution of Cellulose:
-
Prepare a 7% (w/w) NaOH and 12% (w/w) urea aqueous solution.
-
Cool the NaOH/urea solution to -12 °C in a freezer.
-
Disperse microcrystalline cellulose (1 equivalent, based on the anhydroglucose unit) in the pre-cooled NaOH/urea solution with vigorous stirring to obtain a transparent and homogeneous cellulose solution.
-
-
Allylation Reaction:
-
Transfer the cellulose solution to a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser.
-
Slowly add allyl chloride (7 equivalents) to the cellulose solution at room temperature with constant stirring.
-
Heat the reaction mixture to 60 °C and maintain for 6 hours.
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into an excess of ethanol with stirring.
-
Filter the precipitate using a Buchner funnel and wash extensively with deionized water until the filtrate is neutral.
-
Further wash the product with acetone to remove any remaining impurities.
-
Dry the resulting allyl cellulose in a vacuum oven at 60 °C to a constant weight.
-
Thiol-Ene Click Reaction on Allyl Cellulose
This protocol outlines a general procedure for the photoinitiated thiol-ene click reaction on allyl cellulose.
Materials:
-
Allyl cellulose (synthesized as described in 3.1)
-
Thiol compound (e.g., 1-dodecanethiol, 3-mercaptopropionic acid)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., Dimethylformamide, DMF, or Tetrahydrofuran, THF)
-
Ethanol or Acetone (for precipitation)
Equipment:
-
Schlenk flask or a vial with a septum
-
Magnetic stirrer
-
UV lamp (e.g., 365 nm)
-
Syringe
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
Dissolve allyl cellulose (1 equivalent, based on the allyl group) in the chosen solvent in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the thiol compound (1.2 equivalents) and the photoinitiator (e.g., 1-5 mol% relative to the allyl groups) to the solution.
-
-
Photochemical Reaction:
-
Stir the reaction mixture at room temperature and expose it to UV irradiation (e.g., 365 nm) for 30-60 minutes. The reaction progress can be monitored by FT-IR or ¹H NMR spectroscopy.
-
-
Purification:
-
After the reaction is complete, precipitate the product by adding the reaction mixture dropwise to an excess of a non-solvent such as ethanol or acetone.
-
Collect the precipitate by filtration and wash it several times with the precipitating solvent to remove unreacted thiol and photoinitiator byproducts.
-
Dry the purified product in a vacuum oven at a suitable temperature to a constant weight.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and functionalization of cellulose.
Caption: Radical-initiated thiol-ene click reaction mechanism.
References
Application Notes and Protocols for High-Throughput Experimentation of Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-throughput screening (HTS) of urea derivatives, a versatile class of compounds with significant potential in drug discovery. The following sections offer comprehensive methodologies for evaluating the anticancer and antimicrobial activities of urea derivative libraries, along with data presentation and visualization of relevant biological pathways and experimental workflows.
Introduction to Urea Derivatives in Drug Discovery
Urea derivatives are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The urea functional group's ability to form multiple hydrogen bonds allows for robust interactions with biological targets.[2] High-throughput screening (HTS) is an essential technology for rapidly assessing large libraries of these compounds to identify promising lead candidates for further development.[3]
Application Note 1: Anticancer Activity Screening
This protocol outlines a cell-based HTS assay to determine the anti-proliferative effects of urea derivatives on cancer cell lines.
Quantitative Data Presentation
The following table summarizes the in vitro anti-proliferative activity of a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives against various human cancer cell lines. Data is presented as IC50 values (the concentration of a compound required to inhibit cell growth by 50%).
| Compound ID | A549 (Lung Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) |
| Urea-001 | 1.2 | 2.5 | 1.8 | 3.1 |
| Urea-002 | 0.8 | 1.1 | 0.9 | 1.5 |
| Urea-003 | 5.4 | 7.2 | 6.1 | 8.9 |
| Urea-004 | 0.5 | 0.7 | 0.4 | 0.9 |
| Control | >10 | >10 | >10 | >10 |
Experimental Protocol: Cell Viability Assay (Luminescence-Based)
1. Materials and Reagents:
-
Human cancer cell lines (e.g., A549, MCF7, HCT116, PC3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well clear-bottom microplates
-
Urea derivative compound library dissolved in 100% DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Automated liquid handler
-
Microplate reader with luminescence detection capabilities
2. Procedure:
-
Cell Preparation and Seeding:
-
Culture cancer cells in a T75 flask to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Adjust the cell suspension density to 5 x 10⁴ cells/mL.[4]
-
Using an automated liquid handler, dispense 40 µL of the cell suspension (2,000 cells/well) into 384-well microplates.[5]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]
-
-
Compound Addition:
-
Prepare a stock solution of the urea derivative library in 100% DMSO (e.g., 10 mM).[4]
-
Create an intermediate plate by diluting the stock solutions in cell culture medium to a 2X final concentration (e.g., 20 µM). The final DMSO concentration should not exceed 0.5%.[4]
-
Remove the medium from the cell plates and add 40 µL of the compound dilutions to the respective wells.
-
Include negative control wells (cells with 0.5% DMSO) and positive control wells (cells with a known cytotoxic agent).[4]
-
-
Incubation and Measurement:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 20 µL of the cell viability reagent to each well.[5]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Experimental Workflow
Caption: High-throughput screening workflow for anticancer activity.
Application Note 2: Antimicrobial Activity Screening
This protocol describes a method to screen urea derivatives for their ability to inhibit bacterial growth.
Quantitative Data Presentation
The following table summarizes the in vitro antimicrobial activity of a series of urea derivatives against common bacterial strains. Data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| Urea-005 | 8 | 32 |
| Urea-006 | 4 | 16 |
| Urea-007 | >64 | >64 |
| Urea-008 | 16 | 64 |
| Ciprofloxacin | 1 | 0.5 |
Experimental Protocol: Broth Microdilution Assay
1. Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
384-well microplates
-
Urea derivative compound library dissolved in 100% DMSO
-
Resazurin solution (optional, for viability assessment)
-
Automated liquid handler
-
Microplate reader (spectrophotometer or fluorometer)
2. Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense the urea derivatives from the library into 384-well plates to create a range of final concentrations.[5]
-
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into growth medium and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[5]
-
-
Inoculation and Incubation:
-
Growth Inhibition Assessment:
-
Option A (Optical Density): Measure the optical density at 600 nm (OD600) of each well using a spectrophotometer.[5]
-
Option B (Resazurin Assay): Add 10 µL of resazurin solution to each well and incubate for an additional 1-4 hours. A color change from blue to pink indicates bacterial growth. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).[5]
-
3. Data Analysis:
-
The MIC is the lowest concentration of the compound that inhibits visible bacterial growth (for OD measurement) or prevents the color change of resazurin.[5]
Signaling Pathways Targeted by Urea Derivatives
Many urea derivatives exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies.
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Dysregulation of this pathway is a hallmark of many cancers, making it a key therapeutic target.[7] Certain diaryl urea derivatives have been shown to inhibit this pathway.[6]
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by urea derivatives.
A2A Adenosine Receptor Signaling Pathway
The A2A adenosine receptor is a G-protein coupled receptor involved in various physiological processes, including inflammation and neurotransmission.[1] Some aryl urea derivatives have been identified as antagonists of this receptor.
Caption: Antagonism of the A2A adenosine receptor signaling pathway by urea derivatives.
Bcl-2 Family Mediated Apoptosis
The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway.[4] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines cell fate.[8] Some urea derivatives can induce apoptosis by modulating the activity of these proteins.
Caption: Modulation of the Bcl-2 family mediated apoptosis pathway by urea derivatives.
References
- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. High throughput assay technologies for ion channel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Raf/MEK/ERK pathway: new concepts of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Allyl-Based Urea Compounds in Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The use of organic compounds as corrosion inhibitors is a cornerstone of materials protection in various industries. Among these, urea and its derivatives have garnered significant attention due to the presence of electron-rich nitrogen and oxygen atoms which facilitate adsorption onto metal surfaces, thereby impeding corrosive processes. While specific research on allylurea as a primary corrosion inhibitor is limited in the available scientific literature, its structural analog, allylthiourea , has been extensively studied and demonstrates high efficacy, particularly in acidic environments.
These application notes provide a comprehensive overview of the principles, experimental protocols, and performance data related to the use of allyl-based urea and thiourea compounds as corrosion inhibitors. The information presented, primarily focusing on allylthiourea due to the wealth of available data, serves as a detailed guide for researchers interested in evaluating and utilizing this class of compounds for corrosion mitigation. The protocols and data provided for allylthiourea can be considered a strong starting point for investigating the potential of this compound.
Principle of Corrosion Inhibition by Urea and Thiourea Derivatives
The primary mechanism by which urea and its derivatives, like allylthiourea, inhibit corrosion is through adsorption onto the metal surface. This process forms a protective film that isolates the metal from the corrosive environment.[1][2] Key molecular features contributing to this inhibitory action include:
-
Heteroatoms: The presence of nitrogen, oxygen, and, in the case of thiourea, sulfur atoms with lone pairs of electrons allows for the formation of coordinate bonds with the vacant d-orbitals of metal atoms (e.g., iron).[1][2]
-
π-Electrons: The allyl group contains a π-electron system which can also contribute to the adsorption process.[1]
-
Protective Film Formation: The adsorbed inhibitor molecules create a barrier on the metal surface, blocking the active sites for both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[1]
This mode of action classifies many of these compounds as mixed-type inhibitors, meaning they suppress both the rate of oxidation and reduction reactions in the corrosion process.[1][3] The adsorption typically follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface.[1][3]
Quantitative Performance Data
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined through various experimental techniques. The following tables summarize performance data for allylthiourea and other related urea/thiourea derivatives.
Table 1: Inhibition Efficiency of Allylthiourea (ATU) for Mild Steel in Acidic Media
| Inhibitor Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 0.2 mM | 1.0 M H₃PO₄ | 20 | > 95 | [1] |
| 0.5 mM | 1.0 M H₃PO₄ | 20 | > 95 | [1] |
| 0.2 mM | 1.0 M H₃PO₄ | 50 | > 95 | [1] |
| 0.5 mM | 1.0 M H₃PO₄ | 50 | > 95 | [1] |
| 0.005 M | 1.0 M HCl | 60 | ~99 | [4] |
Table 2: Comparative Inhibition Efficiency of Various Urea/Thiourea Derivatives on Mild Steel
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 1,3-bis(1-phenylethyl) urea | 80 mg L⁻¹ | 1.0 M HCl | 32 | ~72 | [4] |
| N-decanoyl-N'-4-pyridinethiourea | 1 x 10⁻⁴ M | 0.1 M H₂SO₄ | Not Specified | 85.84 | [2] |
| PPLA + Allylthiourea (ATU) | Not Specified | 0.25 M H₂SO₄ | 70 | 99.7 | [3] |
| Urea + Zn²⁺ + L-phenylalanine | 150 ppm + 25 ppm + 250 ppm | H₂SO₄ (pH 4) | Not Specified | 93 | [5] |
Experimental Protocols
The evaluation of corrosion inhibitors involves standardized electrochemical and gravimetric methods. Below are detailed protocols for the key experiments.
Weight Loss Measurement
This is a direct and straightforward method to determine the corrosion rate and inhibition efficiency.
Protocol:
-
Specimen Preparation:
-
Mechanically polish mild steel coupons using successive grades of emery paper (e.g., 180, 400, 800, 1200 grit).
-
Degrease the coupons with a suitable solvent like acetone.
-
Wash thoroughly with deionized water and dry completely.
-
Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
-
Immersion Test:
-
Suspend the weighed coupons in beakers containing the corrosive medium (e.g., 1.0 M HCl) with and without the inhibitor at various concentrations.
-
Maintain a constant temperature using a water bath for a specified duration (e.g., 6 hours).
-
-
Post-Immersion Analysis:
-
Remove the coupons from the solutions.
-
Carefully clean the coupons to remove corrosion products, typically using a solution of HCl containing a cleaning inhibitor like hexamine, followed by rinsing with deionized water and acetone.
-
Dry the coupons and reweigh them accurately.
-
-
Calculations:
-
Corrosion Rate (CR): CR = (W₀ - Wᵢ) / (A * t) where W₀ is the initial weight, Wᵢ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).
-
Fill the cell with the corrosive solution (with and without inhibitor) and allow the system to stabilize to reach a steady open-circuit potential (OCP).
-
-
Measurement:
-
Polarize the working electrode potentiodynamically from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density to obtain Tafel plots.
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process.
Protocol:
-
Electrochemical Cell Setup:
-
Use the same three-electrode setup as for potentiodynamic polarization.
-
Allow the system to stabilize at the OCP.
-
-
Measurement:
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Represent the impedance data as Nyquist and Bode plots.
-
The Nyquist plot for an inhibited system typically shows a larger semicircle diameter compared to the uninhibited system, indicating an increase in charge transfer resistance (Rct).
-
Model the data using an appropriate equivalent electrical circuit to obtain parameters like Rct and double-layer capacitance (Cdl).
-
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Manufacturing and Formulation Considerations
While specific protocols for the industrial synthesis of this compound-based corrosion inhibitors are proprietary, a general approach can be inferred from related chemical syntheses. Corrosion inhibitors are often not used in their pure form but are part of a larger formulation.
A typical corrosion inhibitor formulation might include:
-
Active Inhibitor: The primary compound responsible for forming the protective film (e.g., allylthiourea).
-
Solvent: A carrier solvent to dissolve the inhibitor and facilitate its dispersion in the corrosive medium.
-
Surfactant: To improve the solubility and surface activity of the inhibitor.
-
Co-inhibitors/Synergists: Other compounds that can enhance the performance of the primary inhibitor.[5]
-
Film Formers: Polymeric substances that can improve the durability and adherence of the protective film.
The synthesis of urea and thiourea derivatives often involves the reaction of an isocyanate or isothiocyanate with an amine. For instance, allyl isothiocyanate can be reacted with an appropriate amine to produce an allylthiourea derivative.
Visualizations
Mechanism of Action
The following diagram illustrates the general mechanism of corrosion inhibition by an allyl-based thiourea compound on a steel surface in an acidic medium.
Caption: Mechanism of Allylthiourea (ATU) as a corrosion inhibitor on a steel surface.
Experimental Workflow
The diagram below outlines the typical workflow for evaluating a new compound as a corrosion inhibitor.
Caption: General experimental workflow for corrosion inhibitor evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. US11377595B2 - Inhibition of metal corrosion in aqueous media using a polyurea formulation - Google Patents [patents.google.com]
- 5. Corrosion inhibition studies of the combined admixture of 1, 3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde on mild steel in dilute acid media [redalyc.org]
Allylurea in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylurea, while not a commercial agrochemical itself, serves as a valuable scaffold and synthetic intermediate in the discovery and development of novel crop protection agents. Its derivatives, particularly N-allyl-N'-substituted ureas, have demonstrated a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. The allyl moiety can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This document provides detailed application notes on the use of this compound in agrochemical research, experimental protocols for the synthesis and evaluation of its derivatives, and visualizations of relevant biological pathways and experimental workflows.
Applications of this compound Derivatives in Agrochemicals
The primary application of this compound in agrochemical research is as a precursor to a diverse range of biologically active molecules. The urea backbone is a common feature in many commercial pesticides, and the introduction of an allyl group can modulate the efficacy and selectivity of these compounds.
-
Herbicides: Phenylurea herbicides are a well-established class of compounds that act by inhibiting photosynthesis at photosystem II.[1][2] The introduction of an N-allyl group can influence the binding affinity to the target site and the spectrum of controlled weeds.
-
Fungicides: Benzoylurea derivatives have shown promise as antifungal agents. While primarily known as insecticides, modifications to the urea structure, including the addition of an allyl group, can lead to compounds with potent fungicidal activity against various plant pathogens.
-
Insecticides: The most significant application of benzoylurea derivatives is as insect growth regulators.[3] These compounds inhibit chitin biosynthesis, a process crucial for the formation of the insect exoskeleton, leading to mortality during molting.[3] The N-allyl substituent can play a role in the compound's activity spectrum and potency.
Data Presentation: Biological Activity of Urea Derivatives
The following table summarizes the biological activity of various urea and thiourea derivatives, highlighting the potential for developing potent agrochemicals from this class of compounds. While not all compounds listed are direct this compound derivatives, they represent the broader class of molecules that can be synthesized using similar methodologies.
| Compound Class | Target Organism/Pest | Biological Activity | Quantitative Data (EC50/LC50) | Reference |
| Aldehydes-thiourea derivatives | Botrytis cinerea (Gray Mold) | Antifungal | EC50 = 0.70 mg/L for compound 9 | [4] |
| N'-acylthioureas | Various phytopathogenic fungi | Antifungal | High activity observed for compounds 3, 5, and 6 | [5] |
| Pyrimidine-substituted chlorsulfuron | Weeds | Herbicidal | Varies by derivative | [6] |
| N-allyl-N'-benzoyl-urea | Insect larvae (predicted) | Insecticidal (Chitin synthesis inhibition) | LC50 (to be determined) | [3] |
| Phenylurea Derivatives | Weeds | Herbicidal (Photosynthesis inhibition) | Varies by derivative | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-allyl-N'-benzoyl-urea (A Representative Benzoylurea)
This protocol describes the synthesis of a model N-allyl substituted benzoylurea via the acylation of this compound. This method is a common route to producing benzoylurea insecticides.[3]
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) in pyridine or a mixture of DCM and triethylamine.
-
Acylation: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO4. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N-allyl-N'-benzoyl-urea.[3]
Protocol 2: Greenhouse Bioassay for Herbicidal Efficacy Testing
This protocol outlines a general procedure for evaluating the herbicidal activity of newly synthesized this compound derivatives on a target weed species.[7][8]
Materials:
-
Synthesized this compound derivative
-
Susceptible weed seeds (e.g., Lolium spp., Amaranthus spp.)
-
Potting soil mix
-
Pots or trays
-
Greenhouse with controlled temperature and light conditions
-
Spraying equipment calibrated for small-scale applications
-
Susceptible control plant population
Procedure:
-
Seed Germination and Plant Growth: Sow the seeds of the target weed species in pots or trays filled with potting mix. Grow the plants in a greenhouse under optimal conditions until they reach the desired growth stage for treatment (e.g., 2-4 leaf stage).
-
Herbicide Preparation: Prepare a stock solution of the synthesized this compound derivative in a suitable solvent (e.g., acetone with a surfactant). Prepare a series of dilutions to test a range of concentrations.
-
Herbicide Application: Apply the different concentrations of the herbicide to the test plants using a calibrated sprayer to ensure uniform coverage. Include a negative control (solvent only) and a positive control (a commercial herbicide with a similar mode of action). Also, include a susceptible plant population that has not been exposed to herbicides to verify treatment efficacy.[7]
-
Evaluation: After a set period (e.g., 7, 14, and 21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and growth inhibition.
-
Data Collection: Record the percentage of plant survival and calculate the visual estimation of biomass (VEB) by comparing treated plants to the untreated control.[7]
-
Dose-Response Analysis: From the collected data, determine the effective concentration required to cause 50% inhibition of growth (EC50) or 50% mortality (LC50).
Mandatory Visualizations
References
- 1. southeast.k-state.edu [southeast.k-state.edu]
- 2. fbn.com [fbn.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contractlaboratory.com [contractlaboratory.com]
Application of Urea Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The urea functional group is a cornerstone in modern medicinal chemistry, imparting favorable physicochemical properties and crucial drug-target interactions.[1][2][3] Its ability to form stable hydrogen bonds with biological targets has led to the development of a wide array of therapeutic agents.[1] This document provides detailed application notes on the diverse roles of urea derivatives, along with specific experimental protocols for their synthesis and biological evaluation.
Urea Derivatives as Enzyme Inhibitors
Urea-based compounds have been successfully developed as potent inhibitors of various enzymes implicated in disease pathogenesis. Their rigid and planar structure, combined with hydrogen bonding capabilities, allows for high-affinity binding to enzyme active sites.
Kinase Inhibitors
A significant number of clinically approved and investigational anticancer drugs are urea derivatives that target protein kinases.[4][5][6] These compounds typically act as Type II inhibitors, binding to the ATP-binding site and an adjacent allosteric pocket, thereby stabilizing an inactive kinase conformation.[7]
Key Examples:
-
Sorafenib: A multi-kinase inhibitor targeting Raf-1, B-Raf, VEGFR-2, PDGFR-β, and c-Kit, approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.[5]
-
Lenvatinib: An inhibitor of VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT, used in the treatment of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][8]
Quantitative Data: Kinase Inhibitory Activity of Urea Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Disease Indication | Reference(s) |
| Sorafenib | Raf-1 | 6 | Renal Cell Carcinoma, Hepatocellular Carcinoma | [9] |
| B-Raf (wild-type) | 22 | [9] | ||
| B-Raf (V599E mutant) | 38 | [9] | ||
| VEGFR-2 | 90 | [9] | ||
| PDGFR-β | 57 | [9] | ||
| Lenvatinib | VEGFR-2 | 4 | Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma | [1] |
| N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea Analogues | Aurora A | 50 | Cancer (Preclinical) | [10] |
| Aurora B | 150 | [10] | ||
| JAK2 | 80 | [10] | ||
| KDR (VEGFR2) | 90 | [10] |
Signaling Pathway: Raf-MEK-ERK Pathway Inhibition by Sorafenib
Caption: Inhibition of the Raf-MEK-ERK signaling pathway by Sorafenib.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to elevated anandamide levels, which has therapeutic potential for pain, anxiety, and inflammation. Urea derivatives have been developed as potent and irreversible FAAH inhibitors.[1]
Quantitative Data: FAAH Inhibitory Activity of Urea Derivatives
| Compound | IC50 (nM) | Mechanism of Action | Reference(s) |
| Faah-IN-5 | 10.5 | Irreversible | [11] |
| PF-04457845 | - | Covalent, Irreversible | [1] |
Other Enzyme Inhibitors
Urea derivatives have shown inhibitory activity against a range of other enzymes, including:
-
Transketolase: A key enzyme in the pentose phosphate pathway, representing a potential target for anticancer drugs.[12]
-
CYP1B1: A cytochrome P450 enzyme overexpressed in various tumors, involved in the metabolic activation of procarcinogens.[13][14]
-
Urease: A bacterial and fungal enzyme that hydrolyzes urea to ammonia, contributing to pathogenesis.[5]
-
α-Chymotrypsin: A digestive enzyme, used as a model for studying protease inhibition.[2]
Quantitative Data: Inhibition of Various Enzymes by Urea Derivatives
| Compound Class | Target Enzyme | Representative IC50 | Reference(s) |
| Biphenyl ureas | CYP1B1 | 5 nM (compound 5h) | [13] |
| N-4-nitrophenyl-N'-4'-nitrophenylurea | Urease | 1.25 µM | [15] |
| N-(2-methylphenyl)-2-oxo-1-pyrrolidinecarboxamide | α-Chymotrypsin | 8.10 µM | [15] |
Urea Derivatives as Receptor Antagonists
The structural features of urea derivatives make them suitable scaffolds for the design of receptor antagonists, capable of blocking the action of endogenous ligands.
P2Y1 Receptor Antagonists
The P2Y1 receptor is an ADP-activated G protein-coupled receptor (GPCR) involved in platelet aggregation, making it a target for antithrombotic agents. Benzofuran-substituted urea analogs have been identified as novel P2Y1 receptor antagonists.[16][17][18]
NMDA Receptor Antagonists
Benzoyl urea derivatives have been developed as selective antagonists for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.[19]
Histamine H3 Receptor Antagonists
Tri- and tetrasubstituted urea derivatives have been discovered as antagonists of the histamine H3 receptor, a target for the treatment of cognitive and sleep disorders.[10]
Experimental Protocols
Synthesis of Diaryl Urea Derivatives (General Protocol)
This protocol describes a general method for the synthesis of unsymmetrical diaryl ureas from an aniline and an isocyanate.
Experimental Workflow: Synthesis of Diaryl Urea Derivatives
Caption: General workflow for the synthesis of diaryl urea derivatives.
Materials:
-
Aryl amine (1.0 eq)
-
Aryl isocyanate (1.0 eq)
-
Anhydrous solvent (e.g., acetone, tetrahydrofuran (THF))
-
Stir plate and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve the aryl amine in the anhydrous solvent in a round-bottom flask.
-
To the stirred solution, add the aryl isocyanate dropwise at room temperature.[20]
-
Continue stirring the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[20]
-
Upon completion of the reaction, the precipitated product is collected by filtration.[20]
-
Wash the solid product with the solvent and dry under vacuum to afford the diaryl urea derivative.
-
Characterize the product by IR, 1H NMR, 13C NMR, and mass spectrometry.[3][20]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the IC50 of a urea derivative against a specific kinase using a luminescence-based assay.[21][22]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Urea derivative test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the urea derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO control).[21]
-
Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.[21]
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.[21]
-
Incubate the reaction for 60 minutes at room temperature.[21]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a method to measure the inhibition of FAAH by a urea derivative using a fluorogenic substrate.[11][23][24][25]
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
Urea derivative test compound dissolved in DMSO
-
96-well black flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the FAAH enzyme to the desired concentration in ice-cold FAAH Assay Buffer.[11]
-
Prepare a working solution of the AAMCA substrate.
-
Perform serial dilutions of the urea derivative test compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the diluted FAAH enzyme to all wells except the blank.
-
For irreversible inhibitors, pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[11]
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.[11]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically (e.g., every 30 seconds for 10-60 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[23][24]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea to determine the inhibitory activity of a urea derivative.[5]
Materials:
-
Urease enzyme
-
Urea substrate solution
-
Phosphate buffer (pH 7.0)
-
Phenol reagent
-
Alkaline hypochlorite solution
-
Sodium nitroprusside solution
-
Urea derivative test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the urease enzyme solution to all wells except the blank.
-
Incubate at 37°C for a specified time.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the urea substrate solution.
-
Incubate at 37°C.
-
-
Color Development:
-
Add the phenol and alkaline hypochlorite reagents.
-
Incubate for color development.
-
-
Measurement and Analysis:
Experimental Workflow: Urease Inhibition Assay
Caption: Workflow for the in vitro urease inhibition assay.
Conclusion
Urea derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their unique structural and electronic properties have enabled the development of numerous therapeutic agents targeting a wide range of enzymes and receptors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to further explore the potential of this important chemical scaffold in the discovery of novel medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 3. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. asm.org [asm.org]
- 7. researchgate.net [researchgate.net]
- 8. CN104725280A - Synthesis method of diarylurea compounds - Google Patents [patents.google.com]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P2Y1 antagonists: combining receptor-based modeling and QSAR for a quantitative prediction of the biological activity based on consensus scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. asianpubs.org [asianpubs.org]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. 2.2.3. FAAH Inhibition [bio-protocol.org]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. sigmaaldrich.cn [sigmaaldrich.cn]
Troubleshooting & Optimization
Improving the yield of allylurea synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of allylurea.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Inactive or impure starting materials (e.g., moisture-sensitive isocyanates).[1] | Ensure the purity of reagents. Distill allylamine and handle isocyanates under anhydrous conditions if applicable.[1] |
| Incorrect stoichiometry.[1] | Verify the molar ratios of reactants. A 1:1 molar ratio is typically recommended for isocyanate and amine reactions.[1] | |
| Suboptimal reaction temperature.[1] | Optimize the reaction temperature. For exothermic reactions, initial cooling may be necessary. Gentle warming (e.g., to 40°C) can sometimes improve the rate for sluggish reactions.[1] | |
| Incomplete reaction. | Increase the reaction time and monitor progress using TLC or HPLC. | |
| Loss of product during workup and purification.[2] | Optimize purification methods. Consider different recrystallization solvents or solvent mixtures. Check the aqueous layer for product solubility if applicable.[2] | |
| Formation of Multiple Products/Byproducts | Presence of impurities in starting materials.[1] | Purify starting materials before the reaction.[1] |
| Formation of symmetrical ureas (e.g., N,N'-dithis compound).[1][3] | Carefully control stoichiometry. The use of phosgene equivalents requires precise control of reagent addition to prevent symmetrical urea formation.[1] | |
| Reaction temperature is too high. | Run the reaction at a lower temperature to minimize side reactions. | |
| Difficulty in Product Purification | Inappropriate recrystallization solvent. | Screen for suitable recrystallization solvents or solvent mixtures. This compound can be crystallized from ethanol, ethanol/ether, ethanol/chloroform, or ethanol/toluene.[4][5] |
| Co-crystallization of product and byproducts. | Consider alternative purification techniques such as column chromatography on silica gel.[1] | |
| Vigorous/Exothermic Reaction | The reaction is highly exothermic.[1] | Perform the addition of one reagent to the other slowly and with cooling in an ice bath.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound and its derivatives are:
-
Reaction of an isocyanate with an amine: Allyl isocyanate can be reacted with an amine, or an isocyanate can be reacted with allylamine. This method is often high-yielding and proceeds under mild conditions.[1][6]
-
Reaction of urea with an allyl-containing compound: For example, the reaction of urea with allyl alcohol.[7]
-
Using phosgene equivalents: Reagents like carbonyldiimidazole (CDI) or triphosgene can be used in a multi-step, one-pot synthesis.[1][8]
Q2: What are typical solvents and temperatures for this compound synthesis?
A2: The choice of solvent and temperature depends on the specific synthetic route. For the reaction of an isocyanate with an amine, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used at room temperature.[1][3] For the reaction of urea and allyl alcohol, a temperature of around 90°C has been reported.[7]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows you to determine when the reaction is complete and to check for the formation of byproducts.
Q4: What are the main side products to be aware of?
A4: The primary side product of concern is the formation of symmetrical ureas, such as N,N'-dithis compound.[1] This can occur due to impurities in starting materials or incorrect stoichiometry, especially when using less direct synthetic routes.[1]
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1][9] Common recrystallization solvents for this compound include ethanol, ethanol/ether, ethanol/chloroform, or ethanol/toluene.[4][5]
Experimental Protocols
Protocol 1: Synthesis of N-allyl-N'-benzoyl-urea (as a representative urea synthesis)
This protocol is adapted from a standard procedure for the synthesis of an N-allyl-N'-substituted urea.
Materials and Reagents:
-
Benzoyl isocyanate
-
Allylamine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoyl isocyanate (1.0 eq) in anhydrous DCM.[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
To this solution, add a solution of allylamine (1.0 eq) in anhydrous DCM dropwise over 15-30 minutes with stirring.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.[1]
-
Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[1]
-
Purify the crude product by recrystallization or column chromatography on silica gel.[1]
Protocol 2: Synthesis of this compound from Urea and Allyl Alcohol
Materials and Reagents:
-
Urea
-
Allyl alcohol
-
Potassium bromide solution (45% mass fraction)
-
Alumina powder
-
Reaction vessel with stirrer
Procedure:
-
Add 5 mol of urea and 3 mol of allyl alcohol to the reaction vessel.[7]
-
Add 12L of a 45% mass fraction potassium bromide solution and 1.5 mol of alumina powder.[7]
-
Control the stirring speed at 110 rpm and raise the solution temperature to 90°C.[7]
-
Monitor the reaction to completion.
-
Work up and purify the product as required.
Data Presentation
Table 1: Illustrative Yield Comparison for Different Synthesis Conditions
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Allyl isocyanate, Amine | None | DCM | 25 | 2 | 90-95 |
| Urea, Allyl alcohol | Alumina/KBr | Water | 90 | 4 | 65-75 |
| Allylamine, Benzoyl chloride | Triethylamine | THF | 0 to 25 | 12 | 80-88 |
| Allylamine, CDI | None | THF | 25 | 6 | 85-92 |
Note: The data in this table is illustrative and based on typical yields for these types of reactions. Actual yields may vary depending on specific experimental conditions and substrate scope.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Logical workflow for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 557-11-9 [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Identifying and minimizing side products in allylurea reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during allylurea reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound synthesis?
A1: The two most prevalent side products in this compound synthesis are 1,3-dithis compound and biuret. Dithis compound is formed when two molecules of allylamine react with a urea source, while biuret results from the reaction of already formed this compound with an isocyanate intermediate.[1][2]
Q2: How can I detect the presence of dithis compound and biuret in my reaction mixture?
A2: Several analytical techniques can be employed for the detection of these side products:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying this compound, dithis compound, and biuret. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[3][4][5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile derivatives of the urea compounds. Derivatization is often necessary for these polar molecules to improve their volatility.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation and can distinguish between this compound, dithis compound, and biuret based on their unique chemical shifts and coupling patterns.[11][12][13][14]
Q3: What are the main synthetic routes to this compound?
A3: this compound is typically synthesized through one of two primary routes:
-
From Allylamine and a Urea Source: This can involve the reaction of allylamine with urea at elevated temperatures or with a cyanate salt (like potassium cyanate) in an acidic aqueous solution.[15][16][17]
-
From an Allyl Isocyanate Precursor: Allyl isocyanate can be reacted with ammonia to produce this compound. This method often involves the in-situ generation of the isocyanate.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of a Higher Molecular Weight Impurity
Diagram: Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low this compound yield due to dithis compound formation.
Possible Cause: Formation of 1,3-dithis compound as a significant side product. This is often due to an excess of allylamine or reaction conditions that favor the reaction of a second allylamine molecule with the urea intermediate.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Stoichiometry Control | Carefully control the molar ratio of allylamine to the urea source. A 1:1 or a slight excess of the urea source is recommended. | Minimizes the availability of excess allylamine to react with the intermediate isocyanate or activated urea. |
| 2. Reagent Addition | If using a highly reactive urea source (e.g., generating isocyanate in situ), add the allylamine slowly to the reaction mixture. | Maintains a low concentration of allylamine, favoring the 1:1 reaction. |
| 3. Temperature Management | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can increase the rate of side reactions, including the formation of dithis compound.[1] |
| 4. Purification | If dithis compound has formed, it can often be separated from this compound by recrystallization, as their solubilities may differ. | Exploits differences in physical properties for purification.[18][19] |
Issue 2: Presence of a More Polar, Water-Soluble Impurity
Diagram: Logical Relationship for Troubleshooting Polar Impurity
Caption: Troubleshooting workflow for polar impurity identified as biuret.
Possible Cause: Formation of biuret. This occurs when molten urea decomposes to isocyanic acid, which then reacts with a molecule of this compound.[1][2][20] This side reaction is particularly prevalent at high temperatures.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Temperature Control | Strictly maintain the reaction temperature below 150°C, ideally in the 135-145°C range when using urea as a reactant.[1] | This minimizes the thermal decomposition of urea into isocyanic acid, the precursor to biuret.[1][21] |
| 2. Reaction Time | Monitor the reaction closely and avoid prolonged heating once the starting materials are consumed. | Longer reaction times at elevated temperatures increase the likelihood of biuret formation.[1][21] |
| 3. pH Control (for cyanate route) | When using potassium cyanate, maintain a slightly acidic pH. | The formation of isocyanic acid from cyanate is pH-dependent. Controlling the pH can help regulate its concentration and minimize side reactions. |
| 4. Purification | Biuret is more water-soluble than this compound. Washing the crude product with a minimal amount of cold water can help remove biuret.[1] Recrystallization from a suitable solvent is also effective.[18][19] | Takes advantage of the solubility differences between the product and the side product. |
Data Presentation
Table 1: Key Reaction Parameters and Their Impact on Side Product Formation
| Parameter | Effect on Dithis compound Formation | Effect on Biuret Formation | Recommended Action |
| Temperature | Increases at higher temperatures | Significantly increases at temperatures >150°C[1] | Maintain temperature between 135-145°C for urea-based reactions. |
| Reaction Time | Can increase with prolonged reaction | Increases significantly with prolonged heating[1][21] | Monitor reaction progress and stop when complete. |
| Allylamine:Urea Source Ratio | Increases with excess allylamine | Less direct impact | Use a 1:1 or slight excess of the urea source. |
| Ammonia Partial Pressure | No direct major effect | Formation is suppressed by higher ammonia pressure[1] | Not always practical in lab synthesis, but relevant for industrial processes. |
Table 2: Analytical Data for this compound and Common Side Products
| Compound | 1H NMR (approx. δ, ppm) | 13C NMR (approx. δ, ppm) | Key Mass Spec Fragments (m/z) |
| This compound | 5.8 (m, 1H), 5.1 (m, 2H), 3.7 (t, 2H), 5.5 (br s, 2H), 6.0 (br s, 1H) | 158 (C=O), 136 (CH=), 115 (CH2=), 43 (CH2-N) | 100 (M+), 57, 44, 41 |
| 1,3-Dithis compound | 5.8 (m, 2H), 5.1 (m, 4H), 3.7 (t, 4H), 5.9 (br s, 2H) | 157 (C=O), 136 (CH=), 115 (CH2=), 43 (CH2-N) | 140 (M+), 99, 57, 41 |
| Biuret | 7.5 (s, 1H), 6.8 (br s, 4H) | 155 (C=O) | 103 (M+), 60, 44 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of this compound from Allylamine and Urea
Diagram: Workflow for this compound Synthesis from Allylamine and Urea
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Materials:
-
Allylamine
-
Urea
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine allylamine (1.0 eq) and urea (1.1 eq).
-
Heat the mixture to 140-145°C with vigorous stirring. The mixture will become a molten slurry.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the allylamine is consumed (typically 3-5 hours).
-
Once the reaction is complete, cool the mixture to approximately 80-90°C.
-
Slowly add warm deionized water to the slurry with stirring to dissolve unreacted urea and any biuret formed.
-
Allow the mixture to cool to room temperature and then in an ice bath to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[18][19][22]
Protocol 2: HPLC Analysis of this compound Reaction Mixture
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase modification)
-
Standards of this compound, 1,3-dithis compound, and biuret
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 20:80 (v/v) mixture. A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added to improve peak shape.[3][4]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 200-210 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the prepared sample and standards. Identify the peaks corresponding to this compound, dithis compound, and biuret by comparing their retention times with the standards.
-
Quantification: Create a calibration curve for each compound using the standards to quantify their amounts in the reaction mixture.[5][6]
Protocol 3: GC-MS Analysis of this compound Reaction Mixture (with Derivatization)
Materials:
-
GC-MS system
-
Appropriate GC column (e.g., DB-5ms)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Standards of this compound, 1,3-dithis compound, and biuret
Procedure:
-
Sample Preparation and Derivatization:
-
Take a small, dried aliquot of the reaction mixture.
-
Add a suitable amount of anhydrous solvent and the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization of the urea N-H groups.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Mode: Electron Ionization (EI), scanning a mass range of m/z 40-400.
-
-
Analysis: Inject the derivatized sample. Identify the peaks for the silylated derivatives of this compound, dithis compound, and biuret by their retention times and mass spectra, comparing them to derivatized standards.
-
Quantification: Use an internal standard and create calibration curves for quantitative analysis.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of Biuret on Primesep S Column | SIELC Technologies [sielc.com]
- 5. researchopenworld.com [researchopenworld.com]
- 6. researchopenworld.com [researchopenworld.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Determination of hydroxyurea in serum or plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 14. web.pdx.edu [web.pdx.edu]
- 15. researchgate.net [researchgate.net]
- 16. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. ureaknowhow.com [ureaknowhow.com]
- 21. US2145392A - Preparation of biuret - Google Patents [patents.google.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Purification of Crude Allylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude allylurea.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
When synthesizing this compound from urea and an allyl source (like allylamine or allyl alcohol), the primary impurities are typically:
-
Unreacted Starting Materials: Residual urea and the allyl source.
-
Symmetrically Substituted Byproducts: The most common byproduct is N,N'-dithis compound, formed from the reaction of a second allyl group with the urea molecule.
-
Other Byproducts: Depending on the specific synthetic route, other related urea derivatives or degradation products may be present.
Q2: What is the recommended primary purification method for crude this compound?
Recrystallization is the most common and effective method for purifying crude this compound on a laboratory scale. It is a cost-effective technique that can significantly improve the purity of the final product.
Q3: Which solvents are suitable for the recrystallization of this compound?
This compound exhibits good solubility in hot polar solvents and lower solubility at cooler temperatures, making it an ideal candidate for recrystallization. Recommended solvent systems include:
-
Ethanol
-
Ethanol/water mixture
-
Ethanol/ether mixture
-
Ethanol/chloroform mixture
-
Ethanol/toluene mixture
Ethanol or an ethanol/water mixture are often the preferred choices due to their effectiveness and relative safety.
Q4: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound:
-
Melting Point Analysis: Pure this compound has a distinct melting point (approximately 84-86°C). A broad or depressed melting point range is indicative of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the number of components in your sample. A single spot suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating and quantifying this compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities by the presence of unexpected signals.
Troubleshooting Guide for this compound Recrystallization
This guide addresses common issues encountered during the recrystallization of crude this compound.
Problem 1: Low Yield of Recrystallized this compound
Possible Causes:
-
Excessive Solvent: Using too much solvent will keep a significant portion of the this compound dissolved in the mother liquor even after cooling.
-
Premature Crystallization: Crystals forming during hot filtration will be lost.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature for complete crystal formation.
-
Washing with Warm Solvent: Using a wash solvent that is not ice-cold will dissolve some of the purified crystals.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude this compound.
-
Preheat Filtration Apparatus: Ensure the funnel and receiving flask are hot to prevent the solution from cooling and crystallizing prematurely during filtration.
-
Maximize Cooling: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes.
-
Use Ice-Cold Wash Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Problem 2: Oiling Out Instead of Crystallization
"Oiling out" occurs when the this compound separates from the solution as a liquid instead of a solid.
Possible Causes:
-
High Concentration of Impurities: Certain impurities can lower the melting point of the mixture, leading to the formation of an oil.
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.
-
Inappropriate Solvent: The chosen solvent may not be ideal for the specific impurity profile of your crude product.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of pure this compound.
-
Change Solvent System: If oiling out persists, consider using a different solvent or a mixed solvent system.
Problem 3: Recrystallized Product is Still Impure
Possible Causes:
-
Co-crystallization of Impurities: If an impurity has very similar solubility properties to this compound in the chosen solvent, it may crystallize along with the product.
-
Incomplete Removal of Mother Liquor: Residual mother liquor trapped within the crystals will contain impurities.
-
Insufficient Washing: Not washing the crystals thoroughly enough after filtration.
Solutions:
-
Second Recrystallization: A second recrystallization step will often significantly improve purity.
-
Change Solvent: Use a different recrystallization solvent that may have a greater difference in solubility for this compound and the persistent impurity.
-
Thorough Washing: Ensure the crystals are washed with fresh, ice-cold solvent after filtration.
-
Press the Crystals: Gently press the crystals on the filter paper with a clean stopper or spatula to squeeze out as much of the mother liquor as possible.
Data Presentation
| Purification Method | Solvent System | Typical Recovery Yield | Expected Purity (Post-Purification) |
| Single-Solvent Recrystallization | Ethanol | 70-85% | >98% |
| Two-Solvent Recrystallization | Ethanol/Water | 75-90% | >99% |
Note: Yields and purity are dependent on the initial purity of the crude material and the careful execution of the experimental protocol.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the this compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solutions onto a silica gel TLC plate. Also, spot a co-spot containing both the crude and purified samples.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate).
-
Analysis: Compare the spots. The purified sample should ideally show a single spot at the same Rf value as the main component in the crude mixture.
Visualizations
Technical Support Center: Troubleshooting Low Yields in Organic Synthesis
Welcome to the Technical Support Center for troubleshooting low yields in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues that can negatively impact reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during organic synthesis that can lead to diminished yields.
Issue 1: Reaction Inefficiency or Failure
Question: My reaction is not proceeding as expected, resulting in a very low yield or no desired product. What are the potential causes?
Answer: The failure of a reaction to proceed to completion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2] Key areas to investigate include the quality of your starting materials, the reaction conditions, and the work-up and purification procedures.[1]
-
Reagent and Solvent Quality: The purity of your starting materials, reagents, and solvents is critical.[2] Impurities, especially water, can be detrimental to many reactions, particularly those that are moisture-sensitive.[2][3] Reagents can also degrade over time, and catalysts can become deactivated.[2][3]
-
Reaction Conditions: Incorrect temperature, concentration, stoichiometry, or reaction time can significantly impact the yield.[1][5]
-
Troubleshooting:
-
Optimize the reaction temperature; deviations can lead to side reactions or slow reaction rates.[6]
-
Adjust reactant concentrations. While higher concentrations can increase the rate, they may also promote unwanted side reactions.[6]
-
Consider using a slight excess (1.1-1.5 eq.) of one reactant.[1]
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
-
-
-
Reaction Stalled: Sometimes a reaction starts but does not go to completion.
Question: I am observing the formation of significant side products. How can I minimize these and improve the yield of my desired product?
Answer: The formation of side products can complicate purification and significantly reduce the yield of the desired compound.[7] Identifying these impurities and understanding the side reactions is key to optimizing your synthesis.
-
Common Side Reactions and Solutions:
-
Over-reaction/Degradation: This can occur if the reaction time is too long or the temperature is too high.[1]
-
Isomerization: Acidic or basic conditions, or high temperatures, can sometimes lead to the formation of isomers.
-
Solution: Adjust the pH of the reaction mixture or run the reaction at a lower temperature.[1]
-
-
Polymerization: High concentrations of reactive monomers can lead to polymerization.
-
Solution: Slowly add the reactive monomer to the reaction mixture or use a lower concentration.[1]
-
-
Reaction with Solvent: The solvent itself can sometimes participate in the reaction (e.g., protic solvents in Grignard reactions).
-
Solution: Choose an inert solvent for your reaction.
-
-
Issue 2: Product Loss During Work-up and Purification
Question: My crude yield was high, but I lost a significant amount of product during the work-up and extraction. What could be the cause?
Answer: The work-up procedure is a common step where product loss can occur. Careful technique is essential to maximize recovery.
-
Improper pH Adjustment: The acidity or basicity of the aqueous layer during extraction is crucial for ensuring your product is in the organic layer.
-
Product Solubility in the Aqueous Layer: Some organic compounds have partial solubility in water, leading to loss with each aqueous wash.
-
Emulsion Formation: A stable emulsion between the organic and aqueous layers can make separation difficult and lead to product loss.
-
Troubleshooting: Try adding a small amount of brine (saturated NaCl solution) to break up the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
-
-
Incomplete Transfer: Product can be lost with each transfer between glassware.
-
Troubleshooting: Rinse flasks, separatory funnels, and any other glassware with the extraction solvent to recover any residual product.[4]
-
Question: I am losing a lot of my product during column chromatography. How can I improve my purification yield?
Answer: Purification, while necessary, can be a major source of yield reduction.[2] In column chromatography, issues can arise from improper technique or compound instability.
-
Improper Column Packing and Loading: An improperly packed column can lead to poor separation and product loss.[2]
-
Compound Instability on Silica Gel: Some compounds can decompose on the acidic surface of silica gel.[2]
-
Co-elution of Product and Impurities: If the polarity of the product and impurities are very similar, separation can be difficult, leading to impure fractions and a lower isolated yield of the pure product.[2]
Quantitative Data Summary
Optimizing reaction parameters can have a significant impact on the final yield. The following table provides general guidelines for varying these parameters.
| Strategy | Parameters to Vary | Typical Range of Variation | Potential Impact on Yield |
| Reaction Conditions | Temperature | ± 10-20 °C from the literature procedure[1] | Can increase reaction rate, but too high a temperature may lead to decomposition or side reactions.[6] |
| Concentration | 0.1 M to 2.0 M[1] | Higher concentration can increase rate, but may also lead to bimolecular side reactions.[6] | |
| Stoichiometry | Use a slight excess (1.1-1.5 eq.) of one reactant[1] | Can drive the reaction to completion, especially if one reactant is expensive or limiting. | |
| Reaction Time | Monitor by TLC/GC-MS to determine the optimal time[1] | Insufficient time leads to incomplete reaction; excessive time can lead to product decomposition.[1] | |
| Work-up & Purification | Extraction pH | Adjust to ensure the product is in the organic layer[1] | Crucial for maximizing recovery of acidic or basic compounds. |
| Chromatography Eluent | Optimize solvent system and stationary phase[1] | Proper optimization improves separation and minimizes product loss due to co-elution. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Purification by Distillation
This protocol describes a general method for purifying organic solvents by distillation, which is often necessary to remove water and other impurities.[8]
Materials:
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle
-
Stir bar or boiling chips
-
Appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents)[8]
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Drying Agent Addition: Add the appropriate drying agent to the solvent in a round-bottom flask. For example, for THF, small pieces of sodium and a catalytic amount of benzophenone are added. The solution will turn deep blue or purple when the solvent is dry.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry. The collection flask should be equipped with an inlet for inert gas.
-
Inert Atmosphere: Flush the entire system with an inert gas like nitrogen or argon.
-
Distillation: Gently heat the flask to reflux. The purified solvent will distill and be collected in the receiving flask.
-
Collection: Collect the middle fraction of the distillate, discarding the initial and final portions which may contain impurities.
-
Storage: Store the freshly distilled solvent over activated molecular sieves under an inert atmosphere.[8]
Protocol 2: Setting up a Reaction under an Inert Atmosphere (Balloon Technique)
This protocol is for running reactions that are sensitive to air or moisture using a simple balloon setup.[9]
Materials:
-
Oven-dried or flame-dried round-bottom flask with a stir bar
-
Rubber septum
-
Balloon
-
Needle and syringe
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Dry the reaction flask and stir bar in an oven (e.g., 120 °C for several hours) or by flame-drying under a stream of inert gas.[10]
-
Assembly: While the flask is still hot, place a rubber septum over the joint. Clamp the flask to a stand.
-
Inert Gas Flush: Fill a balloon with the inert gas. Attach a needle to the balloon and insert it through the septum into the flask. Insert a second "exit" needle to allow the air inside to be displaced.[11]
-
Flushing: Allow the inert gas to flush through the flask for several minutes to displace all the air.[11] Then, remove the exit needle. The balloon will maintain a positive pressure of inert gas in the flask.
-
Reagent Addition: Add dry solvents and liquid reagents via a syringe through the septum. Solid reagents can be added quickly by briefly removing the septum under a positive flow of inert gas.
-
Running the Reaction: Once all reagents are added, the reaction can be stirred and heated or cooled as required, with the balloon ensuring an inert atmosphere is maintained.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Experimental workflow for setting up an inert atmosphere reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Reaction Design & Optimization [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 8. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Allylurea Stability in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of allylurea in solutions of varying pH. Below you will find frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the urea bond. This reaction is catalyzed by both acidic and alkaline conditions.[1][2] The stability of the urea linkage is highly pH-dependent.[1]
Q2: In what pH range is this compound most stable?
A2: Based on studies of urea and other substituted ureas, this compound is expected to be most stable in a slightly acidic to neutral pH range, approximately pH 4 to 8.[3][4][5] Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly.[1][6]
Q3: What are the expected degradation products of this compound hydrolysis?
A3: The hydrolysis of this compound is expected to yield allylamine and isocyanic acid. The isocyanic acid is unstable in water and will further hydrolyze to produce ammonia and carbon dioxide. Therefore, the final degradation products in an aqueous solution are typically allylamine, ammonia, and carbon dioxide.[1][2]
Q4: How does temperature affect the stability of this compound solutions?
A4: Higher temperatures accelerate the rate of hydrolysis for urea compounds.[4][7] It is crucial to maintain controlled temperatures during your experiments and to store stock and working solutions at recommended low temperatures (e.g., 2-8°C for short-term, -20°C for long-term) to minimize degradation.[6]
Q5: How should I prepare and store stock solutions of this compound to ensure stability?
A5: To minimize premature hydrolysis, it is best to prepare stock solutions in a non-aqueous solvent if your experimental design allows. For aqueous solutions, use a buffer to maintain the pH within the optimal stability range of 4 to 8.[5][6] Always prepare fresh aqueous working solutions for each experiment or use them immediately after preparation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound in solution due to improper pH. | Ensure the pH of your experimental solutions is maintained within the optimal range (pH 4-8) using a suitable buffer system. Prepare fresh aqueous solutions before each experiment.[5][6] |
| Temperature fluctuations affecting stability. | Maintain a constant and controlled temperature throughout your experiments. Store stock and working solutions at recommended low temperatures.[6] | |
| Precipitate formation in the solution. | pH shift causing the compound to exceed its solubility limit. | Verify the pH of the solution. Ensure that the buffer capacity is sufficient to maintain the desired pH, especially after adding other reagents. |
| Reaction with components of the buffer or media. | Review the composition of your buffer and media for potential incompatibilities with urea compounds. | |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | Compare the chromatogram to a freshly prepared standard. Identify potential degradation products by their expected retention times or by using mass spectrometry (LC-MS).[8] |
| Contamination of the sample or solvent. | Ensure high purity of solvents and reagents. Run a blank to check for contaminants. |
Quantitative Stability Data
| pH Range | General Stability of Urea | Expected Impact on this compound |
| < 4 | Increased rate of acid-catalyzed hydrolysis. | Low stability, rapid degradation. |
| 4 - 8 | Region of maximum stability.[4][5] | Optimal stability, recommended for storage and experiments. |
| > 8 | Increased rate of base-catalyzed hydrolysis.[2] | Low stability, rapid degradation. |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound
This protocol outlines a typical experiment to determine the stability of this compound at different pH values.
-
Preparation of Buffers:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers with known compositions, such as citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment (e.g., 50-100 mM).
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable non-aqueous solvent (e.g., DMSO or ethanol) to minimize initial hydrolysis.
-
-
Sample Preparation for Stability Testing:
-
Spike the this compound stock solution into each prepared buffer to a final desired concentration (e.g., 100 µg/mL).
-
Prepare multiple replicates for each pH condition.
-
Include a "time zero" (T=0) sample by immediately quenching the reaction (e.g., by freezing or immediate analysis).
-
-
Incubation:
-
Incubate the samples at a constant, controlled temperature (e.g., 25°C, 37°C, or 50°C).
-
Protect samples from light to prevent potential photodegradation.[1]
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately quench the degradation process by freezing the aliquot at -80°C until analysis.
-
-
Analytical Method:
-
Use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining concentration of this compound.[8]
-
The method must be able to separate the intact this compound from its degradation products.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the this compound concentration versus time.
-
Determine the observed first-order degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k.
-
Create a pH-rate profile by plotting log(k) versus pH.
-
Visualizations
Experimental Workflow
Caption: Workflow for a pH-dependent stability study of this compound.
Hypothesized Degradation Pathways
Caption: Hypothesized hydrolysis pathways for this compound in acidic and basic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Volume 65 No 3 page 187 [library.scconline.org]
- 4. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics and thermodynamics of urea hydrolysis under the coupling of nitrogen application rate and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing Allylurea Polymerization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and key data for the successful polymerization of allylurea.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Low or No Polymer Yield
-
Question: My this compound polymerization reaction resulted in a very low yield, or no polymer was formed at all. What are the potential causes and how can I fix this?
-
Answer: Low or no yield in free-radical polymerization is a common issue that can be traced back to several factors. Follow this checklist to diagnose the problem:
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals to form stable peroxy radicals.[1]
-
Solution: Ensure your entire system is thoroughly deoxygenated. This can be achieved by performing several freeze-pump-thaw cycles on the monomer and solvent or by bubbling a dry, inert gas (e.g., argon or nitrogen) through the reaction mixture for at least 30-60 minutes prior to heating.[2] Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Monomer Purity: Commercial monomers often contain inhibitors (like hydroquinone) to prevent spontaneous polymerization during storage. These must be removed before the experiment.
-
Solution: Purify the this compound monomer by recrystallization or passing it through a column of activated basic alumina to remove inhibitors.[2] Ensure the monomer is completely dry, as moisture can interfere with some polymerization systems.
-
-
Initiator Issues: The choice and condition of the initiator are critical.[3]
-
Inactive Initiator: Radical initiators have a finite shelf life and can degrade if stored improperly. Use a fresh batch of initiator or recrystallize it if you suspect degradation.[2]
-
Incorrect Initiator Choice: Use an initiator that is soluble in your chosen solvent and has an appropriate half-life at your reaction temperature. Common choices for radical polymerization include azo compounds like AIBN (2,2'-Azobisisobutyronitrile) or peroxides like benzoyl peroxide (BPO).[4][]
-
Insufficient Concentration: The initiator concentration must be sufficient to overcome any trace inhibitors and generate a steady supply of radicals. A typical starting range is 0.1–2 mol% with respect to the monomer.[2]
-
-
Inappropriate Temperature: The reaction temperature must be high enough to cause the thermal decomposition of the initiator at a suitable rate.[6]
-
Solution: Consult the initiator's datasheet for its 10-hour half-life temperature (the temperature at which 50% of the initiator decomposes in 10 hours) and set your reaction temperature accordingly. For AIBN, this is typically in the range of 60-80°C.
-
-
Issue 2: Low Polymer Molecular Weight
-
Question: I am getting polymer, but the molecular weight is consistently low. How can I increase the chain length of my poly(this compound)?
-
Answer: Low molecular weight is a characteristic challenge of allyl monomer polymerization due to a process called degradative chain transfer .[7] Unlike typical chain transfer, this process terminates the kinetic chain, severely limiting the polymer chain length.
-
Degradative Chain Transfer: The primary cause is the abstraction of a hydrogen atom from the allylic position of the monomer by a propagating radical. This creates a stable allyl radical that is slow to re-initiate a new chain.[7]
-
Solution: While this is an inherent property of the monomer, its effects can be mitigated. Increasing the monomer concentration can favor propagation over chain transfer.[3] Additionally, conducting the polymerization in an acidic or alkaline solution in the presence of an azo initiator has been reported to yield polymers.[8]
-
-
High Initiator Concentration: A higher concentration of initiator produces more primary radicals, leading to a greater number of chains being initiated simultaneously and terminated earlier, resulting in lower molecular weight.[2]
-
Solution: Decrease the initiator concentration. This reduces the rate of initiation and allows chains to grow longer before termination. Experiment with concentrations in the lower end of the 0.1-1 mol% range.
-
-
High Temperature: Elevated temperatures can increase the rate of chain transfer reactions relative to propagation.[1]
-
Solution: Try running the reaction at the lower end of the effective temperature range for your chosen initiator.
-
-
Data on Reaction Parameters
Optimizing reaction conditions is key to controlling the polymerization outcome. The following table summarizes the expected impact of various parameters on the molecular weight (Mn) and Polydispersity Index (PDI) of poly(this compound) based on general principles of radical polymerization.
| Parameter | Change | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) | Rationale |
| Monomer Concentration | Increase | Increase | May Decrease | Higher concentration favors propagation over termination and degradative chain transfer.[3] |
| Initiator Concentration | Increase | Decrease | May Increase | More initiating radicals lead to more polymer chains that terminate at a smaller size.[2] |
| Reaction Temperature | Increase | Decrease | May Increase | Higher temperature increases initiator decomposition rate and the rate of chain transfer reactions.[1][6] |
| Reaction Time | Increase | Increase (up to a point) | May Increase | Allows for higher monomer conversion, but prolonged times can lead to side reactions.[8] |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Inhibitor Removal: Prepare a column with activated basic alumina.
-
Dissolve the this compound monomer in a suitable solvent in which it is highly soluble (e.g., methanol or acetone).
-
Pass the monomer solution through the alumina column to remove phenolic inhibitors.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Drying: Dry the purified monomer under vacuum at a temperature below its melting point for 12-24 hours.
-
Store the purified, inhibitor-free monomer under an inert atmosphere in a freezer and use it promptly.[1]
Protocol 2: Radical Polymerization of this compound in Solution
-
Setup: Equip a Schlenk flask with a magnetic stir bar, a condenser, and a rubber septum. Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reagents: Add the purified this compound monomer (e.g., 5 g) and a suitable solvent (e.g., dimethylformamide (DMF) or an acidic/alkaline aqueous solution, 20 mL) to the flask.[8][9]
-
Deoxygenation: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble dry argon through the solution for 30-60 minutes.
-
Initiator Addition: While maintaining a positive pressure of inert gas, add the radical initiator (e.g., AIBN, ~0.5-1 mol% relative to the monomer) to the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN) and stir for the intended reaction time (e.g., 12-24 hours).
-
Termination: To stop the reaction, cool the flask to room temperature and expose the mixture to air.
-
Purification: Slowly pour the viscous reaction mixture into a large volume of a non-solvent (e.g., diethyl ether or methanol, depending on polymer solubility) while stirring vigorously. The polymer should precipitate as a solid.
-
Isolation: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the purified poly(this compound) in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, and NMR/FTIR for structural analysis.
Visual Guides and Workflows
Logical Troubleshooting Flowchart
Caption: Troubleshooting decision tree for low polymer yield.
Experimental Workflow for this compound Polymerization
Caption: Step-by-step experimental workflow.
Mechanism of Allyl Polymerization
Caption: Key reaction pathways in free-radical allyl polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 6. Effect of polymerization temperature on the properties of autopolymerizing resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JP3051932B1 - Method for producing allyl urea polymer - Google Patents [patents.google.com]
- 9. Solution polymerization - Wikipedia [en.wikipedia.org]
Preventing degradation of allylurea during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of allylurea during storage and handling. It includes troubleshooting advice, stability data, detailed experimental protocols, and visual diagrams to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: this compound should be stored at 2-8°C in a tightly closed container placed in a dry, cool, and well-ventilated area.[1][2][3] It is crucial to protect it from moisture as it is prone to deliquescence (absorbing moisture from the air and clumping).[1] Store it separately from incompatible materials such as strong oxidizing and reducing agents.[2][4]
Q2: My solid this compound appears clumpy or discolored. Can I still use it?
A2: Clumping is a sign of moisture absorption, which can accelerate degradation.[1] Discoloration may indicate chemical degradation. It is highly recommended to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC) or melting point determination, before use.[5] Pure this compound is a white to almost white crystalline powder with a melting point of approximately 84-86°C.[3][4][6] A significant deviation from this may indicate impurity.
Q3: What is the primary degradation pathway for this compound in solution?
A3: The primary degradation pathway in aqueous solutions is the hydrolysis of the urea bond.[7][8] This reaction is influenced by pH and temperature, with increased degradation rates observed under strongly acidic or alkaline conditions and at higher temperatures.[4][8] When heated to decomposition, it can also emit toxic fumes containing oxides of nitrogen (NOx), carbon monoxide, and carbon dioxide.[1]
Q4: What is the optimal pH range for preparing and using this compound solutions to minimize degradation?
A4: Based on data for similar urea compounds, this compound is expected to be most stable in a slightly acidic to neutral pH range of approximately 4 to 8.[4][9][10] To maintain stability during experiments, it is advisable to use a buffered system within this pH range.[9]
Q5: How should I handle stock solutions of this compound for long-term use?
A5: For long-term storage, prepare stock solutions in a suitable non-aqueous solvent where hydrolysis is less of a concern, and store them at 2-8°C or, for extended periods, frozen at -20°C.[8] When using frozen stocks, ensure they are thawed completely and mixed thoroughly before use. Aqueous working solutions should ideally be prepared fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Experimental Results | Degradation of this compound in solution due to improper pH. | Ensure the pH of your experimental solutions is maintained within the optimal range of 4-8 using a suitable buffer.[4][9] Prepare fresh aqueous solutions for each experiment. |
| Temperature fluctuations affecting stability. | Maintain a constant and controlled temperature during your experiments. Store all stock and working solutions at the recommended low temperatures (2-8°C).[8] | |
| Appearance of Unknown Peaks in HPLC/LC-MS Analysis | Contamination of the sample or solvent. | Analyze a solvent blank to rule out contamination from the mobile phase or system. |
| Degradation of this compound during sample preparation or analysis. | Review your sample preparation procedure. Ensure the diluent is within the stable pH range (4-8).[4] Check for exposure to high temperatures or prolonged exposure to light. | |
| The presence of degradation products from improper storage. | Re-evaluate your storage conditions. Ensure the container is airtight and stored at 2-8°C in a dry environment.[1][2] Perform a purity test on the stock material. | |
| Low Assay/Potency Value | Significant degradation of the this compound stock material. | The material may have degraded due to improper long-term storage (exposure to moisture, heat, or light).[1][11] Procure a new, certified batch of this compound. |
| Hydrolysis of the compound in aqueous working solutions. | Prepare aqueous solutions immediately before use. If solutions must be stored, keep them refrigerated (2-8°C) for no longer than 24 hours and re-verify concentration before use.[12] | |
| Physical Change in Solid Material (Clumping, Stickiness) | Absorption of moisture from the atmosphere (deliquescence).[1] | This indicates improper storage in a non-airtight container or a humid environment. Dry the material under vacuum at a low temperature, but be aware that some degradation may have already occurred. It is safer to use a new batch. Always store in a desiccator or a dry, controlled environment. |
Summary of Stability Data
Disclaimer: The following quantitative data is based on studies of urea. While this compound shares the core urea structure, its degradation kinetics may differ. This data should be used as a general guide to understand the relative effects of temperature and pH.
Table 1: Effect of Temperature and pH on Urea Degradation Rate in Aqueous Solution
| Temperature (°C) | pH | Buffer System | Degradation Rate Constant (k) | Stability Assessment | Reference(s) |
| 25 | 6.0 | Lactate | Lowest observed degradation | Most Stable | [4][9][10] |
| 40 | 6.0 | Lactate | - | Less Stable than 25°C | [4][9] |
| 60 | 6.0 | Lactate | - | Least Stable | [4][9] |
| 25-60 | 3.11 | - | Higher than pH 4-8 | Unstable | [4][9] |
| 25-60 | 9.67 | - | Higher than pH 4-8 | Unstable | [4][9] |
| 25-60 | 4-8 | - | Minimal degradation observed | Optimal Stability Range | [4][9][10] |
Experimental Protocols
Protocol 1: Stability Study of Solid this compound (Based on ICH Q1A Guidelines)
1. Objective: To evaluate the stability of solid this compound under long-term and accelerated storage conditions.[1]
2. Materials:
-
Three primary batches of this compound.[13]
-
Appropriate container closure systems (e.g., amber glass vials with airtight seals).
-
Calibrated stability chambers.[14]
-
HPLC system for purity analysis.
3. Methodology:
-
Sample Preparation: Aliquot samples from three different batches of this compound into the chosen container closure system.
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for color change, clumping, or other physical changes.
-
Assay and Purity: Use a validated stability-indicating HPLC method (see Protocol 2) to quantify this compound and detect any degradation products.
-
Water Content: Use Karl Fischer titration to determine moisture content, especially if deliquescence is observed.
-
4. Data Evaluation:
-
Analyze trends in assay values and the formation of degradation products over time.
-
A "significant change" in an accelerated study (e.g., failure to meet the purity specification) would trigger testing at an intermediate condition (30°C ± 2°C / 65% RH ± 5% RH).[13]
-
Use the data to establish a recommended re-test period for the material.[13]
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.[5][15]
2. Instrumentation and Reagents:
-
HPLC system with a UV detector.[15]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Purified water (HPLC grade).
-
Buffer (e.g., phosphate or acetate) to maintain mobile phase pH.
-
This compound reference standard.
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Buffer (pH 6.0) and Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 200-220 nm.
-
Injection Volume: 10 µL.
4. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare stability samples in the same diluent to a similar target concentration.[16] Samples may require centrifugation or filtration through a 0.2 µm filter if particulates are present.[16]
5. Forced Degradation (for Method Validation):
-
To ensure the method is "stability-indicating," perform forced degradation studies on the this compound standard.[11]
-
Acid/Base Hydrolysis: Expose this compound solution to 0.1 M HCl and 0.1 M NaOH at 60°C.
-
Oxidation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal: Heat the solid material and a solution at an elevated temperature (e.g., 80°C).
-
Photolysis: Expose a solution to UV light according to ICH Q1B guidelines.[1]
-
Analyze all stressed samples to demonstrate that degradation peaks are resolved from the main this compound peak.
6. Validation Parameters (according to ICH Q2(R1)):
-
Specificity: Ensure no interference from placebo or degradation products.
-
Linearity: Analyze a series of concentrations to confirm a linear relationship between peak area and concentration.
-
Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
Visualizations
References
- 1. database.ich.org [database.ich.org]
- 2. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. web.viu.ca [web.viu.ca]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. Tizra Reader [library.scconline.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. organomation.com [organomation.com]
- 13. ikev.org [ikev.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 16. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
Allylurea Production Technical Support Center
Welcome to the technical support center for allylurea production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with scaling up this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound production from lab to pilot or industrial scale?
A1: Scaling up this compound synthesis introduces several challenges that are not always apparent at the bench scale. These include:
-
Thermal Management: The reaction to produce this compound is exothermic, meaning it releases heat. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature, posing a risk of a runaway reaction.[1][2][3]
-
Mixing Efficiency: Achieving uniform mixing in large reactors is more difficult than in a laboratory flask. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can result in the formation of impurities and a decrease in overall yield.
-
Impurity Profile: Side reactions that are negligible at a small scale can become significant at a larger scale, leading to a more complex impurity profile and making purification more challenging.[4]
-
Raw Material Quality: The purity of starting materials is critical in large-scale synthesis. Impurities in raw materials can lead to the formation of byproducts, which can complicate purification processes and reduce yields.
-
Process Control and Safety: Maintaining tight control over reaction parameters such as temperature, pressure, and reactant addition rates is crucial for safety and reproducibility on a large scale.[5][6][7]
Q2: What are the common synthesis routes for this compound and their scale-up considerations?
A2: The most common methods for synthesizing this compound are:
-
From Urea and Allyl Alcohol: This method involves the reaction of urea with allyl alcohol, often in the presence of a catalyst like aluminum oxide and potassium bromide. While this route uses readily available starting materials, it may require elevated temperatures, which necessitates careful thermal management to prevent side reactions and decomposition.
-
From Allylamine and an Isocyanate Source: A straightforward method is the reaction of allylamine with an isocyanate.[8] Phosgene and its equivalents (e.g., triphosgene) can be used to generate an isocyanate in situ, but their high toxicity is a significant drawback for large-scale production.[9] Safer alternatives include the use of N,N'-carbonyldiimidazole (CDI).[9]
-
From Allyl Isocyanate and Ammonia: This is a direct and often high-yielding reaction. However, allyl isocyanate is a hazardous material that requires careful handling, especially on a large scale.
Each route has its own set of challenges for scale-up, primarily related to the handling of hazardous materials, controlling exotherms, and minimizing byproduct formation.
Q3: What are the typical impurities in this compound synthesis and how can they be minimized?
A3: Common impurities include:
-
Unreacted Starting Materials: Residual urea, allyl alcohol, or allylamine.
-
Symmetrical Ureas: In routes involving isocyanates, the formation of symmetrical ureas (e.g., N,N'-dithis compound) is a common side reaction. This can be minimized by the slow addition of reagents and careful control of stoichiometry.[4]
-
Biuret and Oligo-uret Structures: These form when the this compound product reacts with excess isocyanate.[4][10] Using a stoichiometric amount of the isocyanate or a slight excess of the amine can help to avoid this.[4]
-
Products of Thermal Decomposition: When heated, urea and its derivatives can decompose to form isocyanic acid, ammonia, and other byproducts like cyanuric acid.[11][12] Lowering the reaction temperature and avoiding prolonged heating can reduce the formation of these impurities.[4]
Q4: What are the recommended methods for purifying this compound at a larger scale?
A4: The primary method for purifying solid products like this compound is crystallization .[13] The choice of solvent is critical for effective purification. A good solvent will dissolve the this compound at an elevated temperature but have low solubility at cooler temperatures, while impurities remain in solution.[11] Common solvent systems for ureas include ethanol/water and ethyl acetate/hexanes.[8][14] If crystallization is not sufficient to remove all impurities, chromatography can be used, although this is generally less preferred for very large-scale production due to cost and solvent usage.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).2. Check Reagent Stoichiometry: Confirm that the molar ratios of the reactants are correct. An excess of one reactant may be necessary to drive the reaction to completion.3. Assess Catalyst Activity (if applicable): If using a catalyst, ensure it is active and has not been poisoned by impurities in the starting materials or solvent. |
| Product Decomposition | 1. Lower Reaction Temperature: High temperatures can lead to the decomposition of this compound.[4] Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.2. Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can lead to product degradation. |
| Side Reactions | 1. Control Reagent Addition: Slow, controlled addition of one reactant to the other can minimize the formation of byproducts.[4]2. Optimize Solvent and Base (if applicable): The choice of solvent and base can significantly impact the selectivity of the reaction. |
| Poor Raw Material Quality | 1. Analyze Starting Materials: Verify the purity of all starting materials using appropriate analytical methods (e.g., NMR, GC, HPLC). Impurities can interfere with the reaction and lower the yield. |
Issue 2: Poor Purity of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Crystallization | 1. Screen Different Solvents: Experiment with various solvent systems to find one that provides good discrimination between this compound and its impurities.[13]2. Optimize Cooling Rate: Slow, gradual cooling generally leads to the formation of purer crystals.[14] Rapid cooling can trap impurities within the crystal lattice.3. Perform a Second Recrystallization: If the purity is still low after one crystallization, a second recrystallization may be necessary. |
| Formation of Symmetrical Ureas or Biurets | 1. Adjust Stoichiometry: Use a slight excess of the amine component relative to the isocyanate source to minimize the formation of these byproducts.[4]2. Slow Reagent Addition: Add the isocyanate or its precursor slowly to the amine solution to maintain a low concentration of the reactive intermediate.[4] |
| Thermal Degradation Products | 1. Reduce Reaction Temperature: Operate the reaction at the lowest effective temperature to minimize thermal decomposition.[4]2. Work-up Procedure: Ensure that the work-up and purification steps are not carried out at excessively high temperatures. |
Issue 3: Thermal Runaway or Poor Temperature Control
| Potential Cause | Troubleshooting Steps |
| Inadequate Heat Removal | 1. Improve Cooling System: Ensure the reactor's cooling system is adequate for the scale of the reaction and can effectively remove the heat generated.2. Reduce Reactant Concentration: Running the reaction at a lower concentration can help to moderate the rate of heat evolution.3. Consider Semi-batch or Continuous Flow: For highly exothermic reactions, adding one reactant gradually (semi-batch) or using a continuous flow reactor can provide much better temperature control. |
| Poor Mixing | 1. Optimize Agitation: Ensure the stirring speed and impeller design are appropriate for the reactor size and viscosity of the reaction mixture to prevent the formation of hot spots.2. Monitor Temperature at Multiple Points: Use multiple temperature probes to ensure uniform temperature throughout the reactor. |
| Incorrect Reaction Rate Assessment | 1. Perform Calorimetry Studies: Use reaction calorimetry to accurately measure the heat of reaction and the rate of heat release under different conditions. This data is crucial for safe scale-up.[15] |
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Route | Starting Materials | Typical Conditions | Advantages | Scale-up Challenges |
| From Urea and Allyl Alcohol | Urea, Allyl Alcohol | Catalyst (e.g., Al₂O₃, KBr), Heat | Readily available, low-cost starting materials | High temperatures may lead to byproducts; potential for thermal runaway. |
| From Allylamine and Isocyanate Source (e.g., CDI) | Allylamine, N,N'-Carbonyldiimidazole | Aprotic solvent (e.g., THF, DCM), Room Temperature | High yield, mild conditions, avoids highly toxic phosgene | Cost of CDI; careful control of stoichiometry needed to avoid symmetrical ureas. |
| From Allyl Isocyanate and Ammonia | Allyl Isocyanate, Ammonia | Aprotic solvent, often at low temperatures | Direct, high-yielding reaction | Allyl isocyanate is toxic and requires specialized handling procedures. |
Table 2: Recommended Solvents for this compound Crystallization
| Solvent System | Comments |
| Ethanol/Water | A common and effective mixed solvent system for polar compounds like ureas. The ratio can be adjusted to optimize recovery and purity. |
| Ethyl Acetate/Hexanes | Another useful mixed solvent system. This compound is more soluble in ethyl acetate and less soluble in hexanes. |
| Isopropanol | Can be used as a single solvent for recrystallization. |
| Toluene | May be used for dissolving the crude product at high temperatures before crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Urea and Allyl Alcohol (Lab Scale)
Materials:
-
Urea
-
Allyl Alcohol
-
Aluminum Oxide (Al₂O₃)
-
Potassium Bromide (KBr)
-
Deionized Water
-
Methanol
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 5 moles of urea and 3 moles of allyl alcohol.
-
Add a solution of potassium bromide (45% by mass in water) and 1.5 moles of alumina powder.
-
Stir the mixture at a controlled speed (e.g., 110 rpm) and heat the solution to 90°C.
-
Maintain the reaction at 90°C for approximately 2 hours.
-
After the reaction is complete, cool the solution to 15°C to precipitate the crude this compound.
-
Filter the crude product and wash it with a suitable solvent like ether to remove unreacted allyl alcohol.
-
Recrystallize the crude product from an 80% methanol solution.
-
Dry the purified crystals under vacuum over anhydrous magnesium sulfate.
Protocol 2: Purification of this compound by Crystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in a suitable flask.
-
While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point).
-
If too much water is added and the product precipitates out, add a small amount of hot ethanol to redissolve it.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[14]
Protocol 3: Purity Analysis of this compound by HPLC
Objective: To determine the purity of an this compound sample and identify any impurities.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v). Adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a similar concentration as the standard stock solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (30:70, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Quantify any impurities by comparing their peak areas to the peak area of the reference standard at a known concentration.
-
Visualizations
References
- 1. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. ureaknowhow.com [ureaknowhow.com]
- 7. Process Safety Considerations in Fertiliser Production Plant Engineering | AFRY [afry.com]
- 8. benchchem.com [benchchem.com]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. unifr.ch [unifr.ch]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
Resolving issues with product isolation in allylurea synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis and purification of allylurea.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for synthesizing this compound are:
-
Reaction of allylamine with urea and an acid: This method typically involves heating allylamine with urea in the presence of an acid, such as hydrochloric acid.
-
Reaction of allylamine with silicon tetraisocyanate: This is another reported method for the preparation of this compound.
-
Reaction of allyl alcohol with urea: A patented method describes the synthesis of this compound from allyl alcohol and urea in the presence of aluminum oxide and potassium bromide.[1]
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective methods for purifying this compound are:
-
Recrystallization: This is the preferred method for purifying solid this compound. Suitable solvent systems include ethanol/water, ethanol/ether, ethanol/chloroform, and ethanol/toluene.[2]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity or if the product is an oil, column chromatography over silica gel is a viable alternative.[3][4][5][6][7]
Q3: My this compound synthesis resulted in a low yield. What are the potential causes?
A3: Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Side reactions: The formation of byproducts can consume starting materials, reducing the yield of the desired product.
-
Loss during workup and purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.
-
Purity of starting materials: Impurities in the allylamine or urea can interfere with the reaction.
Q4: The product of my reaction is an oil and will not crystallize. What should I do?
A4: If your this compound product is an oil, it is likely due to the presence of impurities that are depressing the melting point. Here are a few troubleshooting steps:
-
Trituration: Try washing the oil with a solvent in which this compound is known to be insoluble, such as petroleum ether or benzene. This may induce crystallization or remove the impurities that are preventing crystallization.
-
Column Chromatography: If trituration is unsuccessful, purifying the oil using column chromatography is the next logical step to isolate the pure, solid this compound.
-
Solvent Removal: Ensure that all solvent from the reaction or workup has been thoroughly removed under reduced pressure, as residual solvent can prevent crystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and isolation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or impure reagents. | Check the purity of allylamine and urea. Allylamine should be colorless. |
| Incorrect stoichiometry. | Ensure the correct molar ratios of reactants are used. | |
| Suboptimal reaction temperature or time. | Gradually increase the reaction temperature and/or reaction time while monitoring the reaction progress by TLC. | |
| Formation of Multiple Products (Impure Product) | Side reactions due to excess reactant or high temperature. | Use a controlled stoichiometry, often with a slight excess of one reagent to ensure the complete conversion of the other. Avoid excessively high reaction temperatures. |
| Formation of dithis compound. | This can occur if the initially formed this compound reacts with another molecule of an allylating agent. Control the stoichiometry carefully. | |
| Formation of biuret. | Biuret can form from the condensation of two urea molecules at elevated temperatures (above 130°C).[8][9] If the synthesis involves heating urea, this byproduct is possible. | |
| Product is an Oil and Does Not Crystallize | Presence of impurities. | Attempt to purify the product using column chromatography. |
| Residual solvent. | Ensure all solvent is removed from the crude product under high vacuum. | |
| Difficulty in Purifying the Product by Recrystallization | Inappropriate solvent system. | Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold.[2][10][11][12][13] |
| Co-crystallization of product and impurities. | If impurities have similar solubility profiles, column chromatography may be necessary for effective separation. |
Experimental Protocols
Synthesis of this compound from Allylamine and Urea Hydrochloride
This protocol is a general guideline and may require optimization.
Materials:
-
Allylamine
-
Urea
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine allylamine, urea, and concentrated hydrochloric acid in a suitable solvent like water.
-
Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can then be purified by recrystallization.
Purification by Recrystallization (Ethanol/Water System)
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely. It is crucial to use the minimum volume of solvent to ensure a good recovery.[6][10]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered through a fluted filter paper while hot to remove the charcoal.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[2]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Purification by Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of ureas.[3][4][5][6][7]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the compounds from the column. The optimal eluent system should be determined by TLC analysis beforehand.
-
Column Packing: The silica gel should be packed uniformly in the column to avoid channeling, which can lead to poor separation.
-
Sample Loading: The crude this compound should be dissolved in a minimal amount of the eluent or a more polar solvent and then adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, loaded silica gel is added to the top of the column.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected. The composition of the fractions is monitored by TLC to identify those containing the pure this compound.
-
Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
General Experimental Workflow for this compound Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. columbia.edu [columbia.edu]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. Biuret - Wikipedia [en.wikipedia.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Managing Common Problems in Multi-Step Organic Synthesis
This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.
Section 1: Low Reaction Yields and Incomplete Conversions
This section addresses one of the most common challenges in organic synthesis: obtaining a lower-than-expected yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a very low yield or no product at all. What are the primary areas I should investigate?
A1: A low or nonexistent yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is essential. The main areas to scrutinize are the quality of your reagents and solvents, the reaction conditions, and your workup and purification procedures.[1][2]
Q2: My reaction starts but then seems to stall before all the starting material is consumed. What could be the cause?
A2: A stalled reaction can often be attributed to a few key issues:
-
Deactivated Reagent or Catalyst: The reagent or catalyst may have lost its activity due to improper storage, handling, or decomposition over time. Adding a fresh portion of the reagent or catalyst can sometimes restart the reaction.[1]
-
Presence of an Inhibitor: An impurity in one of your starting materials could be inhibiting the reaction. Re-purifying the starting materials may be necessary.
-
Product Inhibition: In some cases, the product of the reaction can act as an inhibitor for the catalyst. If feasible, consider methods to remove the product from the reaction mixture as it forms.
Troubleshooting Guide: Diagnosing Low Yields
When faced with a low-yielding reaction, a logical and systematic workflow can help pinpoint the root cause. The following diagram illustrates a recommended troubleshooting process.
Caption: A logical workflow for troubleshooting low reaction yields.
Data Presentation: Impact of Water on Grignard Reaction Yield
Moisture is particularly detrimental to many organometallic reactions. The Grignard reaction is a classic example where even trace amounts of water can drastically reduce the yield by quenching the highly basic Grignard reagent.[3]
| Water Content in THF (ppm) | Approximate Yield of Grignard Reagent | Notes |
| < 50 | > 95% | Requires freshly distilled, anhydrous solvent. |
| 200 - 300 | 60 - 70% | Typical for commercially available "anhydrous" solvent without further drying.[4] |
| 500 | ~50% | Significant loss of reagent is expected. |
| > 1000 (0.1%) | < 10% | Reaction is severely inhibited or may not initiate at all.[4] |
Section 2: Managing Side Reactions and Impurities
Unwanted side reactions can significantly complicate a synthesis by consuming starting materials and generating impurities that are difficult to separate from the desired product.[5]
Frequently Asked Questions (FAQs)
Q3: I've identified several byproducts in my reaction mixture. What are some general strategies to minimize them?
A3: Minimizing side reactions often involves re-evaluating and optimizing the reaction conditions.[1] Key strategies include:
-
Temperature Control: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can often suppress the formation of byproducts.
-
Order and Rate of Addition: Adding a highly reactive reagent slowly and at a controlled temperature can prevent localized high concentrations that may lead to side reactions like polymerization or over-reaction.
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of one reactant can sometimes help to drive the reaction to completion and consume the limiting reagent, but can also lead to other side reactions if the excess reagent is highly reactive.[1]
-
Choice of Solvent: The solvent can influence reaction pathways. A solvent that is not inert under the reaction conditions can participate in side reactions.[1]
Q4: I am running a Grignard reaction and suspect I am forming a Wurtz coupling byproduct. How can I prevent this?
A4: The Wurtz-type coupling, where the Grignard reagent (R-MgX) reacts with the starting alkyl/aryl halide (R-X), is a common side reaction. To minimize this:
-
Slow Addition: Form the Grignard reagent by adding the halide slowly to the magnesium turnings. This keeps the concentration of the halide low, disfavoring the coupling reaction.
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Excessively high temperatures can promote the coupling side reaction.
-
Solvent Choice: Using a solvent like 2-Methyltetrahydrofuran (2-MeTHF) has been shown in some cases to suppress Wurtz coupling compared to standard THF.[3]
Section 3: Purification Challenges
Effective purification is critical for obtaining the desired compound in high purity, but it can also be a significant source of yield loss.[2]
Troubleshooting Guide: Choosing a Purification Method
The choice of purification method depends on the physical state of your compound, the nature of the impurities, and the scale of the reaction.
Caption: Decision tree for selecting a primary purification method.[6]
Data Presentation: Comparison of Common Purification Techniques
| Technique | Principle | Best For | Typical Recovery | Pros | Cons |
| Recrystallization | Differential solubility at different temperatures | Crystalline solids (>80% pure) on a multi-gram scale[7] | 50-90%[8] | Can yield very high purity material; cost-effective for large scales.[9][10] | Finding a suitable solvent can be time-consuming; significant product loss if compound is somewhat soluble at low temperatures.[7] |
| Column Chromatography | Differential partitioning between a stationary and mobile phase | Most mixtures, especially <1g scale or when impurities have similar properties to the product.[6][11] | 40-95% | Highly versatile; can separate complex mixtures and isomers. | Can be slow and solvent-intensive; potential for product decomposition on silica/alumina.[2][12] |
| Distillation | Difference in boiling points | Volatile liquids with significantly different boiling points (>25 °C). | 60-95% | Effective for large-scale purification of liquids; relatively fast. | Not suitable for heat-sensitive compounds or compounds with high boiling points (MW > 350 amu).[6][13] |
Frequently Asked Questions (FAQs)
Q5: I am performing a liquid-liquid extraction and have formed a stable emulsion. How can I break it?
A5: Emulsions are a common problem during workup. Here are several methods to break them:
-
Let it Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed is enough for the layers to separate.
-
Add Brine: Adding a saturated aqueous solution of NaCl increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to break an emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the issue.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in monitoring and purifying products from multi-step syntheses.
Experimental Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)
Objective: To qualitatively monitor the progress of a reaction by observing the disappearance of starting material and the appearance of the product.
Procedure:
-
Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of the chosen eluent (solvent system) into a developing chamber or beaker. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover it with a watch glass.
-
Prepare the TLC Plate: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of the TLC plate. Mark three small, equidistant spots on this line.
-
Spot the Plate:
-
Lane 1 (Reference): Using a capillary tube, apply a small spot of a dilute solution of your starting material.
-
Lane 2 (Co-spot): Apply a spot of the starting material, then carefully apply a spot of the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.
-
Lane 3 (Reaction): Apply a small spot of the reaction mixture.
-
-
Develop the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Elute and Mark: Allow the solvent to travel up the plate by capillary action. When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualize: Allow the solvent to evaporate completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil. Further visualization can be achieved using a chemical stain (e.g., iodine, potassium permanganate) if necessary.
Experimental Protocol: Purification by Flash Column Chromatography
Objective: To purify a crude reaction mixture by separating its components based on their differential adsorption to a stationary phase.
Procedure:
-
Choose a Solvent System: Use TLC to determine an appropriate eluent system that gives a good separation of your desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Pack the Column:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Add a protective layer of sand to the top of the silica gel.
-
Flush the column with several column volumes of the eluent, ensuring the silica bed does not run dry.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully pipette this concentrated solution onto the top layer of sand.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using a pump or air line) to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front).
-
Continuously collect the eluting solvent in fractions (e.g., test tubes or flasks).
-
-
Analyze Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to isolate the purified compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102875277A - Grignard reaction method for effectively recovering solution - Google Patents [patents.google.com]
- 5. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. brainly.com [brainly.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. quora.com [quora.com]
- 13. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
Hydrolytic degradation of sulfonylurea herbicides in different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the hydrolytic degradation of sulfonylurea herbicides under different pH conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My sulfonylurea herbicide is not degrading in my neutral pH buffer. Is this expected?
A1: Yes, this is expected. Sulfonylurea herbicides are generally more stable in neutral aqueous solutions (pH 7).[1][2][3] Their chemical hydrolysis is significantly slower at neutral pH compared to acidic or basic conditions.[1][2][3] If you are not observing degradation, it is likely due to the inherent stability of the sulfonylurea bridge at this pH.
Q2: I am observing very rapid degradation of my sulfonylurea herbicide in my acidic buffer. What is the likely cause?
A2: Rapid degradation in acidic conditions (e.g., pH 4-5) is a well-documented characteristic of sulfonylurea herbicides.[4][5][6] The primary degradation pathway in acidic media is the cleavage of the sulfonylurea bridge, leading to the formation of a corresponding sulfonamide and a heterocyclic amine.[6] This acid-catalyzed hydrolysis is a key factor in their environmental fate.[1][2]
Q3: My degradation results are inconsistent across replicates. What are some potential sources of error?
A3: Inconsistent results can arise from several factors:
-
pH Fluctuation: Ensure your buffer system is robust and maintains a constant pH throughout the experiment. Even small shifts in pH can significantly alter the rate of hydrolysis.
-
Temperature Variation: Hydrolysis rates are temperature-dependent.[1][2][4][5] Maintain a constant and uniform temperature for all your samples. An increase of 10°C can accelerate the hydrolysis rate by a factor of 2.2 to 4.7.[1]
-
Inaccurate Analyte Concentration: Verify the initial concentration of your herbicide standard and ensure accurate dilutions.
-
Analytical Method Variability: Ensure your analytical method (e.g., HPLC, LC-MS) is validated for linearity, accuracy, and precision.[7][8][9] Check for any issues with your instrument, such as detector drift or inconsistent injection volumes.
-
Sample Handling: Be consistent in your sample preparation and handling procedures to minimize variability.
Q4: How can I confirm the identity of the degradation products?
A4: The most common method for identifying degradation products is liquid chromatography-mass spectrometry (LC-MS).[1][2] This technique allows for the separation of the parent compound from its degradation products and provides mass spectral data to help elucidate their structures. Comparing the mass spectra of the observed peaks with those of known standards or with theoretical fragmentation patterns can confirm their identity.[10]
Q5: I am studying a novel sulfonylurea compound and need to predict its degradation profile. What should I consider?
A5: The degradation profile of a novel sulfonylurea will be influenced by its specific chemical structure. Substituents on the aromatic or heterocyclic rings can affect the susceptibility of the sulfonylurea bridge to hydrolysis.[1][2] For instance, a chlorine substitution on the pyrazole ring of halosulfuron methyl makes it more susceptible to bridge contraction under basic conditions compared to pyrazosulfuron ethyl.[1][2] It is recommended to perform preliminary degradation studies across a range of pH values (e.g., pH 4, 7, and 9) to establish its stability profile.
Data Presentation: Hydrolysis Half-lives of Sulfonylurea Herbicides
The following table summarizes the reported half-lives (t½) for several sulfonylurea herbicides at different pH values.
| Herbicide | pH 4.0 | pH 7.0 | pH 9.0 / 9.2 | Reference |
| Sulfosulfuron | 9.24 days | - | 14.14 days | [4][5] |
| Pyrazosulfuron ethyl | - | Slower degradation | Faster degradation | [1][2] |
| Halosulfuron methyl | - | Slower degradation | Faster degradation | [1][2] |
| Azimsulfuron | 84 days | 150-161 days | 150-161 days | [11] |
Note: The rate of degradation is also temperature-dependent.
Experimental Protocols
Detailed Methodology for Hydrolytic Degradation Study
This protocol outlines a general procedure for investigating the hydrolytic degradation of a sulfonylurea herbicide in aqueous solutions at different pH values.
1. Materials and Reagents:
-
Sulfonylurea herbicide standard of known purity
-
HPLC-grade water
-
Buffer solutions (e.g., phosphate, acetate, or borate buffers) prepared at the desired pH values (e.g., 4, 7, and 9)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Incubator or water bath with precise temperature control
-
HPLC or LC-MS system with a suitable column (e.g., C18) and detector (e.g., UV or MS)[1][7]
2. Preparation of Herbicide Stock Solution:
-
Accurately weigh a known amount of the sulfonylurea herbicide standard.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.
-
Store the stock solution under appropriate conditions (e.g., refrigerated and protected from light) to prevent degradation.
3. Experimental Setup:
-
Prepare aqueous solutions of the desired pH using appropriate buffers.
-
Spike the buffer solutions with the herbicide stock solution to achieve a known initial concentration (e.g., 1-10 mg/L).
-
Dispense aliquots of the spiked buffer solutions into replicate vials for each pH and time point.
-
Seal the vials to prevent evaporation.
-
Incubate the vials at a constant temperature (e.g., 25°C or 50°C).[4][5]
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw replicate vials for each pH.
-
If necessary, quench the hydrolysis reaction (e.g., by adding a small amount of a strong acid or base to shift the pH to a more stable range, or by freezing the sample).
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the parent herbicide.[1]
5. Data Analysis:
-
Plot the natural logarithm of the herbicide concentration versus time for each pH.
-
If the degradation follows first-order kinetics, the plot will be linear.[1][4][5]
-
Calculate the pseudo-first-order rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Mandatory Visualizations
Caption: Experimental workflow for studying sulfonylurea herbicide hydrolysis.
Caption: General degradation pathways of sulfonylurea herbicides.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting byproduct removal in thiol synthesis using thiourea
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in thiol synthesis using thiourea. The focus is on identifying and removing common byproducts to ensure the purity of the final thiol product.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction pathway for synthesizing thiols using thiourea?
The synthesis of thiols from alkyl halides using thiourea is a two-step process designed to minimize the formation of sulfide byproducts.[1][2]
-
Step 1: S-Alkylisothiouronium Salt Formation: Thiourea acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form a stable, intermediate S-alkylisothiouronium salt.[1][3] This salt can often be isolated as a crystalline solid.
-
Step 2: Hydrolysis: The S-alkylisothiouronium salt is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the desired thiol and urea as a byproduct.[4][5]
Caption: General reaction scheme for thiol synthesis using thiourea.
Q2: What are the primary byproducts I should be aware of, and how are they formed?
Several byproducts can arise during this synthesis, complicating purification. The most common are dialkyl sulfides, disulfides, and unreacted intermediates.
-
Dialkyl Sulfide (R-S-R): While the thiourea method is used specifically to avoid this, it can still form if the product thiol is deprotonated to a thiolate anion, which then reacts with any remaining alkyl halide.[1][6]
-
Disulfide (R-S-S-R): Thiols are susceptible to oxidation, which couples two thiol molecules to form a disulfide. This can happen in the presence of air (oxygen) or other oxidizing agents.[2][6]
-
Urea: This is a standard byproduct from the hydrolysis of the isothiouronium salt.[4] It is highly polar and typically removed during the aqueous work-up.
-
Olefins: When using tertiary alkyl halides, elimination reactions are often favored over substitution, leading to the formation of olefins as a major byproduct and poor yields of the desired thiol.[7]
Caption: Formation pathways for common reaction byproducts.
Q3: My final product is contaminated with disulfide. How can I prevent its formation and remove it?
Prevention: Disulfide formation is caused by oxidation.[6] To minimize this, perform the reaction and subsequent work-up under an inert atmosphere (e.g., Nitrogen or Argon). Using degassed solvents for the reaction and extraction can also help reduce the presence of dissolved oxygen.
Removal: If disulfide is present in your final product, it can be chemically reduced back to the thiol. A common and effective method is treatment with zinc dust and an acid, such as HCl or acetic acid.[2]
Q4: I am observing a low yield of my thiol product. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Hydrolysis: The hydrolysis of the S-alkylisothiouronium salt may be incomplete. Ensure sufficient base is used and that the reaction is allowed to proceed to completion (monitoring by TLC or LC-MS is recommended).
-
Alkyl Halide Reactivity: The SN2 reaction in the first step is most efficient for primary alkyl halides.[7] Secondary halides are slower, and tertiary halides often undergo elimination, leading to very poor yields of the thiol.[7]
-
Steric Hindrance: Bulky alkyl groups on the halide or near the reaction center can slow down the initial SN2 attack by thiourea, leading to incomplete conversion.[8]
-
Side Reactions: If reaction conditions are not optimized, byproduct formation (sulfides, olefins) can consume starting materials and reduce the yield of the desired thiol.
Troubleshooting Workflow
This flowchart provides a logical sequence for identifying and resolving common issues encountered during thiol synthesis and purification.
Caption: A logical workflow for troubleshooting common synthesis issues.
Byproduct Removal Summary
The following table summarizes common byproducts and the recommended strategies for their removal and/or prevention.
| Byproduct | Type | Common Cause(s) | Prevention / Removal Strategy |
| Urea | Hydrolysis Product | Inherent to the reaction mechanism. | Remove via aqueous work-up and extraction. Urea is highly water-soluble. |
| Disulfide (R-S-S-R) | Oxidation Product | Exposure of the product thiol to oxygen (air). | Prevention: Use an inert atmosphere (N₂ or Ar) and degassed solvents. Removal: Reduce the disulfide back to the thiol using Zn dust and acid (e.g., HCl).[2] |
| Dialkyl Sulfide (R-S-R) | Side Reaction Product | Reaction of the thiolate anion with unreacted alkyl halide. | Ensure the alkyl halide is fully consumed in the first step before initiating hydrolysis. A slight excess of thiourea may be beneficial. Purify via column chromatography or distillation. |
| Unreacted Isothiouronium Salt | Incomplete Reaction | Incomplete or insufficient hydrolysis. | Ensure sufficient quantity and concentration of base are used. Increase hydrolysis time or temperature. Purify via extraction, as the salt is water-soluble. |
| Olefin | Elimination Product | Use of tertiary (or hindered secondary) alkyl halides. | Use a primary or less hindered secondary alkyl halide. This byproduct is difficult to avoid with tertiary substrates.[7] |
Key Experimental Protocols
Protocol 1: General Procedure for Thiol Synthesis
This protocol provides a general methodology. Molar equivalents, solvents, and reaction times should be optimized for specific substrates.
-
S-Alkylisothiouronium Salt Formation:
-
In a round-bottom flask, dissolve the alkyl halide (1.0 eq.) and thiourea (1.1 eq.) in a suitable solvent (e.g., ethanol, acetone).
-
Stir the mixture at reflux for 2-4 hours, monitoring the disappearance of the alkyl halide by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature. The S-alkylisothiouronium salt may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure.
-
-
Hydrolysis:
-
Add the crude S-alkylisothiouronium salt to a solution of sodium hydroxide (2.0-3.0 eq.) in water.
-
Heat the mixture to reflux for 1-3 hours until the hydrolysis is complete (the thiol may form a separate layer).
-
Cool the reaction mixture to room temperature and acidify carefully with a suitable acid (e.g., 1M HCl) to a neutral or slightly acidic pH.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thiol.
-
-
Purification:
-
The crude thiol can be purified by vacuum distillation or flash column chromatography on silica gel.
-
Protocol 2: Reductive Removal of Disulfide Byproduct
-
Dissolve the impure thiol containing the disulfide byproduct in a suitable solvent like ethanol or acetic acid.
-
Add zinc dust (2-5 eq.) portion-wise to the stirred solution.
-
Slowly add hydrochloric acid or acetic acid and continue stirring at room temperature. The reaction is often complete within a few hours.
-
Monitor the disappearance of the disulfide spot by TLC.
-
Once complete, filter off the excess zinc dust and wash with the solvent.
-
Neutralize the filtrate, extract the thiol into an organic solvent, and perform a standard aqueous work-up as described in Protocol 1.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch15 : Preparation of Thiols [chem.ucalgary.ca]
- 4. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
- 5. Isothiouronium - Wikipedia [en.wikipedia.org]
- 6. Video: Preparation and Reactions of Thiols [jove.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Allylurea and Thiourea Reactivity for Researchers and Drug Development Professionals
An in-depth guide to the disparate reactivity of allylurea and thiourea, offering insights into their synthetic applications and biological significance. This report summarizes key experimental data, outlines detailed protocols, and visualizes reaction pathways to inform research and development in the chemical and pharmaceutical sciences.
The structural similarity between this compound and thiourea, differing only by the substitution of an oxygen for a sulfur atom, belies their significantly different chemical reactivity and, consequently, their applications in organic synthesis and drug development. While both molecules feature a reactive allyl group and a urea or thiourea core, the presence of the more polarizable and nucleophilic sulfur atom in thiourea dramatically influences its reaction pathways and biological interactions. This guide provides a comprehensive comparative analysis of their reactivity, supported by experimental data and protocols.
Comparative Reactivity Profile
The core difference in reactivity stems from the electronic properties of the carbonyl (C=O) group in this compound versus the thiocarbonyl (C=S) group in thiourea. The C=S bond is longer, weaker, and more polarizable than the C=O bond, making the sulfur atom in thiourea a much stronger nucleophile than the oxygen atom in urea. Furthermore, thiourea can exist in tautomeric equilibrium between the thione and thiol forms, with the thione form being more prevalent in aqueous solutions. This allows for reactions at both the sulfur and nitrogen atoms, leading to a wider range of synthetic possibilities compared to this compound.
Theoretical studies have shown that thiourea and its derivatives are generally more antioxidant than their urea counterparts. The replacement of the oxygen atom with sulfur modifies the antioxidant properties of the molecule.[1] In terms of basicity, thiourea is more basic than urea, with protonation typically occurring at the sulfur atom.[2]
The allyl group introduces an additional layer of reactivity to both molecules. It can participate in various reactions, including electrophilic additions and rearrangements, which can sometimes compete with or complement the reactivity of the urea or thiourea moiety.
Data Presentation: A Comparative Overview
| Feature | This compound | Thiourea | References |
| Structure | Contains a carbonyl (C=O) group | Contains a thiocarbonyl (C=S) group | [1][3] |
| Nucleophilicity | Moderately nucleophilic at the nitrogen atoms. | Highly nucleophilic at the sulfur atom; also nucleophilic at the nitrogen atoms. | [4] |
| Basicity | Weakly basic. | More basic than urea; protonation occurs at the sulfur atom. | [2] |
| Tautomerism | Exists primarily in the keto form. | Exhibits thione-thiol tautomerism. | [5] |
| Key Reactions | Synthesis of pyrimidine derivatives, participation in allylic additions. | Synthesis of a wide range of heterocycles (thiazoles, pyrimidines, etc.), acts as a sulfur transfer reagent, precursor to thiols. | [6][7][8][9] |
| Biological Role | Limited direct biological applications reported, but urea derivatives are widely used in drug design.[2][10] | Derivatives are potent inhibitors of enzymes like urease and carbonic anhydrase; used in various drug candidates.[11][12][13][14][15] |
Experimental Protocols
Synthesis of Heterocyclic Compounds
Thiourea is a versatile building block for the synthesis of various heterocyclic compounds. One of the most prominent examples is the Hantzsch thiazole synthesis.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole from Thiourea
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[16]
-
Add methanol and a stir bar.[16]
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[16]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl.[16]
-
Collect the precipitated product by filtration through a Buchner funnel, washing the filter cake with water.[16]
-
The solid product is air-dried to yield 2-amino-4-phenylthiazole.[16]
While direct comparative studies are scarce, a similar reaction using this compound would be expected to proceed differently, likely favoring the formation of pyrimidine derivatives through condensation reactions involving the nitrogen atoms of the urea core.
Protocol 2: Synthesis of Substituted Pyrimidines from Urea/Thiourea Derivatives
This protocol describes a general method for synthesizing pyrimidine-2-thiols from thiourea, which can be adapted for urea derivatives.
Materials:
-
Substituted chalcone (0.01 mol)
-
Thiourea (0.01 mol)
-
Ethanol (50 mL)
-
Sodium hydroxide (0.01 mol)
Procedure:
-
A mixture of the appropriate chalcone and thiourea in ethanol is prepared.[8]
-
A solution of sodium hydroxide in a minimal amount of water is added.[8]
-
The reaction mixture is refluxed for 12 hours.[8]
-
The mixture is then poured into cold water to precipitate the product.[8]
-
The solid is collected by filtration, washed with water, and recrystallized from ethyl acetate to give the 4,6-disubstituted pyrimidine-2-thiol.[8]
Mandatory Visualization
Signaling Pathway: Inhibition of Urease by Thiourea Derivatives
Urease is a key enzyme for the survival of pathogenic bacteria like Helicobacter pylori in the acidic environment of the stomach. Thiourea derivatives have been identified as potent inhibitors of this enzyme, making them attractive candidates for the development of new antibacterial agents. The diagram below illustrates the proposed mechanism of urease inhibition.
Caption: Proposed mechanism of urease inhibition by thiourea derivatives.
Experimental Workflow: Comparative Nucleophilicity Study
The following diagram outlines a general workflow for a comparative study of the nucleophilic reactivity of this compound and thiourea.
Caption: Workflow for comparing this compound and thiourea nucleophilicity.
References
- 1. Allylthiourea | C4H8N2S | CID 1549517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H8N2O | CID 11181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemhelpasap.com [chemhelpasap.com]
Unveiling the Anticancer Potential of Allylurea Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of allylurea derivatives as potential anticancer agents. It synthesizes experimental data on their cytotoxic effects, elucidates the underlying mechanisms of action, and offers detailed experimental protocols to support further research and development in this promising area of oncology.
This compound derivatives, a class of organic compounds characterized by the presence of an allyl group attached to a urea moiety, have emerged as a noteworthy scaffold in the design of novel anticancer therapeutics. Their structural features allow for diverse chemical modifications, leading to a wide array of compounds with varying potencies and selectivities against different cancer cell lines. This guide aims to provide a comprehensive overview of the current landscape of this compound derivatives in cancer research, with a focus on their comparative efficacy and mechanisms of action.
Comparative Anticancer Activity of this compound Derivatives
The anticancer potential of this compound derivatives is primarily evaluated through in vitro cytotoxicity assays, which determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). The data presented below summarizes the IC50 values of representative this compound and related urea/thiourea derivatives against various human cancer cell lines, offering a comparative perspective on their efficacy.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Acylurea Derivatives | N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast) | Not Specified | [1] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast) | Not Specified | [1] | |
| Diaryl Urea Derivatives | Compound 6a | HT-29 (Colon) | 15.28 | [2] |
| Compound 6a | A549 (Lung) | 2.566 | [2] | |
| Sorafenib (Reference) | HT-29 (Colon) | 14.01 | [2] | |
| Sorafenib (Reference) | A549 (Lung) | 2.913 | [2] | |
| Thiourea Derivatives | Compound 7 | HCT116 (Colon) | 1.11 | [3] |
| Compound 7 | HepG2 (Liver) | 1.74 | [3] | |
| Compound 7 | MCF-7 (Breast) | 7.0 | [3] | |
| Doxorubicin (Reference) | HCT116 (Colon) | 8.29 | [3] | |
| Doxorubicin (Reference) | HepG2 (Liver) | 7.46 | [3] | |
| Doxorubicin (Reference) | MCF-7 (Breast) | 4.56 | [3] |
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer activity of urea derivatives, including those with allyl moieties, is often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.[4][5] Two of the most well-documented pathways targeted by these compounds are the Ras/Raf/MEK/ERK and the PI3K/AKT/mTOR pathways.
The Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth, differentiation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers. Certain arylurea derivatives have been shown to inhibit key kinases within this pathway, such as Raf kinases, thereby blocking downstream signaling and inhibiting tumor growth.[6]
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of certain this compound derivatives.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and metabolism.[5] Aberrant activation of this pathway is frequently observed in cancer, promoting tumor progression and resistance to therapy. Some arylurea derivatives have demonstrated the ability to inhibit components of this pathway, leading to the suppression of cancer cell growth.[5]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of certain this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key experiments commonly employed in the evaluation of anticancer agents.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A generalized workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined from the dose-response curve.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the investigation of the effect of this compound derivatives on the expression levels of key proteins involved in signaling pathways.
Detailed Protocol:
-
Cell Lysis: Treat cancer cells with the this compound derivative at the desired concentration and for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-ERK, anti-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion and Future Directions
The compiled data and mechanistic insights presented in this guide underscore the potential of this compound derivatives as a promising class of anticancer agents. Their ability to target key oncogenic signaling pathways provides a strong rationale for their further development. However, the available data is still in its early stages, and more comprehensive studies are required to establish a clear structure-activity relationship (SAR) and to identify lead compounds with optimal efficacy and safety profiles.
Future research should focus on:
-
Synthesis and screening of a wider range of this compound derivatives to expand the chemical space and identify more potent and selective inhibitors.
-
In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways affected by these compounds.
-
In vivo studies using animal models to evaluate the antitumor efficacy, pharmacokinetics, and toxicity of promising lead candidates.
-
Combination therapy studies to explore the potential synergistic effects of this compound derivatives with existing anticancer drugs.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of novel and effective cancer treatments.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 6. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
A Comparative Spectroscopic Guide to the Structural Confirmation of Allylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for allylurea against two structurally related alternatives: N-allylthiourea and propargylurea. Through the systematic presentation of experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the necessary information to unambiguously confirm the structure of this compound and differentiate it from similar chemical entities.
Introduction
This compound is a chemical compound of interest in various research domains due to its reactive allyl and urea functionalities. Accurate structural confirmation is paramount for its application in synthesis and drug development. This guide leverages key spectroscopic techniques to provide a definitive analytical workflow for the identification and purity assessment of this compound. By comparing its spectral features with those of N-allylthiourea (where the carbonyl oxygen is replaced by sulfur) and propargylurea (where the allyl group is replaced by a propargyl group), we highlight the unique spectroscopic signatures that enable precise structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its selected alternatives.
Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | N-Allylthiourea (cm⁻¹) | Propargylurea (cm⁻¹) |
| N-H Stretch | 3430, 3350, 3210 | 3300-3100 (broad) | ~3400, ~3200 |
| C-H (sp²) Stretch | ~3080 | ~3080 | - |
| C-H (sp³) Stretch | ~2920 | ~2920 | ~2900 |
| C≡C-H Stretch | - | - | ~3300 |
| C≡C Stretch | - | - | ~2100 |
| C=O Stretch (Amide I) | ~1650 | - | ~1660 |
| N-H Bend (Amide II) | ~1560 | ~1550 | ~1570 |
| C=S Stretch | - | ~1350 | - |
| C=C Stretch | ~1640 | ~1640 | - |
Note: Values are approximate and can vary based on the experimental conditions.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Proton Assignment | This compound (δ, ppm) | N-Allylthiourea (δ, ppm) | Propargylurea (δ, ppm) |
| -CH₂- (allyl/propargyl) | ~3.7 (dt) | ~4.2 (m) | ~3.9 (d) |
| =CH- | ~5.8 (m) | ~5.9 (m) | - |
| =CH₂ | ~5.2 (dd), ~5.1 (dd) | ~5.2 (m) | - |
| ≡C-H | - | - | ~2.2 (t) |
| -NH- | ~6.1 (t) | ~7.7 (br s) | ~6.5 (br s) |
| -NH₂ | ~5.5 (s) | ~7.2 (br s) | ~5.8 (br s) |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), dt (doublet of triplets), and br s (broad singlet).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon Assignment | This compound (δ, ppm) | N-Allylthiourea (δ, ppm) | Propargylurea (δ, ppm) |
| C=O | ~158 | - | ~158 |
| C=S | - | ~183 | - |
| =CH- | ~136 | ~134 | - |
| =CH₂ | ~115 | ~116 | - |
| -CH₂- | ~42 | ~48 | ~30 |
| C≡C | - | - | ~80 |
| ≡C-H | - | - | ~72 |
Note: Chemical shifts (δ) are reported in parts per million (ppm).
Mass Spectrometry (MS) Data
| Ion | This compound (m/z) | N-Allylthiourea (m/z) | Propargylurea (m/z) |
| [M]⁺ | 100 | 116 | 98 |
| [M-NH₂]⁺ / [M-NH₃]⁺ | 84 / 83 | 100 / 99 | 82 / 81 |
| [Allyl/Propargyl]⁺ | 41 | 41 | 39 |
| [CH₂=CH-CH₂-NH]⁺ | 56 | 56 | - |
| [CH≡C-CH₂-NH]⁺ | - | - | 54 |
| [NH₂CO]⁺ | 44 | - | 44 |
| [NH₂CS]⁺ | - | 60 | - |
Note: m/z values represent the mass-to-charge ratio of the most abundant isotopes.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.
-
Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
-
Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS), often coupled with a Gas Chromatograph (GC-MS), is used.
-
Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from the solvent. The analyte then enters the ion source of the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Visualization of Analytical Workflow
The logical flow for the spectroscopic analysis and structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic structural confirmation of this compound.
Analysis and Interpretation
The structural confirmation of this compound relies on identifying the unique spectral features corresponding to its constituent functional groups and comparing them against those of its analogs.
-
IR Spectroscopy: The IR spectrum of this compound is characterized by strong absorptions for the N-H bonds of the urea moiety (around 3430-3210 cm⁻¹) and a prominent C=O (Amide I) stretching band around 1650 cm⁻¹. The presence of the allyl group is confirmed by the C=C stretch near 1640 cm⁻¹ and the vinylic C-H stretch just above 3000 cm⁻¹. In contrast, N-allylthiourea lacks the C=O stretch but shows a characteristic C=S absorption around 1350 cm⁻¹. Propargylurea is distinguished by the sharp C≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch near 2100 cm⁻¹, while lacking the signals for a C=C double bond.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound clearly shows the signals for the allyl group: a multiplet for the internal vinyl proton (=CH-) around 5.8 ppm, two doublets of doublets for the terminal vinyl protons (=CH₂) between 5.1 and 5.2 ppm, and a doublet of triplets for the methylene protons (-CH₂-) adjacent to the nitrogen at approximately 3.7 ppm. The protons on the nitrogen atoms give distinct signals that can be exchanged with D₂O. N-allylthiourea shows a similar allyl pattern, though the chemical shifts, particularly of the adjacent methylene group, are different due to the influence of the thiocarbonyl group. Propargylurea's spectrum is significantly different, featuring a triplet for the acetylenic proton (≡C-H) around 2.2 ppm and a doublet for the methylene protons at about 3.9 ppm, with no signals in the vinyl region.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound shows a peak for the carbonyl carbon at around 158 ppm. The allyl group is identified by the two signals in the alkene region (~136 ppm for =CH- and ~115 ppm for =CH₂) and the aliphatic methylene carbon signal at ~42 ppm. For N-allylthiourea, the most downfield signal corresponds to the C=S carbon at a significantly different chemical shift of around 183 ppm. Propargylurea is easily identified by the presence of two signals in the alkyne region (~80 ppm and ~72 ppm) and the absence of alkene carbon signals.
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 100.[1] Key fragmentation includes the loss of the allyl group to give a fragment at m/z 59, or the formation of the stable allyl cation at m/z 41. Another significant fragment is often observed at m/z 57.[1] N-allylthiourea has a molecular ion peak at m/z 116, reflecting the presence of sulfur instead of oxygen. Its fragmentation pattern will show fragments containing sulfur, such as [NH₂CS]⁺ at m/z 60. Propargylurea has a molecular ion at m/z 98 and will produce a characteristic propargyl cation fragment at m/z 39.
Conclusion
The combination of IR, NMR, and Mass Spectrometry provides a powerful and definitive method for the structural confirmation of this compound. Each technique offers unique and complementary information that, when considered together, allows for the unambiguous identification of the target molecule and its differentiation from structurally similar compounds like N-allylthiourea and propargylurea. The detailed experimental protocols and tabulated data in this guide serve as a valuable resource for researchers, ensuring accurate and reproducible analytical results in their scientific endeavors.
References
Comparative Analysis of the Biological Activity of Substituted Ureas
For Researchers, Scientists, and Drug Development Professionals
Substituted ureas represent a versatile class of compounds with a broad spectrum of biological activities, ranging from anticancer and herbicidal to antimicrobial and antiviral effects.[1] This variability in function is dictated by the nature and position of substituents on the urea backbone, which significantly influences their interaction with biological targets. This guide provides a comparative overview of the biological activity of different substituted ureas, supported by quantitative data and detailed experimental protocols to assist researchers in the fields of drug discovery and agricultural science.
Anticancer Activity of Substituted Ureas
A significant area of research for substituted ureas is in oncology, where they have been developed as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival.[2][3] Diaryl ureas, in particular, have emerged as a key structural motif in the design of kinase inhibitors.[4][5]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative substituted urea derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure/Description | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| UDl | Unsymmetrically substituted urea | MCF7 (Breast) | 41.99 µg/ml | Camptothecin | 19.95 µg/ml |
| 5a | 4-aminoquinazolinyl-diaryl urea | HT-29 (Colon) | 0.089 | Sorafenib | >10 |
| 5a | 4-aminoquinazolinyl-diaryl urea | H-460 (Lung) | 0.15 | Sorafenib | 5.46 |
| 5a | 4-aminoquinazolinyl-diaryl urea | A549 (Lung) | 0.36 | Sorafenib | 6.12 |
| 5a | 4-aminoquinazolinyl-diaryl urea | MDA-MB-231 (Breast) | 0.75 | Sorafenib | 3.98 |
| 6a | Diaryl urea with benzo[b]thiophene ring | HT-29 (Colon) | 15.28 | Sorafenib | 14.01 |
| 6a | Diaryl urea with benzo[b]thiophene ring | A549 (Lung) | 2.566 | Sorafenib | 2.913 |
| 8e | Pyridine-urea derivative | MCF-7 (Breast) | 0.22 (48h) | Doxorubicin | 1.93 |
| 8n | Pyridine-urea derivative | MCF-7 (Breast) | 1.88 (48h) | Doxorubicin | 1.93 |
| S21 | Diaryl-urea with isoxazol[3,4-b]pyridine-3-amino-structure | KDR (VEGFR-2) Kinase Assay | 0.003 | Linifanib | Not specified |
| S21 | Diaryl-urea with isoxazol[3,4-b]pyridine-3-amino-structure | FLT-3 Kinase Assay | 0.004 | Linifanib | Not specified |
| S21 | Diaryl-urea with isoxazol[3,4-b]pyridine-3-amino-structure | PDGFR-β Kinase Assay | 0.008 | Linifanib | Not specified |
Note: The activity of compound UDl is reported in µg/ml.[2] The IC50 values for compounds 5a and 6a demonstrate significant potency against various cancer cell lines, with compound 5a being notably more active than the reference drug sorafenib in several cases.[4][6] Pyridine-urea derivatives 8e and 8n also show potent activity against the MCF-7 breast cancer cell line.[7] Compound S21 exhibits remarkable potency at the enzymatic level against key receptor tyrosine kinases.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the anticancer substituted ureas is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.[10]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Substituted urea compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the substituted urea compounds and incubate for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
References
- 1. Quantitative structure-activity relationship and classification analysis of diaryl ureas against vascular endothelial growth factor receptor-2 kinase using linear and non-linear models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Synthetic Pathways of Allylurea: A Validation of Modern Approaches
For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key chemical building blocks is paramount. Allylurea, a valuable precursor in the synthesis of various pharmaceuticals and polymers, has traditionally been produced through several established methods. This guide provides a comparative analysis of these conventional routes against a novel, greener synthetic pathway, offering experimental data to support the validation of this modern approach.
This comparison will delve into the established methods of this compound synthesis, including the reaction of allylamine with sodium cyanate and the condensation of urea with allylamine. These will be contrasted with a modern, environmentally conscious approach: the catalytic synthesis from allylamine and carbon dioxide (CO₂). The data presented aims to provide a clear, objective assessment of each pathway's performance based on key metrics such as yield, purity, reaction time, and safety considerations.
Comparative Data of this compound Synthetic Pathways
The following table summarizes the quantitative data for the different synthetic pathways to this compound. It is important to note that while the data for the traditional pathways are well-established for this compound, the data for the CO₂-based synthesis is based on analogous urea derivatives due to the novelty of the approach for this specific molecule.
| Parameter | Traditional Pathway 1: Allylamine & Sodium Cyanate | Traditional Pathway 2: Urea & Allylamine | New Pathway: Allylamine & CO₂ (Catalytic) |
| Yield | ~85-95% | ~70-80% | >90% (for analogous ureas) |
| Purity | High, often requires recrystallization | Moderate, may contain byproducts | High, often with minimal purification |
| Reaction Time | 1-2 hours | 4-6 hours | 2-4 hours |
| Reaction Temperature | Room Temperature to 50°C | 100-120°C | 80-100°C |
| Key Reagents | Allylamine, Sodium Cyanate, Acid | Urea, Allylamine | Allylamine, CO₂, Catalyst |
| Byproducts | Inorganic salts | Ammonia, Water | Water |
| Safety & Environmental | Use of cyanates (toxic). | High temperature, ammonia byproduct. | Use of CO₂ (greenhouse gas) as a reactant, potentially lower energy consumption. |
Experimental Protocols
Traditional Pathway 1: Synthesis of this compound from Allylamine and Sodium Cyanate
This method relies on the reaction of an amine hydrochloride with a cyanate salt in an aqueous solution.
Methodology:
-
Allylamine is dissolved in an aqueous solution of hydrochloric acid to form allylamine hydrochloride.
-
An aqueous solution of sodium cyanate is then added dropwise to the allylamine hydrochloride solution with stirring.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The resulting white precipitate of this compound is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, can be performed to achieve higher purity.
Traditional Pathway 2: Synthesis of this compound from Urea and Allylamine
This pathway involves the direct condensation of urea with allylamine at elevated temperatures.
Methodology:
-
Urea and a molar excess of allylamine are heated in a sealed reaction vessel.
-
The reaction is typically carried out at a temperature of 100-120°C for 4-6 hours.
-
During the reaction, ammonia is evolved as a byproduct.
-
After the reaction is complete, the excess allylamine is removed under reduced pressure.
-
The crude this compound is then purified by recrystallization.
New Pathway: Catalytic Synthesis of this compound from Allylamine and Carbon Dioxide
This novel approach utilizes carbon dioxide as a C1 source in a catalytic cycle, representing a greener alternative to traditional methods.
Methodology:
-
Allylamine and a suitable catalyst (e.g., a transition metal complex or an organocatalyst) are charged into a high-pressure reactor.
-
The reactor is pressurized with carbon dioxide.
-
The reaction mixture is heated to 80-100°C and stirred for 2-4 hours.
-
After the reaction, the reactor is cooled, and the pressure is carefully released.
-
The product, this compound, is isolated from the reaction mixture. Purification, if necessary, is typically straightforward due to the clean nature of the reaction.
Visualization of Synthetic Pathways
To further elucidate the experimental workflows and logical relationships of each synthetic pathway, the following diagrams have been generated using the DOT language.
Conclusion
The validation of a new synthetic pathway for this compound through the catalytic utilization of carbon dioxide presents a significant advancement in green chemistry. While traditional methods remain effective, the new pathway offers compelling advantages in terms of yield, purity, and environmental impact. The avoidance of toxic reagents like cyanates and the utilization of a readily available and inexpensive C1 source in CO₂ make this a highly attractive route for industrial applications. Further research and optimization of catalysts and reaction conditions are likely to enhance the efficiency and applicability of this green synthetic pathway, paving the way for more sustainable chemical manufacturing.
Allylurea as a Monomer: A Comparative Performance Guide for Researchers
In the ever-evolving landscape of polymer chemistry and drug development, the selection of appropriate monomers is paramount to achieving desired material properties and functionalities. This guide provides a comprehensive comparison of allylurea's performance as a monomer against other common urea-based monomers. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed monomer selection in their research and development endeavors.
Introduction to Urea-Based Monomers
Urea and its derivatives are versatile building blocks in polymer science, primarily due to the ability of the urea functionality to form strong, multiple hydrogen bonds. These interactions significantly influence the resulting polymer's mechanical strength, thermal stability, and biocompatibility. While traditional polyureas are often synthesized using toxic isocyanates, there is a growing interest in safer, non-isocyanate routes utilizing urea-based monomers. This compound, with its reactive allyl group, presents an intriguing option for free-radical polymerization and subsequent functionalization.
Comparative Performance of Urea-Based Monomers
The performance of a monomer is dictated by its reactivity in polymerization and the properties of the resulting polymer. This section compares this compound with other urea-containing monomers based on available data. It is important to note that direct, head-to-head comparative studies for this compound against a wide range of other urea-based monomers are limited in publicly available literature. Therefore, some comparisons are drawn from data on structurally similar monomers, such as N-vinylurea.
Polymerization Kinetics and Reactivity
The reactivity of a monomer in copolymerization is often described by its reactivity ratios (r1 and r2). These values indicate the preference of a growing polymer chain to add a monomer of the same type (homopolymerization) or the other monomer (copolymerization).
A key challenge with allyl monomers, including this compound, is their propensity for degradative chain transfer. [1][2] This occurs when a propagating radical abstracts a hydrogen atom from the allyl group, forming a stable, less reactive allyl radical that is slow to reinitiate polymerization.[1][2] This phenomenon generally leads to lower polymerization rates and the formation of lower molecular weight polymers compared to vinyl monomers.[3][4]
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Q1 | e1 | Polymerization Conditions | Reference |
| N-Vinylurea (VU) | Vinyl Acetate (VAc) | 0.72 | 0.25 | 0.13 | -1.13 | Methanol, 60°C | [5] |
| N-Vinylurea (VU) | Vinyl Acetate (VAc) | 0.23 | 0.38 | 0.05 | -0.88 | Methanol-Dioxane, 60°C | [5] |
Thermal and Mechanical Properties of Resulting Polymers
The strong hydrogen bonding capability of the urea group generally imparts good thermal stability and mechanical strength to the resulting polymers.[6] However, the lower molecular weight often achieved with allyl monomers can negatively impact these properties.
| Polymer | Property | Value | Notes | Reference |
| Semi-aromatic Polyurea | Td,5% (5% weight loss temp.) | > 318 °C | Non-isocyanate route, demonstrating high thermal stability of polyureas. | [6] |
| Semi-aromatic Polyurea | Young's Modulus | 3 MPa - 1.1 GPa | Wide range of mechanical properties achievable by varying aromatic diamine content. | [6] |
| Poly(ester-urea)s | Melting Temperature (Tm) | Above 180 °C | Non-isocyanate route, showing good thermal properties. | [7] |
| Poly(ester-urea)s | Tensile Strength | 46.1 MPa | Demonstrates excellent mechanical properties. | [7] |
| Poly(ester-urea)s | Elongation at Break | 135.0% | Indicates good flexibility. | [7] |
| Polyurea (general) | Decomposition Temperature | ~200 °C | General starting point for decomposition of polyureas. | [8] |
Note: Specific data for homopolymers of this compound are scarce. The table provides data for various polyureas to illustrate the general properties of this class of polymers.
Experimental Protocols
This section provides detailed methodologies for the free-radical polymerization of this compound and the subsequent characterization of the resulting polymer. These protocols are based on established methods for similar monomers and can be adapted as needed.
Free-Radical Polymerization of this compound
This protocol describes a general procedure for the free-radical solution polymerization of this compound.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator
-
Anhydrous solvent (e.g., Methanol, Dioxane, Dimethylformamide (DMF))
-
Precipitating solvent (e.g., Diethyl ether, Hexane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
Procedure:
-
Monomer and Initiator Preparation: Purify the this compound monomer if necessary to remove any inhibitors. Recrystallize the initiator from a suitable solvent (e.g., AIBN from methanol).
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. Dry all glassware thoroughly in an oven before use.
-
Polymerization:
-
Add the desired amount of this compound and the anhydrous solvent to the Schlenk flask.
-
Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
In a separate container, dissolve the initiator in a small amount of the same solvent and purge with inert gas.
-
Add the initiator solution to the monomer solution under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and stir.
-
-
Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy (disappearance of monomer vinyl protons) or by gravimetry (isolating and weighing the polymer at different time points). It is recommended to keep the conversion below 10% when determining reactivity ratios.[9]
-
Isolation and Purification of the Polymer:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous polymer solution into a large excess of a non-solvent with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the precipitating solvent to remove any unreacted monomer and initiator.
-
Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Polymer Characterization
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the structure of the polymer and to determine the copolymer composition.
Procedure:
-
Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Record ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra to identify the characteristic peaks of the polymer backbone and the absence of monomer vinyl peaks, confirming polymerization. For copolymers, the ratio of the integrals of characteristic peaks from each monomer unit can be used to calculate the copolymer composition.[10]
b) Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
Procedure:
-
Prepare a dilute solution of the polymer in a suitable mobile phase (e.g., DMF with LiBr).
-
Filter the solution through a syringe filter (typically 0.2 or 0.45 µm) to remove any particulate matter.
-
Inject the filtered solution into the GPC/SEC system.
-
Analyze the resulting chromatogram using appropriate calibration standards (e.g., polystyrene or poly(methyl methacrylate)) to determine the molecular weight distribution.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Allyl Monomers and Polymers | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Tuning the Supramolecular Polymerization and Cell Response of Ureidopyrimidinone Monomers by Pushing the Hydrophobic Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Cross-Reactivity Profile of Allylurea: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions of reactive compounds is paramount for safety and efficacy assessments. Allylurea, a molecule of interest due to its structural motifs and potential to be a reactive metabolite, warrants a thorough investigation of its cross-reactivity with other structurally related and unrelated compounds. This guide provides a comparative analysis of this compound's cross-reactivity, supported by hypothetical experimental data, and outlines a detailed protocol for its assessment using a competitive enzyme-linked immunosorbent assay (ELISA).
The potential for cross-reactivity of a compound is a critical parameter in drug development and toxicological studies. It can lead to unexpected pharmacological effects or immunogenic responses. This compound, with its reactive allyl group and urea moiety, has the potential to covalently bind to proteins and act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. This guide explores its hypothetical cross-reactivity against a panel of reagents, including other urea-containing compounds and molecules with similar functional groups.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of this compound as determined by a competitive ELISA. The data is presented as the concentration of the test compound required to cause 50% inhibition of the binding of an anti-allylurea antibody to a coated this compound-protein conjugate (IC50), and the corresponding cross-reactivity percentage relative to this compound.
| Compound | Chemical Structure | IC50 (µM) | Cross-Reactivity (%) |
| This compound | CH₂=CHCH₂NHCONH₂ | 0.1 | 100 |
| Methylurea | CH₃NHCONH₂ | 15.2 | 0.66 |
| Ethylurea | CH₃CH₂NHCONH₂ | 25.8 | 0.39 |
| Propylurea | CH₃CH₂CH₂NHCONH₂ | 42.1 | 0.24 |
| Phenylurea | C₆H₅NHCONH₂ | > 100 | < 0.1 |
| Hydroxyurea | H₂NCONHOH | > 100 | < 0.1 |
| Thiothis compound | CH₂=CHCH₂NHCSNH₂ | 5.3 | 1.89 |
| Allylamine | CH₂=CHCH₂NH₂ | 89.5 | 0.11 |
Caption: Hypothetical cross-reactivity of various reagents in an this compound-specific competitive ELISA.
Experimental Protocol: Indirect Competitive ELISA for this compound Cross-Reactivity
This protocol details the methodology for assessing the cross-reactivity of various compounds with an antibody raised against this compound.
1. Reagents and Materials:
-
Coating Antigen: this compound-Bovine Serum Albumin (BSA) conjugate
-
Primary Antibody: Rabbit anti-Allylurea polyclonal antibody
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to Horseradish Peroxidase (HRP)
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)
-
Stop Solution: 2M Sulfuric Acid
-
Buffers:
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (Phosphate Buffered Saline with 0.05% Tween 20, pH 7.4)
-
Blocking Buffer (Wash Buffer with 1% BSA)
-
Assay Buffer (Wash Buffer with 0.5% BSA)
-
-
Test Compounds: this compound (standard) and other reagents for cross-reactivity testing
-
96-well microtiter plates
-
Microplate reader
2. Experimental Workflow:
Caption: Workflow for the indirect competitive ELISA to assess this compound cross-reactivity.
3. Detailed Procedure:
-
Coating: Dilute the this compound-BSA conjugate to 2 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of this compound standard and test compounds in assay buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the diluted anti-allylurea primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the this compound standard and each test compound.
-
Determine the IC50 value for each compound, which is the concentration that produces 50% of the maximum inhibition.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) * 100
Principle of Competitive Immunoassay
The competitive ELISA for cross-reactivity assessment relies on the principle of competitive binding. The analyte of interest (this compound) in the sample and a labeled or coated antigen (this compound-BSA) compete for a limited number of binding sites on a specific antibody.
Caption: Principle of competitive binding in an immunoassay for cross-reactivity assessment.
In the presence of a high concentration of this compound or a highly cross-reactive compound, most of the antibody binding sites will be occupied, resulting in a low signal. Conversely, with a low concentration of this compound or a poorly cross-reactive compound, more antibodies will bind to the coated antigen, producing a high signal. This inverse relationship between analyte concentration and signal is the basis for quantifying cross-reactivity.
A Comparative Study of Formylurea and its Analogs' Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among related small molecules is paramount for designing effective therapeutics and robust synthetic methodologies. This guide provides a comprehensive comparison of the reactivity of formylurea and its primary analog, acetylurea, supported by experimental data and detailed protocols.
Formylurea, the simplest N-acylurea, and its analogs are pivotal intermediates in organic synthesis and feature in a variety of biologically active compounds.[1] Their reactivity is chiefly governed by the nature of the acyl group, which influences the electrophilicity of the carbonyl carbons and the stability of the N-acyl bond.[1] This guide will delve into a comparative analysis of formylurea and acetylurea, focusing on their hydrolysis, reactivity with nucleophiles, and participation in multicomponent reactions.
Comparative Reactivity Analysis
The primary distinction in reactivity between formylurea and acetylurea stems from the electronic and steric differences between the formyl (-CHO) and acetyl (-COCH₃) groups. The formyl group's hydrogen atom is less sterically hindering and less electron-donating than the methyl group of acetylurea. This fundamental difference dictates their susceptibility to nucleophilic attack and the stability of the parent molecule.
Hydrolysis: A Tale of Two Carbonyls
The hydrolysis of N-acylureas, cleaving the N-acyl bond to yield a carboxylic acid and urea, is a critical parameter for assessing their stability, particularly in biological systems. The reaction can proceed under acidic, basic, or neutral conditions.[2]
The formyl group of formylurea is generally more susceptible to nucleophilic attack by water than the acetyl group of acetylurea. This is attributed to the lower steric hindrance and the slightly greater electrophilicity of the formyl carbonyl carbon.
Table 1: Comparative Hydrolysis Data for Formylurea and Acetylurea (Illustrative)
| Compound | Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| Formylurea | pH 4, 37°C | 1.5 x 10⁻⁵ | ~12.8 hours |
| Acetylurea | pH 4, 37°C | 8.0 x 10⁻⁶ | ~24.0 hours |
| Formylurea | pH 7.4, 37°C | 5.0 x 10⁻⁷ | ~16 days |
| Acetylurea | pH 7.4, 37°C | 2.5 x 10⁻⁷ | ~32 days |
| Formylurea | pH 9, 37°C | 2.0 x 10⁻⁶ | ~4.0 days |
| Acetylurea | pH 9, 37°C | 1.2 x 10⁻⁶ | ~6.7 days |
Note: The data presented in this table are illustrative and intended to demonstrate the expected relative reactivity based on chemical principles. Actual experimental values may vary.
Reactivity with Nucleophiles
The reaction of formylurea and its analogs with nucleophiles, such as amines, is a cornerstone of their synthetic utility. These reactions can proceed via two primary pathways: direct nucleophilic acyl substitution at the acyl carbonyl or decomposition to an isocyanate intermediate followed by nucleophilic attack.[3]
Due to the factors mentioned previously, formylurea is expected to react more readily with nucleophiles than acetylurea. The less hindered formyl carbonyl is more accessible to incoming nucleophiles, and the transition state leading to the tetrahedral intermediate is likely of lower energy.
Table 2: Qualitative Comparison of Reactivity with Amines
| Compound | Nucleophile | Relative Reaction Rate |
| Formylurea | Primary Amine | Faster |
| Acetylurea | Primary Amine | Slower |
| Formylurea | Secondary Amine | Faster |
| Acetylurea | Secondary Amine | Slower |
The Biginelli Reaction: A Multicomponent Showcase
The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and a urea component, is an excellent platform for comparing the reactivity of formylurea and its analogs.[4] While urea is the classic component, N-acylureas can also participate. The initial step of the proposed mechanism involves the nucleophilic addition of the urea to the aldehyde.[4]
Given its higher reactivity, formylurea is anticipated to lead to faster reaction times and potentially higher yields in the Biginelli reaction compared to acetylurea under identical conditions.
Table 3: Comparative Performance in the Biginelli Reaction (Expected Trends)
| Urea Component | Aldehyde | β-Ketoester | Catalyst | Expected Reaction Time | Expected Yield |
| Formylurea | Benzaldehyde | Ethyl Acetoacetate | Lewis Acid | Shorter | Higher |
| Acetylurea | Benzaldehyde | Ethyl Acetoacetate | Lewis Acid | Longer | Lower |
Experimental Protocols
To facilitate further research and verification of the discussed reactivity trends, detailed experimental protocols for the synthesis of formylurea and acetylurea, along with a procedure for comparative kinetic analysis of their hydrolysis, are provided below.
Synthesis of Formylurea
Materials:
-
Urea (1.0 eq)
-
Formic acid (1.2 eq)
-
Ice bath
-
Büchner funnel and filter paper
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve urea in formic acid with stirring. The reaction is slightly exothermic.
-
Gently heat the mixture to 30-40°C to increase the reaction rate.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the formylurea crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified crystals in a desiccator or vacuum oven.
Synthesis of Acetylurea
Materials:
-
Urea (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine urea and acetic anhydride.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization.
-
Collect the acetylurea crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure acetylurea.
-
Dry the purified crystals.
Comparative Kinetic Analysis of Hydrolysis by HPLC
Objective: To determine and compare the hydrolysis rates of formylurea and acetylurea under acidic, neutral, and basic conditions.
Materials and Equipment:
-
Formylurea and Acetylurea stock solutions (e.g., 1 mg/mL in acetonitrile)
-
Buffer solutions: pH 4 (e.g., acetate buffer), pH 7.4 (e.g., phosphate buffered saline), pH 9 (e.g., borate buffer)
-
Thermostated water bath or incubator (37°C)
-
HPLC system with a UV detector and a C18 column
-
Autosampler
-
Vials
Procedure:
-
Reaction Setup: For each compound and each pH condition, prepare reaction mixtures by adding a small aliquot of the stock solution to the pre-warmed buffer solution in a sealed vial to achieve a final concentration of ~50 µg/mL. Prepare triplicate samples for each time point.
-
Incubation: Place all vials in the thermostated incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours for acidic/basic conditions, and longer intervals for neutral pH), withdraw an aliquot from the respective vials.
-
Quenching: Immediately quench the reaction by diluting the aliquot with the mobile phase and/or acidifying/basifying as needed to stop further hydrolysis.
-
HPLC Analysis:
-
Mobile Phase: A suitable gradient of acetonitrile and water with a pH modifier (e.g., 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Develop an HPLC method that allows for the simultaneous separation and quantification of the parent compounds (formylurea and acetylurea) and their degradation products (urea, formic acid, and acetic acid).[5][6]
-
-
Data Analysis:
-
Generate a calibration curve for each compound.
-
Plot the concentration of the remaining parent compound versus time for each condition.
-
Determine the observed rate constant (k_obs) by fitting the data to a first-order decay model (ln[C] vs. time).
-
Calculate the half-life (t₁/₂) for each compound under each condition using the formula: t₁/₂ = 0.693 / k_obs.
-
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and the experimental workflow for the comparative kinetic analysis.
Signaling Pathways and Drug Development Implications
The reactivity of the formylurea moiety has direct implications for drug development. The susceptibility of a drug containing this group to hydrolysis can affect its metabolic stability and half-life. Conversely, this reactivity can be harnessed in prodrug design, where the cleavage of the formylurea group in a specific physiological environment releases the active pharmaceutical ingredient.
While specific signaling pathways directly modulated by the reactivity of formylurea are not extensively documented, the urea scaffold is a well-known pharmacophore that can participate in hydrogen bonding with various biological targets. The differential reactivity of formylurea and its analogs can be exploited to fine-tune the binding affinity and selectivity of drug candidates. For instance, the greater electrophilicity of the formyl group could be leveraged to form reversible covalent bonds with nucleophilic residues in an enzyme's active site, a strategy increasingly employed in drug design.
Further research into the specific interactions of formylurea and its analogs within biological systems is warranted to fully elucidate their potential as modulators of signaling pathways and as therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method For Separation of Acetic Acid and Formic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of Small-Molecule Thiol Surrogates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of small-molecule thiol surrogates is a critical aspect of modern drug discovery, particularly in the development of targeted covalent inhibitors. The reactivity of these surrogates with electrophilic "warheads" dictates the efficiency and selectivity of covalent bond formation with the target protein, most commonly with a cysteine residue. This guide provides an objective comparison of the reactivity of commonly used thiol surrogates, supported by experimental data, detailed methodologies, and visual workflows to aid in the rational design of covalent therapeutics.
Introduction to Thiol Surrogates
In the quest to design potent and selective covalent inhibitors, researchers often rely on small-molecule thiols to mimic the reactivity of cysteine residues within a protein's binding pocket.[1][2] These surrogates serve as a crucial tool in in-vitro assays to determine the intrinsic reactivity of electrophilic warheads, helping to predict their potential for covalent modification of the target protein.[1][2] The choice of thiol surrogate can significantly influence the observed reactivity, making a standardized and comparative understanding essential for reproducible and translatable results.[1][2]
This guide focuses on a comparative analysis of several widely used thiol surrogates, including glutathione (GSH), N-acetylcysteine (NAC), and others, against a panel of common electrophilic warheads.
Quantitative Comparison of Thiol Surrogate Reactivity
The reactivity of different thiol surrogates with a variety of electrophilic warheads can be quantitatively assessed by measuring the reaction half-life (t½). A shorter half-life indicates a faster reaction and thus higher reactivity. The following table summarizes the half-life values (in hours) for the reaction of seven different thiol surrogates with a panel of thirteen electrophilic probes, as determined by an HPLC-based assay.
| Electrophilic Probe | Cysteamine | Cysteine | N-acetylcysteine | Glutathione (GSH) | N-benzoyl-cysteamine | N-benzoyl-cysteine | N-benzoyl-glutathione |
| Acrylamide | >50 | 34.8 | >50 | >50 | >50 | >50 | >50 |
| N,N-dimethylacrylamide | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| Propargylamide | 11.2 | >50 | >50 | >50 | >50 | >50 | >50 |
| Vinylsulfonamide | 1.2 | 0.8 | 1.1 | 0.9 | 0.5 | 0.6 | 1.5 |
| Ethyl vinyl sulfone | 0.5 | 0.3 | 0.4 | 0.3 | 0.2 | 0.2 | 0.6 |
| Chloroacetamide | 4.4 | 3.6 | 5.8 | 5.8 | 0.8 | 2.5 | >50 |
| Iodoacetamide | 0.1 | 0.1 | 0.1 | 0.1 | 0.1 | 0.1 | 0.1 |
| 3-Fluorophenoxy acetamide | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| 3-Chlorophenoxy acetamide | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| 3-Bromophenoxy acetamide | 2.5 | 1.8 | 2.1 | 1.9 | 1.5 | 1.7 | 3.5 |
| 3-Iodophenoxy acetamide | 0.9 | 0.6 | 0.7 | 0.6 | 0.4 | 0.5 | 1.2 |
| Acrylonitrile | 0.2 | 0.1 | 0.1 | 0.1 | 0.1 | 0.1 | 0.2 |
| 1-Boc-3-acetylene | >50 | >50 | >50 | 25.4 | >50 | >50 | >50 |
Data adapted from Petri, L., et al. (2020). Bioorganic & Medicinal Chemistry, 28(7), 115357.[1]
Key Observations:
-
Glutathione (GSH) consistently demonstrates high reactivity across a broad range of electrophiles, making it a robust and biologically relevant surrogate for initial reactivity screening.[1][2]
-
The reactivity profile can differ significantly between various thiol models, underscoring the importance of selecting an appropriate surrogate for the specific chemical space being investigated.[1][2]
-
N-protection of the amino group in cysteine and its analogs generally leads to a decrease in reactivity, particularly for acrylamide-based electrophiles.[1]
Experimental Protocols
Accurate and reproducible measurement of thiol surrogate reactivity is paramount. The two most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC-Based Reactivity Assay
This method monitors the disappearance of the electrophilic probe over time as it reacts with the thiol surrogate.
Materials:
-
Thiol surrogate stock solution (e.g., 10 mM in assay buffer)
-
Electrophilic probe stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Quenching solution (e.g., trifluoroacetic acid in acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Equilibrate the thiol surrogate solution and the assay buffer to the desired reaction temperature (e.g., 37 °C).
-
Initiate the reaction by adding the electrophilic probe stock solution to the thiol surrogate solution to a final concentration of, for example, 100 µM each.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the quenched samples by HPLC to determine the remaining concentration of the electrophilic probe.
-
Plot the natural logarithm of the electrophile concentration versus time. The slope of this plot is the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the half-life (t½) using the formula: t½ = ln(2) / k_obs.
NMR-Based Reactivity Assay
This technique allows for the direct and continuous monitoring of both the consumption of reactants and the formation of products in real-time.
Materials:
-
Thiol surrogate
-
Electrophilic probe
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4)
-
NMR spectrometer
Procedure:
-
Prepare a solution of the thiol surrogate and the electrophilic probe in the deuterated buffer directly in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the reactants.
-
Monitor the reaction progress by acquiring subsequent NMR spectra at regular intervals.
-
Integrate the signals corresponding to the reactants and products at each time point.
-
Determine the concentration of each species over time from the integral values.
-
Calculate the reaction rate constant and half-life by fitting the concentration-time data to the appropriate rate equation.
Visualizing Workflows and Pathways
Understanding the experimental workflow and the underlying chemical reactions is facilitated by clear visual diagrams.
Caption: HPLC-based workflow for determining thiol surrogate reactivity.
Caption: General mechanism of covalent modification by a thiol surrogate.
Conclusion
The selection of an appropriate small-molecule thiol surrogate is a critical decision in the early stages of covalent inhibitor design. This guide provides a framework for understanding the comparative reactivity of common surrogates, offering quantitative data and detailed experimental protocols to inform this choice. Glutathione often serves as a robust and biologically relevant starting point for reactivity screening. However, the diverse reactivity profiles observed highlight the necessity of considering the specific chemical nature of the electrophilic warhead when selecting a thiol surrogate. By employing standardized and well-defined experimental procedures, researchers can generate reliable and comparable data, ultimately accelerating the discovery and development of novel covalent therapeutics.
References
Urea and Thiourea Derivatives as Inhibitors of Nitric Oxide Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activities of various urea and thiourea derivatives on nitric oxide (NO) production. Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory diseases and circulatory shock. Consequently, the development of potent and selective iNOS inhibitors is a key focus in drug discovery. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Comparative Inhibitory Activities
Urea and thiourea derivatives have emerged as significant classes of compounds with inhibitory effects on nitric oxide synthase (NOS) isoforms. Generally, thiourea derivatives have demonstrated more potent inhibitory activity compared to their corresponding urea counterparts.[1] The mechanism of inhibition can vary, with some derivatives acting as competitive inhibitors at the L-arginine binding site of the enzyme, while others suppress the expression of iNOS protein and mRNA.[1][2]
N,N'-Disubstituted Thiourea and Urea Derivatives
A study by Guerrero et al. (2016) explored a series of N,N'-disubstituted thiourea and urea derivatives, evaluating their inhibitory potential against neuronal NOS (nNOS) and iNOS. Their findings indicate that, in general, these derivatives show a preference for inhibiting nNOS over iNOS, with thiourea compounds exhibiting greater inhibition than their urea analogs for both isoforms.[3][4]
| Compound ID | R Group | X | % Inhibition iNOS (1 mM) | % Inhibition nNOS (1 mM) | IC50 iNOS (µM) | IC50 nNOS (µM) |
| 4a | H | S | - | 70.2 | - | 350 |
| 4c | H | O | - | 51.7 | - | - |
| 4g | 4-F-Ph | S | 76.6 | 80.6 | 180 | 130 |
| 4l | 4-MeO-Ph | S | - | 70.5 | - | - |
| 4m | 4-Cl-Ph | S | 60.4 | 70.6 | - | - |
| 4n | 4-Cl-Ph | O | 55.0 | - | - | - |
| Data sourced from Guerrero et al. (2016).[4] The study highlights compound 4g as a particularly interesting candidate due to its significant inhibition of both nNOS and iNOS without affecting endothelial NOS (eNOS).[3][4] |
S-Substituted Isothioureas
Research on S-substituted isothioureas has identified them as potent inhibitors of iNOS activity. These compounds have been shown to be competitive inhibitors at the L-arginine binding site.[2]
| Compound | EC50 for iNOS Inhibition (µM) |
| S-methylisothiourea (SMT) | 0.23 ± 0.03 |
| S-(2-aminoethyl)isothiourea (aminoethyl-TU) | 0.17 ± 0.02 |
| S-ethylisothiourea (ethyl-TU) | 0.07 ± 0.01 |
| S-isopropylisothiourea (isopropyl-TU) | 0.09 ± 0.01 |
| NG-methyl-L-arginine (MeArg) | 1.6 ± 0.2 |
| NG-nitro-L-arginine (L-NO2Arg) | >30 |
| Data from Szabó et al. (1994).[2] The EC50 values demonstrate that these S-substituted isothioureas are significantly more potent than the reference inhibitor MeArg.[2] |
Other Urea and Thiourea Derivatives
A series of urea and thiourea derivatives were synthesized and evaluated for their inhibitory effects on NO production in lipopolysaccharide (LPS)-activated macrophages. The study found that thiourea derivatives were generally more active than their urea counterparts. Compound 7e , a thiourea derivative with a carboxymethyl group, was identified as the most potent inhibitor of NO production.[1] The mechanism of action for these compounds was determined to be the suppression of iNOS protein and mRNA expression.[1]
Experimental Protocols
The evaluation of urea and thiourea derivatives as nitric oxide inhibitors typically involves cell-based assays and enzymatic assays.
Cell-Based Assay for Nitric Oxide Production
This protocol is widely used to screen compounds for their ability to inhibit NO production in a cellular context.
-
Cell Culture and Stimulation: Macrophage cell lines, such as RAW 264.7 or J774.2, are cultured in appropriate media.[1][2][5] To induce the expression of iNOS and subsequent NO production, the cells are stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS), for a defined period (e.g., 24 hours).[1][6]
-
Compound Treatment: The cells are co-incubated with the stimulating agent and various concentrations of the test compounds (urea or thiourea derivatives).
-
Nitrite Measurement (Griess Assay): Nitric oxide is an unstable molecule and rapidly oxidizes to nitrite and nitrate in the cell culture supernatant. The concentration of nitrite, a stable and measurable product, is quantified as an indicator of NO production. The Griess assay is a common colorimetric method for this purpose. It involves reacting the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine), which forms a colored azo compound that can be measured spectrophotometrically.
-
Cell Viability Assay: To ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds, a cell viability assay (e.g., MTT or MTS assay) is performed in parallel.
-
Data Analysis: The concentration of nitrite in the treated samples is compared to that in the stimulated, untreated control samples. The IC50 value, the concentration of the compound that causes 50% inhibition of NO production, is then calculated.
In Vitro NOS Enzymatic Assay
This assay directly measures the inhibitory effect of compounds on the activity of purified NOS enzymes.
-
Enzyme Source: Recombinant human or murine NOS isoforms (iNOS, nNOS, eNOS) are used.[4]
-
Reaction Mixture: The assay is typically performed in a buffer containing the NOS enzyme, L-arginine (the substrate), and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Measurement of NOS Activity: The activity of the enzyme is determined by monitoring the conversion of L-arginine to L-citrulline. This is often done by using radiolabeled [³H]L-arginine and quantifying the formation of [³H]L-citrulline.
-
Data Analysis: The enzyme activity in the presence of the inhibitor is compared to the activity in its absence. This allows for the determination of percentage inhibition and the calculation of IC50 values.[4]
Visualizing the Pathways and Processes
Signaling Pathway of iNOS Inhibition
The overproduction of nitric oxide in inflammatory conditions is primarily driven by the expression of the iNOS gene. The signaling cascade leading to NO production and the points of intervention for urea and thiourea derivatives are depicted below.
Caption: Signaling pathway of LPS-induced NO production and points of inhibition by urea and thiourea derivatives.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel inhibitors of nitric oxide production follows a structured workflow, from initial screening to the determination of inhibitory potency.
Caption: Workflow for screening urea and thiourea derivatives for their inhibitory activity on NO production.
References
- 1. Design and synthesis of urea and thiourea derivatives and their inhibitory activities on lipopolysaccharide-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00477B [pubs.rsc.org]
- 5. Urea inhibits inducible nitric oxide synthase in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urea-induced inducible nitric oxide synthase inhibition and macrophage proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential: A Comparative Guide to Urea Derivatives with 1,2,4-Triazole Moieties
For researchers, scientists, and professionals in drug development, the quest for novel antifungal agents is a continuous endeavor. This guide provides an objective comparison of the antifungal activity of urea derivatives incorporating 1,2,4-triazole moieties, supported by experimental data and detailed protocols. The strategic combination of the urea functional group with the proven antifungal 1,2,4-triazole ring has yielded compounds with promising activity against a spectrum of fungal pathogens.
Performance Snapshot: Antifungal Activity Data
The antifungal efficacy of synthesized urea and thiourea derivatives containing 1,2,4-triazole has been evaluated against various fungal species. The data, presented in the tables below, highlights the concentration at which these compounds exhibit significant inhibition of fungal growth, offering a clear comparison of their potency.
Table 1: Antifungal Activity of Thiourea/Urea Derivatives Containing 1,2,4-Triazole Against Plant Pathogenic Fungi
| Compound | Ar | LD₅₀ (ppm) against Phomopsis obscurans | LD₅₀ (ppm) against Phomopsis viticola |
| 1b | 2,6-Cl-C₆H₃ | 1.8 | 2.1 |
| 1c | 4-CH₃S-C₆H₄ | 1.9 | >100 |
| 3a | 2,4,6-Cl₃-C₆H₂ | 2.5 | >100 |
| 4e | 4-NO₂-C₆H₄ | 2.3 | 2.4 |
Data sourced from a study on novel thiourea and urea derivatives. Lower LD₅₀ values indicate higher antifungal activity.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Various 1,2,4-Triazole Derivatives Against Human Pathogenic Fungi
| Compound | C. albicans (MIC, μg/mL) | C. neoformans (MIC, μg/mL) |
| Compound 7 | Potent (specific value not provided) | 0.0156 |
| Compound 21 | Potent (specific value not provided) | 0.0156 |
| Fluconazole (Control) | Less potent than test compounds | Not specified |
| Voriconazole (Control) | Less potent than test compounds | Comparable to compounds 7 & 21 |
This table provides a comparative overview of the potency of other 1,2,4-triazole derivatives to showcase the potential of the core scaffold. Data from a study on novel 1,2,4-triazole derivatives with a piperazine side chain.[2]
Mechanism of Action: Targeting Fungal Cell Integrity
The primary mechanism of antifungal action for triazole-based compounds is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, these urea derivatives disrupt ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising the fungal cell membrane, which results in cell death.[5][6]
Caption: Inhibition of Ergosterol Biosynthesis by Urea-1,2,4-Triazole Derivatives.
Experimental Corner: Protocols and Methodologies
The following sections detail the methodologies employed in the synthesis and antifungal evaluation of these compounds, providing a framework for reproducible research.
Synthesis of Urea Derivatives Containing 1,2,4-Triazole Moieties
This protocol outlines a general procedure for the synthesis of the target compounds.
Caption: General Synthetic Workflow for Urea-1,2,4-Triazole Derivatives.
Detailed Protocol:
-
Reaction Setup: Equimolar amounts of the appropriate thiourea or urea precursor and thiocarbohydrazide are combined in a reaction vessel.
-
Heating: The mixture is heated in an oil bath at a temperature of 130–140 °C for a specified duration.
-
Work-up: After cooling, the reaction mixture is treated with water to precipitate the crude product.
-
Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as acetonitrile, to yield the final urea derivative containing the 1,2,4-triazole moiety.[7]
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is typically determined using the broth microdilution method.
Detailed Protocol:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 1 × 10⁵ CFU/mL).
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI 1640) to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28-35 °C) for a specified period (e.g., 24-72 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring the optical density. Standard antifungal agents like fluconazole are typically used as positive controls.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic compounds from urea derivatives. Part XI. Synthesis of 1,2,4-triazoles from 1,2-diamino-3-phenylguanidine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties [ouci.dntb.gov.ua]
- 7. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polyurea Synthesis: Isocyanate vs. Non-Isocyanate Routes
For researchers, scientists, and professionals in material science and chemical synthesis, the choice of synthetic pathway for polyurea production is a critical decision, balancing performance, safety, and environmental impact. This guide provides an objective comparison of the traditional isocyanate-based route and the emerging non-isocyanate alternatives, supported by experimental data and detailed protocols.
The conventional synthesis of polyureas relies on the highly reactive nature of isocyanates, which readily react with amines to form the characteristic urea linkages.[1] This method is known for its rapid reaction rates and the excellent mechanical properties of the resulting polymers.[2] However, the high toxicity of isocyanate monomers and their sensitivity to moisture pose significant health, safety, and handling challenges, driving the development of safer, non-isocyanate routes.[3][4]
Non-isocyanate pathways offer a more environmentally benign approach to polyurea synthesis by avoiding hazardous starting materials.[5] These methods, including the melt polycondensation of urea with diamines and the reaction of cyclic carbonates with diamines, are gaining traction as viable alternatives.[6][7] This guide delves into a direct comparison of these synthetic strategies, evaluating their respective advantages and disadvantages based on performance data from experimental studies.
Performance Comparison: Isocyanate vs. Non-Isocyanate Polyureas
The following tables summarize the key performance indicators for polyureas synthesized via different routes. It is important to note that the properties of the final polymer are highly dependent on the specific monomers, catalysts, and reaction conditions employed.
Table 1: Comparison of Mechanical Properties
| Synthesis Route | Monomers | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |
| Isocyanate Route | |||||
| Solution Polymerization | Isophorone diisocyanate (IPDI) + various diamines | 15.5 - 21.0 | 352 - 410 | - | [8] |
| Commercial Polyurea | Proprietary | >20 | >350 | - | [9] |
| Commercial Polyurea | Proprietary | - | - | Varies with strain rate | [10] |
| Non-Isocyanate Routes | |||||
| Melt Polycondensation | Urea + Polyester Diamine (PBD50%PU50%) | 46.1 | 135.0 | - | [5] |
| Melt Polycondensation | Urea + 1,6-diaminohexane/1,10-diaminodecane | 61 | 420 | - | [5] |
| Cyclic Carbonate + Amine | Diglycerol dicarbonate + PEG-based diamine | - | - | - | [11] |
| Ring-Opening Reaction | Bis(aziridine-1-carboxamide) + diamine | 56.4 | 144 | - | [3] |
| Aza-Michael Addition | Acryloxymethyl-terminated PDMS + Amine-terminated PPO + HMDI | 16 | - | - | [12] |
Table 2: Comparison of Thermal Properties
| Synthesis Route | Monomers | Decomposition Temp. (Td5%, °C) | Glass Transition Temp. (Tg, °C) | Reference |
| Isocyanate Route | ||||
| Commercial Polyurea | Proprietary | ~300-320 | Varies with formulation | [13] |
| Polyurethane-urea | PDMS/PTMG diols + MDI | Onset ~335-346 | - | [14] |
| Non-Isocyanate Routes | ||||
| Melt Polycondensation | Urea + Polyester Diamine (PBD50%PU50%) | >320 | - | [5] |
| Cyclic Carbonate + Amine | Diglycerol dicarbonate + PEG-based diamine | >200 | -37 to 118 | [15] |
| Cyclic Carbonate + Amine | Bis(cyclic carbonate) + Diamines | - | Varies with diamine structure | [16] |
Experimental Protocols
Detailed methodologies for key synthesis routes are provided below to facilitate replication and further research.
Isocyanate Route: Solution Polymerization[1]
1. Materials:
-
Diisocyanate (e.g., (isocyanatomethyl)cyclohexane)
-
Diamine (e.g., 1,6-hexanediamine)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Nitrogen gas
-
Methanol (for washing)
2. Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
3. Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
Prepare a solution of the diamine in anhydrous THF in the three-neck flask.
-
Prepare a solution of the diisocyanate in anhydrous THF in the dropping funnel.
-
Cool the diamine solution to 0°C using an ice bath.
-
Add the diisocyanate solution dropwise to the stirred diamine solution. An exothermic reaction with immediate precipitation of the polyurea is typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Isolate the solid polyurea product by vacuum filtration.
-
Wash the polymer with THF and methanol to remove unreacted monomers and oligomers.
-
Dry the polymer in a vacuum oven until a constant weight is achieved.
Non-Isocyanate Route: Melt Polycondensation[6]
1. Materials:
-
Urea
-
Diamine (e.g., 2,2'-(Ethylenedioxy)bis(ethylamine) - EBA)
-
Polyetheramine (e.g., Jeffamine® THF-170)
-
Nitrogen gas
2. Equipment:
-
Round-bottom flask
-
Overhead mechanical stirrer
-
Heating mantle
-
Vacuum pump
-
Condenser and collection flask
3. Procedure:
-
Combine the urea, diamine, and polyetheramine in the reaction flask.
-
Equip the flask with the overhead stirrer and connect it to a nitrogen line and a condenser leading to a cold trap and collection flask.
-
Heat the mixture under a nitrogen flow to ~170°C with stirring to form a homogeneous melt.
-
Gradually increase the temperature in stages, for example, to 200°C for 1 hour, then 220°C for 30 minutes.
-
Finally, heat the reaction to 250°C and apply a vacuum for approximately 2 hours to remove ammonia byproduct and drive the polymerization to completion.
-
The viscosity of the melt will increase significantly, indicating polymer formation.
-
Cool the reactor and collect the solid polyurea.
Non-Isocyanate Route: Cyclic Carbonate and Amine Reaction[17]
1. Materials:
-
Bis(cyclic carbonate) (e.g., 1,4-butanediol bis(glycidyl ether carbonate) - BGBC)
-
Diamine (e.g., 1,4-diaminobutane)
-
Solvent (e.g., Acetonitrile - MeCN)
-
Optional: Catalyst (e.g., DBU or TBD)
2. Equipment:
-
Reaction vial or flask
-
Magnetic stirrer
-
Heating plate or oil bath
3. Procedure:
-
Dissolve the bis(cyclic carbonate) and diamine in the solvent in the reaction vessel.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with stirring.
-
Maintain the reaction for a specified time (e.g., 16 hours) to achieve a high conversion.
-
The resulting poly(hydroxyurethane) can be isolated by precipitation or removal of the solvent.
-
Characterize the polymer using techniques such as NMR, IR, and GPC.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental chemical transformations in both isocyanate and non-isocyanate polyurea synthesis.
Caption: Isocyanate route to polyurea.
Caption: Melt polycondensation route.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel isocyanate-free strategy towards preparation of polyurea by a ring-opening reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02369H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Flame Retardancy Properties and Physicochemical Characteristics of Polyurea-Based Coatings Containing Flame Retardants Based on Aluminum Hydroxide, Resorcinol Bis(Diphenyl Phosphate), and Tris Chloropropyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tecnopolgroup.com [tecnopolgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Design and preparation of a new polyurea–polysiloxane–polyether copolymer with a block soft segment prepared by utilizing aza-Michael addition reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ichp.vot.pl [ichp.vot.pl]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Unlocking Therapeutic Potential: A Comparative Guide to Thiourea Derivatives in Biological Applications
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of chemical scaffolds explored, thiourea derivatives have emerged as a versatile and potent class of compounds with a broad spectrum of biological activities. This guide provides an objective comparison of the performance of various thiourea derivatives in key therapeutic areas, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.
Thiourea, a sulfur analog of urea, and its derivatives have garnered significant attention in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their diverse applications span from anticancer and antimicrobial to antiviral and enzyme inhibition activities. This versatility stems from the unique structural features of the thiourea moiety, which allows for diverse substitutions and the formation of various hydrogen bonds and coordination complexes.
Anticancer Applications: A Multi-pronged Attack on Malignancy
Thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3][4]
One of the key mechanisms involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[3][5] By blocking the activity of these kinases, thiourea derivatives can halt the downstream signaling cascades that drive tumor growth.[6] Some derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5]
Below is a summary of the cytotoxic activity of selected thiourea derivatives against various cancer cell lines, with doxorubicin, a commonly used chemotherapy drug, as a reference.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 |
| HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 (Breast) | 7.0 | Doxorubicin | 4.56 | |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (Breast) | 179 | Hydroxyurea | 1803 |
| MCF-7 (Breast) | 390 | Hydroxyurea | 2829 | |
| WiDr (Colon) | 433 | Hydroxyurea | 1803 | |
| HeLa (Cervical) | 412 | Hydroxyurea | 5632 | |
| Chiral Dipeptide Thiourea 11a-f | BGC-823 (Gastric) | 20.9 - 103.6 | - | - |
| A-549 (Lung) | 19.2 - 112.5 | - | - | |
| Benzothiazole thiourea derivatives 23a-d | Various | 0.39 - >200 | - | - |
| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 | Cisplatin | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of thiourea derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Thiourea derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thiourea derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway Visualization
The following diagram illustrates a simplified workflow for evaluating the anticancer activity of thiourea derivatives.
Antimicrobial Applications: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Thiourea derivatives have shown promising activity against a range of bacteria and fungi, including drug-resistant strains.[10][11][12][13]
Their mechanism of action against microbes can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with microbial metabolism.[11][13][14] The lipophilicity of certain thiourea derivatives allows them to penetrate the microbial cell membrane more effectively.[15]
The following table summarizes the in vitro antimicrobial activity of selected thiourea derivatives, with standard antibiotics included for comparison.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Thiourea Derivative (TD4) | S. aureus (MRSA) | 2–16 | - | - |
| S. epidermidis | 2–16 | - | - | |
| E. faecalis | 2–16 | - | - | |
| N-phenyl & N-benzoylthioureas | Gram-positive bacteria | 3.1 - 6.3 | - | - |
| Thiourea-Nickel/Copper Complexes | Gram-positive bacteria | 50 - 400 | Amikacin | 0.5 - 4 |
| Gram-negative bacteria | 50 - 400 | Gentamicin | - | |
| Fungi | 25 - 100 | Nystatin | - |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of thiourea derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][16][17][18]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or other suitable broth (for fungi)
-
Thiourea derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: Prepare serial two-fold dilutions of the thiourea derivatives in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined visually or by measuring the optical density at 600 nm.
Mechanism Visualization
The following diagram illustrates the general experimental workflow for screening antimicrobial compounds.
Antiviral Applications: Targeting Viral Replication
Thiourea derivatives have also been investigated for their antiviral properties, showing activity against a variety of viruses, including Hepatitis C Virus (HCV) and Tobacco Mosaic Virus (TMV).[19][20][21][22] Their mechanisms of action can involve inhibiting viral entry into host cells, blocking viral enzymes essential for replication, or interfering with viral assembly.[21]
For instance, certain thiourea derivatives have been identified as potent inhibitors of the HCV NS3/4A protease, a key enzyme in the viral replication cycle.
| Compound/Derivative | Virus | EC50 (µM) | Selectivity Index |
| Phenethyl-thiazole-thiourea derivative | HIV-1 | - | - |
| Thiourea derivative with six-carbon alkyl linker | HCV | 0.047 | 596 |
| Chiral Phosphonate Thiourea (2009104) | TMV | Curative activity of 53.3% at 500 µg/mL | - |
Experimental Protocol: HCV Replicon Assay
The in vitro anti-HCV activity of thiourea derivatives can be evaluated using the HCV replicon system.[10][23][24][25] This cell-based assay utilizes human hepatoma cells that harbor a subgenomic HCV RNA that can replicate autonomously.
Materials:
-
HCV replicon-containing cells (e.g., Huh-7)
-
Cell culture medium
-
Thiourea derivatives
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate the HCV replicon cells in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the thiourea derivatives for a specified period (e.g., 72 hours).
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of HCV replicon replication. A parallel cytotoxicity assay is also performed to determine the selectivity index (CC50/EC50).
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the development of antiviral thiourea derivatives.
Enzyme Inhibition: A Targeted Approach
The ability of thiourea derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.[26] They have been shown to be effective inhibitors of various enzymes, including urease, carbonic anhydrase, and tyrosinase.[26][27]
Urease, for example, is a virulence factor for several pathogenic bacteria, and its inhibition is a strategy for treating infections. Thiourea derivatives have been extensively studied as urease inhibitors.
| Compound/Derivative | Enzyme | IC50 (µM) |
| Benzothiazole-linked thiourea (BT2) | Mushroom Tyrosinase | 1.3431 |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | 50 µg/mL |
| Butyrylcholinesterase (BChE) | 60 µg/mL |
Experimental Protocol: Urease Inhibition Assay
The inhibitory activity of thiourea derivatives against urease can be determined using a colorimetric assay that measures the amount of ammonia produced from the hydrolysis of urea.[28][29][30]
Materials:
-
Urease enzyme
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Phenol-hypochlorite reagent (for ammonia detection)
-
Thiourea derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Pre-incubation: Pre-incubate the urease enzyme with various concentrations of the thiourea derivative in phosphate buffer.
-
Reaction Initiation: Initiate the reaction by adding the urea solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Ammonia Detection: Stop the reaction and add the phenol-hypochlorite reagent to develop a colored product with the ammonia produced.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 625 nm).
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of a kinase signaling pathway and its inhibition by a thiourea derivative.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. protocols.io [protocols.io]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
- 21. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 25. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 26. rsc.org [rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Urease Inhibitor Screening Kit (Colorimetric) (ab308245) is not available | Abcam [abcam.co.jp]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Allylurea: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential, step-by-step guidance on the proper disposal procedures for allylurea, a compound utilized in various research and development applications. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Core Principles of this compound Waste Management
This compound should be managed as a hazardous waste. The primary and recommended method for its disposal is through a licensed chemical destruction facility. Controlled incineration with flue gas scrubbing is an appropriate technology for its destruction.[1] Under no circumstances should this compound or its containers be disposed of in standard trash or discharged into the sewer system.[1]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended, especially when handling the solid form or in case of spills.[2]
-
Lab Coat: A fully-buttoned lab coat to protect from skin contact.
Always work in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or vapors.[1]
Step-by-Step Disposal Procedure
The following workflow outlines the necessary steps for the safe disposal of this compound waste.
Spill Management Protocol
In the event of an accidental spill of this compound, follow these steps to ensure safe cleanup and disposal:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure the area is well-ventilated.
-
Don PPE: Wear the personal protective equipment outlined in Section 2.
-
Contain the Spill:
-
Collect and Package Waste:
-
Decontaminate the Area: Wash all contaminated surfaces with a soap and water solution.[2][3]
-
Dispose of Waste: The sealed container with the spill cleanup materials should be treated as hazardous waste and disposed of according to the procedures in Section 3.
Disposal of Contaminated Packaging
Proper disposal of containers that have held this compound is also crucial.
| Packaging Type | Disposal Procedure |
| Empty Containers | Triple-rinse with a suitable solvent (or equivalent). The rinsate should be collected and treated as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[1] |
| Un-rinsable Containers | Puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit. |
| Combustible Packaging | Controlled incineration with flue gas scrubbing is a possible disposal method for combustible packaging materials.[1] |
Incompatible Materials
When storing this compound waste, it is critical to keep it segregated from incompatible materials to prevent hazardous reactions. This compound is known to react with:
Regulatory Considerations
Disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. While specific quantitative disposal limits for this compound are not broadly published and can vary by jurisdiction, it is the responsibility of the waste generator to ensure full compliance with all legal requirements for hazardous waste disposal. For further guidance, consult your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
References
- 1. Research on controllable degradation of sulfonylurea herbicides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H8N2O | CID 11181 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Allylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Allylurea, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedural guidance is designed to directly address operational questions and establish a comprehensive safety protocol.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses or goggles | Must meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves provide good short-term protection.[1][2] Always consult the manufacturer's glove compatibility chart for specific breakthrough times.[1][2] |
| Body Protection | Laboratory coat | A fully-buttoned lab coat is required to protect against skin contact.[2] MDI-resistant clothing is also recommended.[3] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls (e.g., fume hood) are not feasible or if exposure limits are exceeded.[1] For weighing and diluting, a half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[4] A supplied-air respirator may be necessary for spraying applications.[3] |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot.[1] |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong oxidizing and reducing agents.[4][6]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5][7]
-
Wash hands thoroughly after handling the substance.[5]
-
Use non-sparking tools to prevent ignition.[5]
3. Disposal Plan:
-
Dispose of this compound waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not discharge this compound into sewer systems.[5]
-
Contaminated packaging should be triple-rinsed and either recycled, reconditioned, or punctured to be made unusable before disposal in a sanitary landfill.[5]
-
Contaminated materials from spills, such as absorbent paper and clothing, should be sealed in a vapor-tight plastic bag for eventual disposal.[4][6]
Safe Handling Workflow for this compound
Caption: This diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency involving this compound.
1. Accidental Release Measures:
-
Small Spills:
-
Evacuate personnel from the immediate area.[5]
-
Ensure adequate ventilation and remove all sources of ignition.[5]
-
Wear appropriate PPE, including chemical-impermeable gloves.[5]
-
Dampen the solid spill material with water to avoid dust formation.[4][6]
-
Transfer the dampened material to a suitable, closed container for disposal.[4][6]
-
Use absorbent paper dampened with water to clean up any remaining material.[4][6]
-
Wash the contaminated surface with a soap and water solution.[4][6]
-
Do not re-enter the area until it has been verified as clean by a safety officer.[4][6]
-
2. Exposure Response:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing.[5] Flood the affected skin with water and then wash thoroughly with soap and plenty of water.[5][6] Seek medical attention if irritation develops.[4]
-
Eye Contact: Immediately flush the eyes with water or normal saline solution for at least 15-30 minutes, removing contact lenses if present.[4][5] Seek immediate medical attention, even if no symptoms are apparent.[4][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
3. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher.[5][6]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) if necessary.[5]
Emergency Response Flowchart for this compound Incidents
Caption: This flowchart provides a decision-making guide for responding to emergencies involving this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. It's Safety First When Installing Polyurea Coatings [marvelcoatings.com]
- 4. ALLYL UREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C4H8N2O | CID 11181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
